Product packaging for 3-Fluoro-L-tyrosine(Cat. No.:CAS No. 139-26-4)

3-Fluoro-L-tyrosine

Numéro de catalogue: B085747
Numéro CAS: 139-26-4
Poids moléculaire: 199.18 g/mol
Clé InChI: VIIAUOZUUGXERI-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-fluoro-L-tyrosine is a 3-fluorotyrosine, a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid.
This compound is a solid. This compound belongs to the phenylpropanoic acids. These are compounds whose structure contain a benzene ring conjugated to a propanoic acid. This compound targets the protein superoxide dismutase [mn], mitochondrial.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO3 B085747 3-Fluoro-L-tyrosine CAS No. 139-26-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225227
Record name 3-Fluorotyrosine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-96-3
Record name 3-Fluoro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorotyrosine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-L-tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Fluorotyrosine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-hydroxy-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FLUOROTYROSINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Discovery of 3-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-L-tyrosine (3-F-Tyr) is a synthetically modified amino acid that has garnered significant attention in biochemical research, neuropharmacology, and drug development.[1] Its structural similarity to L-tyrosine, combined with the unique electrochemical properties of the fluorine atom, allows it to serve as a valuable probe for studying protein structure and function, investigating neurotransmitter pathways, and as a building block for novel therapeutics.[1][2] This technical guide provides an in-depth overview of the primary chemical and enzymatic synthesis routes for this compound, detailed experimental protocols, and a summary of its key physicochemical properties.

Discovery and Significance

The introduction of fluorine into biologically active molecules can profoundly alter their properties, including metabolic stability and binding affinity, without significantly increasing their size. This compound serves as an analog of L-tyrosine and has been utilized in a variety of research applications.[1] In neuroscience, it is used to study the pathways of neurotransmitters like dopamine, offering insights into conditions such as Parkinson's disease.[2] Furthermore, its ability to be incorporated into proteins in place of tyrosine makes it a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe protein dynamics and interactions. The radiolabeled variant, L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), is also a notable PET tracer for tumor imaging, highlighting the broader importance of fluorinated tyrosine derivatives in medicine.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: direct chemical synthesis via electrophilic fluorination and biocatalytic synthesis using enzymes.

Chemical Synthesis: Electrophilic Fluorination

A common and effective method for the synthesis of this compound is the direct electrophilic fluorination of L-tyrosine. This pathway often requires the use of protecting groups for the amine and carboxylic acid functionalities to prevent side reactions and ensure regioselectivity. The aromatic ring of the protected tyrosine is then subjected to an electrophilic fluorinating agent. A general workflow for this process is outlined below.

G cluster_protection Step 1: Protection cluster_fluorination Step 2: Fluorination cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Tyrosine L-Tyrosine Protected_Tyr N,O-Protected L-Tyrosine (e.g., Boc-Tyr-OMe) Tyrosine->Protected_Tyr Protecting Group Reagents (e.g., Boc₂O, MeOH/SOCl₂) Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor™) Fluorinated_Intermediate Protected this compound Protected_Tyr->Fluorinated_Intermediate Fluorinating_Agent->Fluorinated_Intermediate Final_Product This compound Fluorinated_Intermediate->Final_Product Acidic/Basic Hydrolysis Purified_Product Pure this compound Final_Product->Purified_Product Recrystallization or Chromatography

Caption: Workflow for the chemical synthesis of this compound.

This protocol is adapted from established procedures for the halogenation of tyrosine derivatives.

  • Protection of L-Tyrosine:

    • Suspend L-Tyrosine (1 equivalent) in methanol.

    • Cool the mixture in an ice bath to 0°C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours to form the methyl ester.

    • Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 2.2 equivalents).

    • Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) and stir at room temperature for 12-24 hours to protect the amine group.

    • Purify the resulting N-Boc-L-tyrosine methyl ester by column chromatography.

  • Electrophilic Fluorination:

    • Dissolve the protected L-tyrosine (1 equivalent) in an anhydrous solvent like acetonitrile.

    • Add an electrophilic fluorinating agent such as Selectfluor™ (1.1 equivalents) portion-wise at room temperature.

    • Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Deprotection and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Hydrolyze the ester and remove the Boc protecting group by heating the residue in aqueous hydrochloric acid (e.g., 6M HCl) at reflux for several hours.

    • Cool the solution and neutralize it to the isoelectric point of this compound (pH ~5-6) with a base (e.g., dilute sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the product.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude product with cold water and a small amount of cold ethanol.

    • For higher purity, recrystallize the product from hot water or an ethanol/water mixture.

    • Dry the purified this compound under vacuum.

Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)

A greener and highly stereoselective alternative to chemical synthesis is the use of the enzyme Tyrosine Phenol-Lyase (TPL). TPL, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible conversion of L-tyrosine to phenol, pyruvate (B1213749), and ammonia (B1221849). By providing 3-fluorophenol (B1196323) as the substrate in the reverse reaction, L-tyrosine derivatives can be synthesized in a single step with excellent enantiomeric excess (>97%).

G cluster_reactants Reactants cluster_enzyme Biocatalysis cluster_product Product Phenol 3-Fluorophenol TPL Tyrosine Phenol-Lyase (TPL) + PLP cofactor Phenol->TPL Pyruvate Pyruvate Pyruvate->TPL Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->TPL Product This compound TPL->Product Single-step reaction

Caption: Enzymatic synthesis of this compound via TPL.

This protocol is based on whole-cell biotransformation approaches using E. coli expressing TPL.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0) containing the following components:

      • 3-Fluorophenol (substrate)

      • Sodium pyruvate (e.g., 60 mM)

      • Ammonium acetate (B1210297) (e.g., 30 mM, as the ammonia source)

      • Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM, as the cofactor)

      • β-mercaptoethanol (e.g., 5 mM, to maintain a reducing environment)

  • Biocatalysis:

    • Add purified Tyrosine Phenol-Lyase or E. coli whole cells overexpressing the enzyme to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.

    • Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification:

    • Terminate the reaction by removing the cells via centrifugation.

    • Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5-6) to induce precipitation.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product with cold water.

    • Further purification can be achieved by recrystallization or ion-exchange chromatography.

Quantitative Data and Characterization

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance White or pale white solid
Melting Point 280°C (decomposes)
CAS Number 7423-96-3
Spectroscopic Data

The precise chemical shifts for this compound can vary based on the solvent, pH, and temperature. The following table provides expected ranges and characteristics.

Spectroscopy Nucleus/Region Expected Chemical Shift (δ, ppm) / Characteristics
¹H NMR α-H~4.0 (triplet)
β-H~3.1 (doublet)
Aromatic H6.8 - 7.2 (multiplets)
¹³C NMR C=O (Carboxyl)~172-174
C-F (Aromatic)~150-160 (doublet, ¹J(C,F) ≈ 240-250 Hz)
~55
~36-37
¹⁹F NMR Aromatic C-F~ -125 to -135 (relative to CFCl₃)

Note: Data compiled from typical values for fluorinated amino acids and spectroscopic databases.

References

3-Fluoro-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Non-proteinogenic Amino Acid Shaping Modern Research

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a synthetic, non-proteinogenic amino acid that has emerged as a powerful tool in biochemical research, drug discovery, and molecular imaging. As an analog of the natural amino acid L-tyrosine, it possesses unique physicochemical properties conferred by the substitution of a hydrogen atom with fluorine on the phenyl ring. This modification allows for novel applications, including the investigation of protein structure and function, the development of therapeutic agents, and the visualization of biological processes. This technical guide provides a comprehensive overview of this compound, detailing its properties, synthesis, experimental applications, and its impact on cellular signaling pathways.

Physicochemical Properties

The introduction of a fluorine atom at the meta position of the tyrosine ring imparts several key characteristics to this compound. These properties are summarized in the table below, providing a comparative look at this unique amino acid.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₃[1]
Molecular Weight 199.18 g/mol [1]
CAS Number 7423-96-3[1]
Appearance White to light gray or light yellow powder/crystal[2]
Melting Point 280 °C (decomposes)[1]
Solubility Soluble in water
pKa (Phenolic Hydroxyl) ~8.8

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the electrophilic fluorination of L-tyrosine or a protected derivative.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • L-tyrosine

  • Protecting group reagents (e.g., Boc anhydride, methyl chloroformate)

  • Electrophilic fluorinating agent (e.g., Selectfluor™)

  • Solvents (e.g., acetonitrile, water, ethyl acetate)

  • Acids and bases for protection/deprotection and workup (e.g., HCl, NaOH, NaHCO₃)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of L-tyrosine: The amino and carboxyl groups of L-tyrosine are protected to prevent side reactions during fluorination. This can be achieved, for example, by conversion to N-Boc-L-tyrosine methyl ester.

  • Fluorination: The protected L-tyrosine is dissolved in a suitable solvent like acetonitrile. The electrophilic fluorinating agent is then added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography on silica gel.

  • Deprotection: The protecting groups are removed to yield this compound. This typically involves acid-catalyzed hydrolysis for the Boc group and saponification for the methyl ester.

SynthesisWorkflow

Applications in Protein Engineering and Drug Development

This compound serves as a valuable building block in the synthesis of novel pharmaceuticals and engineered proteins. Its unique properties can enhance the stability, bioactivity, and pharmacokinetic profiles of peptides and proteins.

Site-Specific Incorporation into Proteins

The ability to incorporate this compound at specific sites within a protein sequence allows for precise modifications to study protein structure and function. This is often achieved using amber stop codon suppression technology.

This protocol provides a general workflow for the site-specific incorporation of 3-F-Tyr into a protein of interest in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for 3-F-Tyr.

  • Minimal media supplemented with this compound.

  • IPTG for induction of protein expression.

Procedure:

  • Transformation: Co-transform the E. coli host strain with the expression vector for the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair.

  • Cell Culture: Grow the transformed cells in minimal media.

  • Induction: When the cell culture reaches the desired optical density, add this compound to the media and induce protein expression with IPTG.

  • Protein Expression and Purification: Allow the cells to express the protein containing 3-F-Tyr. The protein can then be purified using standard chromatography techniques.

  • Verification: Confirm the incorporation of 3-F-Tyr using mass spectrometry.

SiteSpecificIncorporation

19F NMR Spectroscopy for Studying Protein Structure and Function

The fluorine atom in 3-F-Tyr serves as a sensitive NMR probe. 19F NMR spectroscopy can be used to monitor changes in the local environment of the incorporated amino acid, providing insights into protein conformation, dynamics, and ligand binding.

Experimental Protocol: 19F NMR Analysis of a 3-F-Tyr Labeled Protein

This protocol outlines the general steps for acquiring and analyzing 19F NMR spectra of a protein containing 3-F-Tyr.

Materials:

  • Purified protein containing 3-F-Tyr.

  • NMR buffer (e.g., phosphate (B84403) buffer with D₂O).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR data processing software.

Procedure:

  • Sample Preparation: Prepare the NMR sample by dissolving the purified protein in the NMR buffer to a final concentration of 0.1-0.5 mM.

  • NMR Data Acquisition: Acquire 1D 19F NMR spectra. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Ligand Titration (Optional): To study protein-ligand interactions, acquire a series of 19F NMR spectra while titrating the ligand into the protein sample.

  • Data Processing and Analysis: Process the acquired spectra. Analyze changes in chemical shifts and line broadening to infer information about protein conformation and binding events.

NMRWorkflow

Application in Positron Emission Tomography (PET) Imaging

Radiolabeled this compound, particularly in the form of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), is a valuable tracer for PET imaging, especially in neuro-oncology. It is transported into cells by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells.

Quantitative Data from [18F]FET PET Studies

The uptake of [18F]FET in tumors can be quantified using the Standardized Uptake Value (SUV). The table below summarizes representative SUVmax values from clinical studies.

Tumor TypeMean SUVmaxReference
High-Grade Glioma3.53 ± 1.8
Low-Grade Glioma1.97 ± 1.5
Metastases2.57 ± 1.7

The tumor-to-background ratio (TBR) is another important metric. For high-grade gliomas, the mean TBR has been reported to be 2.98 ± 1.1, while for low-grade gliomas, it is 2.23 ± 0.9.

Impact on Cellular Signaling Pathways

The incorporation of this compound in place of tyrosine in key signaling proteins can modulate their function and downstream signaling cascades. Tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src, are critical regulators of cellular processes, and their activity is dependent on the phosphorylation of tyrosine residues.

While specific studies detailing the functional consequences of incorporating 3-F-Tyr into EGFR or Src are limited, the principle of using fluorinated tyrosine analogs to probe kinase activity is well-established. The altered electronic properties of the fluorinated phenol (B47542) ring can affect the pKa of the hydroxyl group, potentially influencing the kinetics of phosphorylation and dephosphorylation.

EGFR Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphotyrosine sites serve as docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

EGFR_Pathway

The incorporation of this compound into EGFR could potentially alter its autophosphorylation and subsequent recruitment of downstream signaling molecules, thereby modulating the entire pathway. This makes 3-F-Tyr a valuable tool for dissecting the intricacies of EGFR signaling in normal and cancerous cells.

Conclusion

This compound is a versatile and powerful non-proteinogenic amino acid with broad applications in scientific research and drug development. Its unique fluorine label provides a sensitive probe for NMR studies of protein structure and dynamics. As a building block for peptide and protein synthesis, it offers a means to enhance the therapeutic properties of biomolecules. Furthermore, its radiolabeled form has proven to be a clinically valuable PET tracer for cancer imaging. The continued exploration of this compound and its incorporation into biological systems promises to yield further insights into complex biological processes and pave the way for novel diagnostic and therapeutic strategies.

References

A Technical Guide to the Biochemical and Biophysical Properties of 3-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a synthetic, non-proteinogenic amino acid analogue of L-tyrosine. The substitution of a hydrogen atom with a fluorine atom at the meta-position of the phenolic ring imparts unique biochemical and biophysical properties, making it a valuable tool in neuroscience research, drug development, and protein engineering.[1][2] Its structural similarity to L-tyrosine allows it to interact with biological systems in specific ways, serving as a probe to elucidate metabolic pathways, a building block for novel therapeutics, and an imaging agent. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental methodologies for its study, and visualizations of key biological processes.

Biochemical and Biophysical Properties

The introduction of a fluorine atom, the most electronegative element, into the tyrosine ring alters its electronic properties, acidity, and potential for intermolecular interactions without significantly increasing its steric bulk. These modifications are the basis for its unique applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₃[2][3]
Molecular Weight 199.18 g/mol [3]
CAS Number 7423-96-3
Appearance White to light gray/yellow crystalline powder
Melting Point 260-261°C (decomposes)
Water Solubility 9.8 g/L
pKa (predicted) 2.21 ± 0.20
Purity ≥ 97.5% (HPLC)
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic TechniqueKey FeaturesSource
¹H NMR Exhibits characteristic shifts for aromatic and aliphatic protons, with splitting patterns influenced by the fluorine atom.
¹³C NMR Shows distinct chemical shifts for the carbon atoms, particularly those in the fluorinated aromatic ring.
¹⁹F NMR A single resonance is observed, highly sensitive to the local chemical environment, making it an excellent probe for conformational changes and binding events.
IR Spectroscopy Displays characteristic absorption bands for the amino, carboxyl, hydroxyl, and C-F functional groups.
UV-Vis Spectroscopy The UV absorption spectrum is similar to that of tyrosine, with maxima influenced by the fluorination.
Mass Spectrometry The molecular ion peak is observed at m/z 199.0645 (monoisotopic mass).

Mechanism of Action and Biological Interactions

This compound's biological effects stem from its ability to act as a mimic of L-tyrosine, thereby interacting with enzymes and transport systems that recognize the natural amino acid.

Enzyme Inhibition: Tyrosine Aminotransferase

This compound is a known inhibitor of tyrosine aminotransferase (TAT), a key enzyme in the catabolic pathway of tyrosine. By competing with the natural substrate, it can modulate tyrosine metabolism.

cluster_tyrosine L-Tyrosine Metabolism cluster_fluoro 3-F-Tyr Interaction Tyrosine L-Tyrosine pHP p-Hydroxyphenylpyruvate Tyrosine->pHP TAT TAT_enzyme Tyrosine Aminotransferase (TAT) F_Tyr This compound F_Tyr->TAT_enzyme Inhibits cluster_cell Cellular Transport Extracellular Extracellular Space Intracellular Intracellular Space LAT1 LAT1 Transporter F_Tyr_in 3-F-Tyr LAT1->F_Tyr_in Transport F_Tyr_out 3-F-Tyr F_Tyr_out->LAT1 Binding start Start seed Seed LAT1-expressing cells in 96-well plate start->seed wash1 Wash cells with HBSS seed->wash1 add_inhibitor Add varying concentrations of 3-F-Tyr wash1->add_inhibitor add_substrate Add [¹⁴C]-L-Leucine add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate stop Stop reaction and wash with cold HBSS incubate->stop lyse Lyse cells stop->lyse measure Measure radioactivity lyse->measure analyze Analyze data (IC₅₀) measure->analyze end End analyze->end cluster_apps Applications F_Tyr This compound Neuro Neuroscience Research F_Tyr->Neuro Probes neurotransmitter pathways DrugDev Drug Development F_Tyr->DrugDev Building block for novel therapeutics Cancer Cancer Research (PET) F_Tyr->Cancer Selective uptake by tumors ProteinEng Protein Engineering (NMR) F_Tyr->ProteinEng Incorporation for structural studies

References

3-Fluoro-L-tyrosine: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-L-tyrosine (3-F-Tyr) is a structurally modified analog of the essential amino acid L-tyrosine. The substitution of a hydrogen atom with fluorine at the meta-position of the phenyl ring endows 3-F-Tyr with unique biochemical properties, making it a powerful tool in diverse research fields. Its ability to act as a substrate for endogenous biosynthetic pathways, while simultaneously serving as an inhibitor for specific enzymatic processes, provides a multifaceted mechanism of action. This technical guide offers an in-depth exploration of the core molecular mechanisms of 3-F-Tyr in biological systems, including its transport, enzymatic interactions, and incorporation into proteins. It provides quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Action

The biological activity of this compound is primarily dictated by three processes: cellular uptake via amino acid transporters, interaction with key metabolic enzymes, and its recognition and utilization by the protein synthesis machinery.

Cellular Uptake and Transport

As an amino acid analog, 3-F-Tyr gains entry into cells by utilizing existing transport systems. It is recognized by L-type amino acid transporters (LATs), which are responsible for the sodium-independent transport of large neutral amino acids. Specifically, 3-F-Tyr is transported by both LAT1 and LAT2.[1] The isoform LAT1 is of particular interest as it is frequently overexpressed in malignant tumors to meet their high demand for amino acids, making fluorinated amino acids like 3-F-Tyr valuable as PET imaging agents for oncology.[1][2]

A closely related analog, 3-fluoro-L-α-methyl-tyrosine ([¹⁸F]FAMT), demonstrates high specificity for LAT1, which explains its tumor-specific accumulation.[1][2] The transport of FAMT via LAT1 is a saturable process following Michaelis-Menten kinetics.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3FT_ext This compound LAT1 LAT1 Transporter 3FT_ext->LAT1 Transport 3FT_int This compound LAT1->3FT_int cluster_pathway Dopamine Synthesis Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate LDOPA L-DOPA TH->LDOPA Product Dopamine Dopamine LDOPA->Dopamine via AADC Inhibitor This compound Inhibitor->TH Competitive Inhibition 3FT This compound TyrRS Tyrosyl-tRNA Synthetase (TyrRS) 3FT->TyrRS ATP ATP ATP->TyrRS tRNA tRNATyr tRNA->TyrRS charged_tRNA 3-F-Tyr-tRNATyr TyrRS->charged_tRNA Aminoacylation Ribosome Ribosome charged_tRNA->Ribosome Translation Protein Protein with incorporated 3-F-Tyr Ribosome->Protein start Start seed 1. Seed cells in 24-well plates (e.g., 1x10^5 cells/well) start->seed grow 2. Incubate for 24-48h (until near-confluent) seed->grow wash1 3. Wash monolayer 2x with pre-warmed PBS grow->wash1 preincubate 4. Pre-incubate with uptake buffer (15-30 min at 37°C) wash1->preincubate initiate 5. Initiate uptake by adding labeled [18F]3-F-Tyr solution preincubate->initiate incubate 6. Incubate for desired time points (e.g., 1, 5, 15 min) at 37°C initiate->incubate terminate 7. Terminate uptake by aspirating solution and washing 3x with ice-cold PBS incubate->terminate lyse 8. Lyse cells with 0.1 M NaOH terminate->lyse quantify 9. Quantify radioactivity (gamma counter) and protein (BCA assay) lyse->quantify analyze 10. Normalize uptake to protein concentration (cpm/µg protein) quantify->analyze end End analyze->end

References

An In-depth Technical Guide to Early-Stage Research Applications of Fluorinated Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated tyrosine analogs have garnered significant attention due to the unique properties of the fluorine atom. Its high electronegativity, small size, and the strength of the carbon-fluorine bond can subtly yet profoundly influence the physicochemical properties of proteins.[1] This technical guide provides an in-depth overview of the early-stage research applications of fluorinated tyrosine analogs, focusing on their synthesis, incorporation into proteins, and use in biophysical and cellular studies. We present quantitative data on their effects, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways to facilitate their adoption in research and development.

Data Presentation: The Impact of Tyrosine Fluorination

The substitution of hydrogen with fluorine in the tyrosine ring can lead to significant changes in protein stability, enzyme activity, and ligand binding affinity. These alterations are primarily due to the electronic effects of the fluorine atom, which can modulate the pKa of the tyrosine hydroxyl group and alter electrostatic and van der Waals interactions.[1]

Table 1: Effect of Fluorotyrosine Incorporation on Protein Thermal Stability
ProteinFluorinated Tyrosine AnalogPosition of IncorporationΔTm (°C) vs. Wild TypeReference
Transketolase (TK)4-F-PhenylalanineK316+4.1[2]
Transketolase (TK)4-(trifluoromethyl)-PhenylalanineK316+7.4[2]

Note: While not a tyrosine analog, fluorinated phenylalanine provides a relevant comparison of the stabilizing effects of aromatic ring fluorination. A higher melting temperature (Tm) indicates increased thermal stability.[3]

Table 2: Effect of Fluorotyrosine Incorporation on Enzyme Kinetic Parameters

| Enzyme | Fluorinated Analog | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference | |---|---|---|---|---| | Wild-Type 1,2-Catechol Dioxygenase | - | 15.3 ± 0.5 | 11.2 ± 1.1 | 1.37 x 106 | | | m-FY-1,2-Catechol Dioxygenase | m-Fluorotyrosine | 16.7 ± 1.0 | 20.3 ± 3.4 | 0.82 x 106 | | | m-FF-1,2-Catechol Dioxygenase | m-Fluorophenylalanine | 15.0 ± 0.4 | 2.8 ± 0.4 | 5.36 x 106 | | | Aspartate Aminotransferase (Wild Type) | - | 240 | 2500 | 9.6 x 104 | | | Aspartate Aminotransferase (Y70F mutant) | Phenylalanine | 19.2 | 10000 | 1.9 x 103 | |

Note: The Y70F mutant of Aspartate Aminotransferase, while not a direct fluorination, illustrates how modification at a tyrosine position can impact kinetics. The turnover number, kcat, represents the number of substrate molecules each enzyme site converts to product per unit time. The Michaelis constant, Km, is the substrate concentration at which the reaction rate is half of Vmax.

Table 3: Dissociation Constants (Kd) in Protein-Ligand Interactions
ProteinFluorinated Ligand/ProteinKdTechniqueReference
AvidinBiotin~1 fMVarious
RibonucleaseRibonuclease Inhibitor~1 fMVarious

Note: While specific Kd values for fluorinated tyrosine-mediated interactions are highly system-dependent, this table provides context for the range of binding affinities observed in biological systems. The dissociation constant (Kd) is a measure of the propensity of a complex to separate into its components; a lower Kd indicates a higher binding affinity.

Experimental Protocols

Synthesis of 3-Fluoro-L-tyrosine

This protocol is adapted from a convenient synthesis method.

Materials:

  • 4-O-methyl-L-tyrosine

  • 98% Formic acid

  • Bromine

  • 3 N HCl

  • Deuterated solvents for NMR analysis

Procedure:

  • Dissolve 4-O-methyl-L-tyrosine (0.260 mol) in 98% formic acid (220 mL) and cool to 5-7 °C in an ice/p-dioxane slush bath with rapid mechanical stirring.

  • Add bromine (0.260 mol) dropwise over 2.5 hours.

  • Continue stirring for an additional 6 hours.

  • Dissolve the resulting paste with 3 N HCl (250 mL) and boil for 1 hour.

  • Evaporate the solution to dryness in vacuo.

  • The crude product can be purified by recrystallization.

  • Confirm the structure and purity of 3-Bromo-4-O-methyl-L-tyrosine using ¹H and ¹³C NMR.

Note: The subsequent steps to convert the brominated intermediate to the fluorinated analog involve a halogen exchange reaction (e.g., using a fluoride (B91410) salt), which is a standard procedure in medicinal chemistry.

Site-Specific Incorporation of Fluorotyrosine via Amber Suppression

This protocol outlines the general steps for incorporating a non-canonical amino acid at a specific site in a protein expressed in mammalian cells using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the amber stop codon (UAG).

Materials:

  • Expression vector for the protein of interest.

  • Plasmids encoding the orthogonal amber suppressor tRNA and the specific aminoacyl-tRNA synthetase for the fluorinated tyrosine analog.

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium and supplements.

  • Fluorinated tyrosine analog (e.g., this compound).

  • Transfection reagent.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired tyrosine codon in the gene of your protein of interest using site-directed mutagenesis.

  • Cell Culture and Transfection:

    • Culture the mammalian cells in the appropriate medium.

    • Co-transfect the cells with the plasmid containing the amber-mutated gene of interest and the plasmids encoding the orthogonal tRNA and aminoacyl-tRNA synthetase.

  • Supplementation with Fluorinated Tyrosine: Supplement the cell culture medium with the desired fluorinated tyrosine analog to a final concentration typically in the range of 1-10 mM.

  • Protein Expression: Culture the cells for 16-40 hours to allow for the expression of the full-length protein containing the fluorinated tyrosine analog.

  • Cell Lysis and Protein Purification:

    • Harvest the cells and lyse them using a suitable buffer.

    • Purify the protein of interest using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Confirmation of Incorporation: Confirm the successful incorporation of the fluorinated tyrosine analog using mass spectrometry.

Protein-Observed ¹⁹F-NMR Spectroscopy

This protocol describes a typical 1D ¹⁹F-NMR experiment for analyzing a protein containing a fluorinated tyrosine analog.

Materials:

  • Purified protein containing the fluorinated tyrosine analog.

  • Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve the purified, fluorinated protein in a deuterated buffer to a final concentration typically between 25-100 µM.

    • Transfer the sample to an NMR tube.

  • NMR Experiment Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and match the fluorine probe.

    • Set the experimental parameters for a 1D ¹⁹F-NMR experiment:

      • Spectral Width: Sufficient to cover the expected chemical shift range of the fluorinated tyrosine (e.g., 50-100 ppm).

      • Acquisition Time: Typically 0.5 - 1.0 seconds.

      • Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

      • Number of Scans: 16 to 128 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

      • ¹H Decoupling: Apply proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the FID.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

  • Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to obtain information about the local environment of the fluorinated tyrosine residue(s).

Mandatory Visualizations

Experimental Workflow for ¹⁹F-NMR Fragment Screening

experimental_workflow cluster_prep Protein Preparation cluster_screening NMR Screening cluster_analysis Data Analysis cluster_validation Hit Validation A Express & Purify ¹⁹F-Tyr Labeled Protein B Acquire 1D ¹⁹F-NMR of Apo Protein A->B C Add Fragment from Library B->C D Acquire 1D ¹⁹F-NMR of Protein-Fragment Mixture C->D C->D D->C Repeat for all fragments E Analyze Chemical Shift Perturbations D->E F Identify Hits E->F G Determine K_d by Titration F->G H Characterize Binding Kinetics & Thermodynamics G->H

Caption: Workflow for fragment-based screening using protein-observed ¹⁹F-NMR.

Signaling Pathway: GPCR Transactivation of Receptor Tyrosine Kinase

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein GPCR->G_protein Activation RTK RTK Downstream Downstream Signaling (e.g., MAPK) RTK->Downstream Activation Ligand Ligand Ligand->GPCR Activation Src Src Kinase G_protein->Src Activation Src->RTK Transactivation (Tyr Phosphorylation)

Caption: GPCR-mediated transactivation of a receptor tyrosine kinase (RTK).

In the context of this guide, a fluorinated tyrosine analog could be incorporated into the RTK to study the specific phosphorylation events mediated by Src kinase using ¹⁹F-NMR.

References

The Role of 3-Fluoro-L-tyrosine in Neuroscience: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a fluorinated analog of the amino acid L-tyrosine. Its unique biochemical properties make it a valuable tool in neuroscience research. By substituting a hydrogen atom with a fluorine atom on the phenyl ring, 3-F-Tyr can be used to probe and modulate various neurological processes without causing significant structural perturbations. This guide provides a comprehensive overview of the applications of 3-F-Tyr in neuroscience, with a focus on its use in studying neurotransmitter pathways, as a probe in ¹⁹F-NMR studies of protein dynamics, and as a tracer in Positron Emission Tomography (PET) for brain imaging.

Biochemical Properties and Synthesis of this compound

This compound serves as a potent analog of L-tyrosine and can be incorporated into proteins, acting as a substrate for some enzymes involved in neurotransmitter synthesis.[1] The fluorine atom enhances its biochemical properties for various research applications.[1]

Enzymatic Synthesis

A common and efficient method for synthesizing 3-F-Tyr is through the use of the enzyme tyrosine phenol-lyase (TPL). TPL catalyzes the reversible reaction of phenol (B47542), pyruvate, and ammonia (B1221849) to form L-tyrosine. By substituting phenol with 3-fluorophenol, this compound can be synthesized. This enzymatic method offers high stereoselectivity, yielding the biologically active L-enantiomer.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of this compound and its derivatives in neuroscience.

Table 1: Enzymatic Synthesis of this compound

Enzyme SourceSubstrateProductYieldReference
Citrobacter freundii (Tyrosine Phenol-Lyase)3-Fluorophenol, Pyruvate, AmmoniaThis compoundHigh (specific yield dependent on reaction conditions)[2]
Thermostable Tyrosine Phenol-Lyase from Symbiobacterium toebii3-Fluorophenol, Pyruvate, AmmoniaThis compound95.1%[3]

Table 2: Incorporation of this compound into Proteins

Expression SystemProteinIncorporation EfficiencyMethod of QuantificationReference
E. coliBromodomain-containing protein 4 (BRD4)5-42%LC-MS[4]
E. coliGreen Fluorescent Protein (GFP)Site-specific, high efficiencyMass Spectrometry

Table 3: PET Imaging with [¹⁸F]-labeled Tyrosine Analogs in Brain Tumor Diagnosis

TracerTumor TypeParameterValueReference
[¹⁸F]FETHigh-grade gliomaLesion-to-Brain Ratio (LBR)2.04 ± 0.72
[¹⁸F]FETLow-grade gliomaLesion-to-Brain Ratio (LBR)1.52 ± 0.70
[¹⁸F]FETRecurrent AstrocytomaTumor-to-Cortex Ratio>2.7
[¹⁸F]FETRecurrent AstrocytomaTumor-to-Blood Ratio>1.5

Table 4: Effects of Tyrosine Analogs on Dopamine (B1211576) Neurochemistry

CompoundBrain RegionParameter MeasuredObserved EffectReference
L-TyrosineMedial Prefrontal CortexExtracellular DopamineProlonged clozapine-induced increase
L-TyrosineStriatumExtracellular DopamineProlonged haloperidol-induced increase
6-Fluoro-m-tyrosineStriatumDopamine Release & MetabolismNo significant behavioral effects compared to L-m-tyrosine

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Tyrosine Phenol-Lyase (TPL)

This protocol is adapted from methodologies employing TPL for the synthesis of tyrosine analogs.

Materials:

  • Tyrosine Phenol-Lyase (TPL) from Citrobacter freundii or a thermostable variant.

  • 3-Fluorophenol

  • Sodium Pyruvate

  • Ammonium (B1175870) Acetate (B1210297)

  • Pyridoxal-5'-phosphate (PLP)

  • β-mercaptoethanol

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing 3-fluorophenol, sodium pyruvate, and ammonium acetate in the reaction buffer.

  • Add PLP, a crucial cofactor for TPL, to the mixture.

  • Add β-mercaptoethanol to maintain a reducing environment.

  • Initiate the reaction by adding a purified preparation of TPL.

  • Incubate the reaction mixture at the optimal temperature for the specific TPL enzyme used (e.g., 37°C for C. freundii TPL).

  • Monitor the progress of the reaction by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the this compound from the reaction mixture using chromatographic methods.

Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of 3-F-Tyr in response to an amber stop codon (TAG).

Materials:

  • E. coli strain engineered to express the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for 3-F-Tyr.

  • Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Minimal media for bacterial growth.

  • This compound.

  • Inducing agent (e.g., IPTG).

  • Antibiotics for plasmid selection.

Procedure:

  • Transform the engineered E. coli strain with the expression plasmid.

  • Grow the transformed cells in minimal media supplemented with necessary nutrients and antibiotics.

  • When the cell culture reaches the mid-log phase of growth, add this compound to the culture medium.

  • Induce the expression of the target protein by adding the inducing agent (e.g., IPTG).

  • Continue to incubate the cells to allow for protein expression and incorporation of 3-F-Tyr.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the target protein using appropriate chromatography techniques (e.g., affinity chromatography).

  • Confirm the incorporation of 3-F-Tyr by mass spectrometry.

Protocol 3: [¹⁸F]this compound PET Imaging in a Rodent Model of Parkinson's Disease

This protocol outlines a general procedure for PET imaging using a radiolabeled tyrosine analog to assess dopaminergic function.

Materials:

  • [¹⁸F]-labeled this compound (synthesized via appropriate radiochemical methods).

  • Animal model of Parkinson's disease (e.g., 6-OHDA lesioned rats).

  • Anesthesia (e.g., isoflurane).

  • PET scanner.

  • CT or MRI for anatomical co-registration.

Procedure:

  • Anesthetize the animal and place it in the PET scanner.

  • Administer a bolus injection of [¹⁸F]this compound intravenously.

  • Acquire dynamic PET data over a specified period (e.g., 60-90 minutes).

  • Following the PET scan, acquire a CT or MRI scan for anatomical reference.

  • Reconstruct the PET data and co-register it with the anatomical images.

  • Perform region of interest (ROI) analysis on brain areas such as the striatum and cerebellum.

  • Calculate tracer uptake values (e.g., Standardized Uptake Value - SUV) and ratios between different brain regions to assess dopaminergic integrity.

Mandatory Visualizations

Signaling Pathway: Dopamine Synthesis

Dopamine_Synthesis L-Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) L-Tyrosine->Tyrosine_Hydroxylase This compound This compound This compound->Tyrosine_Hydroxylase Acts as substrate/inhibitor L-DOPA L-DOPA Tyrosine_Hydroxylase->L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L-DOPA->AADC Dopamine Dopamine AADC->Dopamine

Caption: Dopamine synthesis pathway and the role of this compound.

Experimental Workflow: Protein Incorporation of this compound

Protein_Incorporation_Workflow cluster_ecoli E. coli Expression System cluster_purification Purification and Analysis Transformation Transform E. coli with expression plasmid Growth Grow cells in minimal media Transformation->Growth Induction Add 3-F-Tyr and induce expression Growth->Induction Expression Protein expression and 3-F-Tyr incorporation Induction->Expression Harvest Harvest cells Expression->Harvest Lysis Cell lysis Harvest->Lysis Purification Protein purification (e.g., Affinity Chromatography) Lysis->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for incorporating 3-F-Tyr into proteins in E. coli.

Logical Relationship: Applications of this compound in Neuroscience

Applications_Logic cluster_applications Neuroscience Applications cluster_techniques Techniques cluster_outcomes Research Outcomes 3FTyr This compound Neurotransmitter_Studies Studying Neurotransmitter Pathways 3FTyr->Neurotransmitter_Studies Protein_Dynamics Probing Protein Structure and Dynamics 3FTyr->Protein_Dynamics Brain_Imaging In Vivo Brain Imaging 3FTyr->Brain_Imaging [18F] labeled Microdialysis Microdialysis Neurotransmitter_Studies->Microdialysis 19F_NMR 19F-NMR Spectroscopy Protein_Dynamics->19F_NMR PET Positron Emission Tomography (PET) Brain_Imaging->PET Dopamine_Metabolism Understanding Dopamine Synthesis and Metabolism Microdialysis->Dopamine_Metabolism Protein_Conformation Mapping Protein Conformational Changes 19F_NMR->Protein_Conformation Disease_Diagnosis Diagnosing Neurological Disorders (e.g., Tumors) PET->Disease_Diagnosis

Caption: Logical connections between 3-F-Tyr and its neuroscience applications.

Conclusion

This compound is a versatile and powerful tool for neuroscience research. Its ability to be incorporated into proteins and act as a substrate for key enzymes in neurotransmitter pathways allows for detailed investigation of these processes. Through techniques like ¹⁹F-NMR and PET imaging, 3-F-Tyr provides valuable insights into protein dynamics and brain function in both healthy and diseased states. The experimental protocols and quantitative data provided in this guide serve as a resource for researchers and drug development professionals seeking to utilize this compound in their own studies. As methodologies for its synthesis and application continue to be refined, the role of 3-F-Tyr in advancing our understanding of the brain is expected to grow.

References

Preliminary Studies on the Toxicity of 3-Fluoro-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available preliminary data on the toxicity of 3-Fluoro-L-tyrosine. Due to the limited number of comprehensive public studies on this specific compound, this document synthesizes information from safety data classifications, studies on related fluorinated tyrosine analogs, and its intended biochemical interactions. The guide is intended to inform preliminary safety assessments and guide future toxicological study design.

Executive Summary

This compound is a fluorinated analog of the amino acid L-tyrosine. It is utilized in biochemical research to probe neurotransmitter pathways and has been investigated as a precursor for positron emission tomography (PET) imaging agents.[1] While comprehensive toxicological data is scarce, existing information classifies it as acutely toxic if ingested. The primary mechanism of interest for its biological activity and potential toxicity is its interaction with the L-type amino acid transporter (LAT) system and subsequent interference with catecholamine synthesis. This guide summarizes the known toxicity data, outlines relevant experimental methodologies, and visualizes the key biochemical pathways.

Quantitative Toxicity Data

Table 1: Summary of Acute Toxicity Data for this compound

MetricValueSpeciesRouteSource Citation
Hazard Classification Acute Toxicity, Category 3N/AOral[2][3]
Hazard Statement H301: Toxic if swallowedN/AOral[3]
Signal Word DangerN/AN/A[3]

Note: Category 3 for acute oral toxicity in the Globally Harmonized System (GHS) corresponds to an LD50 range of >50 to ≤300 mg/kg body weight.

Dosimetry estimates have been calculated for radiolabeled analogs used in PET imaging, which provide insights into the biodistribution and organ-specific radiation absorption, a form of toxicity.

Table 2: Estimated Human Dosimetry for O-(3-[18F]Fluoropropyl)-L-tyrosine (FPT)

OrganAbsorbed Dose (μGy/MBq)
Urinary Bladder Wall 101.0
Pancreas High, but not specified
Liver High, but not specified
Kidneys High, but not specified
Brain 6.5
Effective Dose 18.2 (μSv/MBq)
Data extracted from biodistribution studies in normal mice.

Experimental Protocols

Detailed experimental protocols from dedicated toxicity studies on this compound are not published. However, based on the GHS classification, the following methodologies are representative of the types of studies required to determine acute oral toxicity.

Acute Oral Toxicity (Up-and-Down or Fixed-Dose Procedure)

This protocol is a standardized method (e.g., OECD Guideline 425) to determine the LD50 of a substance.

  • Principle: A stepwise procedure where a single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This method minimizes the number of animals required.

  • Test Animals: Typically, a single sex (usually female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats) is used. Animals are young, healthy adults.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum. Animals are fasted prior to dosing.

  • Dose Administration: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., water or saline) and administered by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 is calculated using statistical methods, such as maximum likelihood estimation.

In Vitro Cytotoxicity Assay

This protocol assesses the direct toxic effect of a compound on cells in culture.

  • Cell Lines: A relevant cell line is chosen. For a compound expected to affect neuronal pathways, a neuronal cell line (e.g., SH-SY5Y) would be appropriate. Studies on the related compound 3-amino-L-tyrosine used HL-60 and K562 cell lines.

  • Culture Conditions: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®). The assay measures metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 (the concentration that inhibits 50% of cell growth or viability) is calculated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its derivatives involves its transport into cells and potential interference with metabolic pathways that utilize L-tyrosine.

Cellular Uptake via Amino Acid Transporters

This compound is an analog of L-tyrosine and is recognized by amino acid transporters. Specifically, its derivatives have been shown to be transported by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This selective transport is the basis for its use in PET imaging of tumors.

cluster_membrane Cell Membrane LAT1 LAT1 Transporter FTyr_int This compound (Intracellular) LAT1->FTyr_int FTyr_ext This compound (Extracellular) FTyr_ext->LAT1 Uptake

Caption: Cellular uptake of this compound via the LAT1 transporter.

Interference with Catecholamine Synthesis

L-tyrosine is the natural precursor for the synthesis of catecholamines, including dopamine (B1211576) and norepinephrine. This compound, as a structural analog, can compete with L-tyrosine for the enzyme tyrosine hydroxylase, the rate-limiting enzyme in this pathway. This can lead to the formation of fluorinated, potentially non-functional or toxic, neurotransmitter analogs, or inhibit the synthesis of essential catecholamines. The toxicological implication could be a disruption of normal dopaminergic and noradrenergic signaling.

Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH Natural Substrate FTyr This compound (Analog) FTyr->TH Competitive Inhibition L_DOPA L-DOPA TH->L_DOPA F_DOPA 3-Fluoro-L-DOPA (Potential Metabolite) TH->F_DOPA AADC AADC L_DOPA->AADC F_DOPA->AADC Dopamine Dopamine AADC->Dopamine FDopamine Fluorinated Dopamine (Potential Metabolite) AADC->FDopamine Disruption Disruption of Dopaminergic Signaling FDopamine->Disruption

Caption: Potential interference of this compound with dopamine synthesis.

Incorporation into Proteins

A potential, though less studied, mechanism of toxicity for amino acid analogs is their misincorporation into proteins during synthesis. If this compound is mistakenly charged to a tRNA molecule, it could be incorporated into polypeptide chains in place of L-tyrosine. This could lead to protein misfolding, loss of function, and cellular stress, contributing to cytotoxicity.

cluster_process Protein Synthesis Aminoacyl_tRNA_synthetase Aminoacyl-tRNA Synthetase Charged_tRNA 3-F-Tyr-tRNA(Tyr) Aminoacyl_tRNA_synthetase->Charged_tRNA Misacylation Ribosome Ribosome Protein Misfolded or Non-functional Protein Ribosome->Protein Incorporation FTyr This compound FTyr->Aminoacyl_tRNA_synthetase tRNA tRNA(Tyr) tRNA->Aminoacyl_tRNA_synthetase Charged_tRNA->Ribosome

References

3-Fluoro-L-tyrosine: A Comprehensive Technical Guide to its Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Fluoro-L-tyrosine, a fluorinated analog of the amino acid L-tyrosine. This guide covers its commercial availability from various suppliers, detailed technical specifications, and key applications in research and development. It is designed to be an essential resource for researchers, scientists, and professionals in the field of drug development and biochemical research.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers that specialize in providing compounds for research and development purposes. The purity and available quantities can vary between suppliers, so it is advisable to consult their specific product documentation for detailed information. Below is a summary of prominent suppliers.

SupplierWebsitePurityAvailable QuantitiesCAS Number
MedchemExpress--INVALID-LINK--99.99% (HPLC)[1]Inquire7423-96-3[1]
TCI Chemicals--INVALID-LINK-->98.0% (HPLC)[2]Inquire7423-96-3[2]
Chem-Impex--INVALID-LINK--≥ 97.5% (HPLC)[3]Inquire7423-96-3
Sigma-Aldrich--INVALID-LINK--≥98%Inquire403-90-7 (DL-form)
GoldBio--INVALID-LINK--Inquire1 g403-90-7 (DL-form)

Technical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance White to off-white solid
Purity (HPLC) 99.99%
Optical Rotation -8.4° (C=0.005g/mL, HCL, 20°C, 589nm)
Enantiomeric Excess 100%
Storage Conditions 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.
CAS Number 7423-96-3
Synonyms L-Tyrosine, 3-fluoro-; 3-Fluorotyrosine, L-

Key Applications and Experimental Protocols

This compound is a versatile molecule with a range of applications in biomedical research, particularly in the fields of protein engineering, neuroscience, and as a tracer in medical imaging.

Protein Engineering and ¹⁹F NMR Spectroscopy

The incorporation of this compound into proteins allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions. The fluorine atom serves as a sensitive probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of fluorine in most biological systems.

This protocol describes a general method for the metabolic incorporation of this compound into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal media (e.g., M9 medium).

  • Glucose (or other carbon source).

  • This compound.

  • IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Standard antibiotics for plasmid maintenance.

Procedure:

  • Culture Growth: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Minimal Media Inoculation: The following day, inoculate a larger volume of minimal media supplemented with glucose and the appropriate antibiotic with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling: Add this compound to the culture to a final concentration of 50-100 mg/L. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the fluorinated amino acid.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Analysis: Confirm the incorporation of this compound and the purity of the protein using techniques such as SDS-PAGE, mass spectrometry, and ¹⁹F NMR.

G cluster_workflow Metabolic Labeling Workflow cluster_analysis Analysis Starter Culture Starter Culture Minimal Media Growth Minimal Media Growth Starter Culture->Minimal Media Growth Inoculate Induction & Labeling Induction & Labeling Minimal Media Growth->Induction & Labeling OD600 0.6-0.8 Protein Expression Protein Expression Induction & Labeling->Protein Expression Add 3-F-Tyr & IPTG Harvest & Purify Harvest & Purify Protein Expression->Harvest & Purify 12-16h Analysis Analysis Harvest & Purify->Analysis Purified Protein SDS-PAGE SDS-PAGE Mass Spec Mass Spec 19F NMR 19F NMR

Metabolic labeling workflow.
Neuroscience: Probing Dopamine (B1211576) Synthesis

As a tyrosine analog, this compound can be used to study enzymes involved in the dopamine synthesis pathway, such as tyrosine hydroxylase and tyrosine aminotransferase. It can act as a competitive inhibitor or a substrate, providing insights into the mechanisms of these enzymes.

The synthesis of dopamine begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. This is the rate-limiting step in the pathway. L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase.

G L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine AADC Tyrosine_Hydroxylase Tyrosine Hydroxylase AADC Aromatic L-amino acid Decarboxylase (AADC)

Dopamine synthesis pathway.

This protocol outlines a general method to assess the inhibitory potential of this compound on tyrosine aminotransferase (TAT).

Materials:

  • Purified tyrosine aminotransferase (TAT) enzyme.

  • L-tyrosine (substrate).

  • α-ketoglutarate (co-substrate).

  • This compound (potential inhibitor).

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Detection reagent (e.g., a reagent that reacts with the product, 4-hydroxyphenylpyruvate, to produce a colorimetric or fluorescent signal).

  • Microplate reader.

Procedure:

  • Prepare Reagents: Prepare stock solutions of L-tyrosine, α-ketoglutarate, and this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Control: Assay buffer, TAT enzyme, L-tyrosine, and α-ketoglutarate.

    • Test: Assay buffer, TAT enzyme, L-tyrosine, α-ketoglutarate, and varying concentrations of this compound.

    • Blank: Assay buffer, L-tyrosine, and α-ketoglutarate (no enzyme).

  • Initiate Reaction: Add the TAT enzyme to the wells to start the reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

  • Stop Reaction and Detection: Stop the reaction (e.g., by adding a strong acid or base). Add the detection reagent to all wells and incubate as required to allow for color/fluorescence development.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of TAT inhibition for each concentration of this compound and determine the IC₅₀ value.

Positron Emission Tomography (PET) Imaging

Radiolabeled this compound, specifically L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), is utilized as a tracer in Positron Emission Tomography (PET) for tumor imaging. Its uptake is mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This allows for the specific visualization of malignant tumors.

G cluster_pet PET Imaging Workflow cluster_result Result Tracer_Synthesis [18F]FAMT Synthesis Tracer_Injection Tracer Injection (IV) Tracer_Synthesis->Tracer_Injection Uptake Tumor Uptake (LAT1 mediated) Tracer_Injection->Uptake PET_Scan PET Scan Uptake->PET_Scan Image_Analysis Image Analysis PET_Scan->Image_Analysis Tumor_Visualization Tumor_Visualization

References

Methodological & Application

Application Notes and Protocols for Incorporating 3-Fluoro-L-tyrosine into Proteins for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-labeled amino acids into proteins has become a powerful tool for studying protein structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus offers several advantages for NMR studies, including 100% natural abundance, a high gyromagnetic ratio (83% of the sensitivity of ¹H), and a large chemical shift range that is highly sensitive to the local environment.[1][2][3] Since fluorine is absent in native biological systems, ¹⁹F NMR spectra are free from background signals.[1][4] 3-Fluoro-L-tyrosine (3-F-Tyr) is a particularly useful probe as tyrosine residues are often found in functionally important regions of proteins, such as active sites and protein-protein interfaces. The substitution of a hydrogen atom with a fluorine atom is a minimal perturbation, generally having little effect on the protein's structure and function.

These application notes provide a comprehensive overview and detailed protocols for the biosynthetic incorporation of this compound into proteins expressed in E. coli for subsequent analysis by ¹⁹F NMR.

Key Advantages of Using this compound in NMR Studies

  • High Sensitivity and Resolution: The high sensitivity of the ¹⁹F nucleus and the broad chemical shift range allow for the resolution of individual fluorine signals, even in large proteins.

  • Sensitive Probe of Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electrostatic environment, van der Waals contacts, and solvent exposure, making it an excellent reporter on conformational changes, ligand binding, and protein dynamics.

  • No Background Signal: The absence of endogenous fluorine in biological systems ensures that the observed NMR signals originate solely from the incorporated 3-F-Tyr.

  • Minimal Structural Perturbation: The small size of the fluorine atom results in minimal disruption to the protein's native structure and function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of this compound and its use in ¹⁹F NMR.

Table 1: Incorporation Efficiency of Fluorinated Amino Acids

Fluorinated Amino AcidExpression SystemIncorporation EfficiencyReference
This compoundE. coli (auxotroph)>95%
This compoundHuman (HEK293T) cellsUp to 60%
5-Fluoro-L-tryptophanE. coli (auxotroph)65-80%
4-Fluoro-L-phenylalanineE. coli-

Table 2: Typical ¹⁹F NMR Parameters for Fluorinated Amino Acids in Proteins

Fluorinated Amino AcidTypical Chemical Shift Range (ppm, relative to CFCl₃)NotesReference
This compound-110 to -130Chemical shift is sensitive to the protonation state of the phenol (B47542) group.
4-Fluoro-L-phenylalanine-112 to -118Generally exhibits a narrower range of chemical shifts.
5-Fluoro-L-tryptophan-115 to -130The indole (B1671886) ring provides a sensitive probe of the local environment.
4-(Trifluoromethyl)-L-phenylalanine-62 to -65The three equivalent fluorine atoms give a single, intense resonance.

Experimental Workflow and Protocols

The general workflow for incorporating this compound into a target protein involves expressing the protein in an E. coli strain that cannot synthesize tyrosine, and providing 3-F-Tyr in the growth medium. This can be achieved using a tyrosine auxotrophic strain or by inhibiting the endogenous aromatic amino acid biosynthesis pathway with glyphosate (B1671968).

experimental_workflow cluster_prep Preparation cluster_expression Expression and Labeling cluster_downstream Downstream Processing transform Transform Plasmid into E. coli BL21(DE3) plate Plate on LB-Agar with Antibiotic transform->plate culture Grow Overnight Starter Culture plate->culture inoculate Inoculate Minimal Media culture->inoculate grow Grow to OD600 ~0.6 inoculate->grow inhibit Add Glyphosate & Amino Acids (inc. 3-F-Tyr) grow->inhibit induce Induce with IPTG inhibit->induce express Express Protein (18-20h at 18°C) induce->express harvest Harvest Cells by Centrifugation express->harvest purify Purify Labeled Protein harvest->purify nmr ¹⁹F NMR Analysis purify->nmr

Biosynthetic incorporation of 3-F-Tyr workflow.
Protocol 1: Biosynthetic Labeling of this compound using Glyphosate in E. coli

This protocol describes a general method for incorporating this compound into a protein expressed in E. coli BL21(DE3) cells. It utilizes glyphosate to inhibit the shikimate pathway, which is responsible for the endogenous synthesis of aromatic amino acids.

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest

  • LB-Agar plates with appropriate antibiotic

  • M9 minimal media

  • 10X M9 salts solution

  • 20% (w/v) Glucose solution (sterile)

  • 1 M MgSO₄ solution (sterile)

  • 0.1 M CaCl₂ solution (sterile)

  • 1 g/L Thiamine solution (sterile)

  • Glyphosate solution (e.g., 1 g/L)

  • This compound

  • L-phenylalanine

  • L-tryptophan

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Day 0: Preparation

  • Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on an LB-Agar plate containing the appropriate antibiotic.

  • Incubate the plate at 37°C for 16-20 hours.

Day 1: Starter Culture and Expression

  • Prepare 1 L of M9 minimal media in a 2.8 L baffled flask by adding 100 mL of 10X M9 salts to 900 mL of sterile deionized water. Autoclave and cool to room temperature.

  • Aseptically add the following sterile solutions to the M9 media:

    • 20 mL of 20% glucose

    • 2 mL of 1 M MgSO₄

    • 100 µL of 0.1 M CaCl₂

    • 1 mL of 1 g/L thiamine

    • Appropriate antibiotic

  • Inoculate a single colony from the plate into 5-10 mL of LB medium with the appropriate antibiotic and grow at 37°C with shaking for 4-6 hours.

  • Use the starter culture to inoculate the 1 L of M9 minimal media to an initial OD₆₀₀ of ~0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.

  • Reduce the shaker temperature to 18°C and allow the culture to equilibrate for 1 hour.

  • Add the following to the culture:

    • 1 g of glyphosate

    • 50 mg of this compound

    • 50 mg of L-phenylalanine

    • 50 mg of L-tryptophan

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 18°C for 18-20 hours with shaking.

Day 2: Harvesting

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

  • Purify the 3-F-Tyr labeled protein using the standard protocol established for the unlabeled protein.

Protocol 2: Sample Preparation for ¹⁹F NMR Spectroscopy

Materials:

  • Purified 3-F-Tyr labeled protein

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0)

  • D₂O

  • NMR tubes

Procedure:

  • Dialyze or buffer exchange the purified protein into the desired NMR buffer.

  • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1 - 1 mM).

  • Add D₂O to a final concentration of 5-10% (v/v) for the field-frequency lock.

  • Transfer the sample to an appropriate NMR tube.

  • Keep the sample on ice until ready to acquire data.

Protocol 3: ¹⁹F NMR Data Acquisition

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe.

Typical 1D ¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence is typically sufficient.

  • Temperature: 298 K (or the temperature at which the protein is most stable).

  • Spectral Width: A wide spectral width (e.g., 200 ppm) is recommended initially to ensure all signals are captured.

  • Transmitter Offset: Center the transmitter frequency in the expected region for 3-F-Tyr signals (around -120 ppm).

  • Acquisition Time: 0.2 - 0.5 seconds.

  • Relaxation Delay: 1 - 2 seconds.

  • Number of Scans: Dependent on the protein concentration and desired signal-to-noise ratio. This can range from a few hundred to several thousand scans.

  • Proton Decoupling: Broadband proton decoupling is often applied during acquisition to improve resolution by removing ¹H-¹⁹F couplings.

Data Processing:

  • Apply an exponential line broadening function (e.g., 5-10 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Reference the spectrum using an appropriate internal or external standard.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between environmental changes and the observed ¹⁹F NMR signal of a 3-F-Tyr labeled protein.

signaling_pathway cluster_perturbation Perturbation cluster_effect Effect on 3-F-Tyr Environment cluster_observation NMR Observable ligand Ligand Binding env_change Change in Local Electrostatic Environment ligand->env_change intensity Signal Intensity Change ligand->intensity conf_change Conformational Change vdw_change Alteration of van der Waals Contacts conf_change->vdw_change linewidth Linewidth Broadening or Sharpening conf_change->linewidth folding Protein Folding/Unfolding solvent_change Change in Solvent Exposure folding->solvent_change folding->linewidth chem_shift ¹⁹F Chemical Shift Change env_change->chem_shift vdw_change->chem_shift solvent_change->chem_shift

Perturbation effects on ¹⁹F NMR observables.

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein yield Toxicity of 3-F-Tyr to E. coli.Lower the induction temperature (e.g., 16-18°C) and/or reduce the IPTG concentration. Optimize the concentration of 3-F-Tyr in the medium.
Low incorporation efficiency Incomplete inhibition of endogenous tyrosine synthesis.Ensure the correct concentration of glyphosate is used. Use a tyrosine auxotrophic E. coli strain.
Broad NMR signals Protein aggregation.Optimize buffer conditions (pH, salt concentration). Acquire spectra at different temperatures. Check protein purity by SDS-PAGE and size-exclusion chromatography.
Intermediate exchange on the NMR timescale.Acquire spectra at different temperatures to shift the exchange regime.
No observable NMR signals Very low protein concentration.Concentrate the protein sample. Increase the number of scans.
Paramagnetic contamination.Add a chelating agent like EDTA to the buffer if metal contamination is suspected.

Conclusion

Incorporating this compound into proteins provides a powerful and sensitive method for probing protein structure and function using ¹⁹F NMR. The protocols and data presented here offer a solid foundation for researchers to apply this technique to their specific systems of interest, enabling detailed insights into ligand binding, conformational dynamics, and other crucial biological processes.

References

Application Notes and Protocols for In Vivo Protein Labeling with 3-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a fluorinated analog of the natural amino acid L-tyrosine. Its structural similarity allows it to be incorporated into proteins during synthesis, effectively acting as a bio-orthogonal probe.[1] The presence of the fluorine atom provides a unique spectroscopic signature, making it a powerful tool for in vivo studies of protein structure, dynamics, and function using techniques such as 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Unlike larger fluorescent protein tags, the small size of the fluorine atom minimizes structural perturbations to the labeled protein. This application note provides detailed protocols for the in vivo incorporation of 3-F-Tyr into proteins in various model systems and outlines methods for subsequent analysis.

Principle of this compound Labeling

The in vivo labeling strategy with 3-F-Tyr relies on the cellular translational machinery recognizing and incorporating this unnatural amino acid in place of endogenous L-tyrosine during protein synthesis.[1] This metabolic labeling approach enables the introduction of a 19F NMR-active probe into proteins within a living organism. The success of this technique often depends on efficiently delivering 3-F-Tyr to the target cells or tissues and, in some cases, reducing the competition from endogenous L-tyrosine.

Applications

  • Structural Biology: 19F NMR of 3-F-Tyr labeled proteins provides insights into protein conformation, folding, and dynamics in a native-like environment.[2]

  • Drug Discovery: Monitoring changes in the 19F NMR signal of a 3-F-Tyr labeled protein upon ligand binding can be used for fragment-based screening and to characterize protein-drug interactions.

  • Protein-Protein Interactions: Changes in the chemical environment of 3-F-Tyr upon the formation of a protein complex can be detected by 19F NMR, allowing for the study of these interactions in vivo.

  • Enzyme Kinetics and Mechanism: The fluorine atom can act as a sensitive probe to monitor conformational changes during enzymatic catalysis.

Data Presentation

Table 1: Incorporation Efficiency of this compound in a Human Cell Line
Cell LineExpression System3-F-Tyr ConcentrationIncubation Time (post-transfection)Incorporation Efficiency (%)Reference
HEK293TTransient Transfection600 µM48 hoursUp to 60%
Table 2: Biodistribution of a Structurally Similar Radiotracer in Tumor-Bearing Mice

Note: This data is for L-2-[18F]fluorotyrosine and serves as an illustrative example of the expected biodistribution of a fluorinated tyrosine analog in an in vivo model. The uptake is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ/Tissue30 min post-injection (%ID/g)60 min post-injection (%ID/g)Reference
Blood~2.5~2.0
Tumor>6.0>6.0
Brain~0.5~0.6
Liver~3.0~2.5
Kidneys~4.0~3.0
Pancreas>6.0~5.0

Experimental Protocols

Protocol 1: Biosynthetic Labeling of Proteins with this compound in E. coli

This protocol is adapted for the expression of 3-F-Tyr labeled proteins in E. coli, a common system for producing recombinant proteins for structural and functional studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest

  • M9 minimal media

  • This compound

  • Glucose (or other carbon source)

  • Ampicillin or other appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • (Optional) Glyphosate (B1671968) for inhibition of endogenous aromatic amino acid synthesis

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli harboring the expression plasmid into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Minimal Media Growth: The following day, inoculate 1 L of M9 minimal media supplemented with glucose and antibiotic with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • (Optional) Inhibition of Endogenous Tyrosine Synthesis: To enhance the incorporation of 3-F-Tyr, endogenous synthesis of aromatic amino acids can be inhibited by adding glyphosate to a final concentration of 1 g/L approximately one hour before induction.

  • Addition of this compound: Add this compound to the culture medium to a final concentration of 100-200 mg/L.

  • Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubation and Harvest: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of 3-F-Tyr. Harvest the cells by centrifugation.

  • Protein Purification: Purify the 3-F-Tyr labeled protein from the cell pellet using standard chromatography techniques appropriate for the protein of interest.

  • Analysis: Confirm the incorporation of 3-F-Tyr and assess the labeling efficiency using mass spectrometry and/or 19F NMR.

G Workflow for Biosynthetic Labeling in E. coli cluster_prep Day 1: Preparation cluster_growth Day 2: Growth and Labeling cluster_analysis Day 3: Analysis start Inoculate LB culture overnight Grow overnight at 37°C start->overnight inoculate_m9 Inoculate M9 minimal media overnight->inoculate_m9 Inoculation grow_m9 Grow to OD600 0.6-0.8 inoculate_m9->grow_m9 add_glyphosate Optional: Add Glyphosate grow_m9->add_glyphosate add_3ftyr Add this compound add_glyphosate->add_3ftyr induce Induce with IPTG add_3ftyr->induce express Express protein at 18-25°C induce->express harvest Harvest cells express->harvest Completion purify Purify protein harvest->purify analyze Analyze by MS and 19F NMR purify->analyze

Caption: Workflow for biosynthetic labeling of proteins with this compound in E. coli.

Protocol 2: Metabolic Labeling of Proteins with this compound in Mammalian Cells

This protocol describes a general method for labeling proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM)

  • Tyrosine-free medium

  • This compound

  • Transfection reagent and plasmid DNA (for transient expression)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture mammalian cells under standard conditions to the desired confluency.

  • Medium Exchange: For efficient labeling, replace the complete medium with tyrosine-free medium. Wash the cells with PBS before adding the labeling medium.

  • Labeling: Supplement the tyrosine-free medium with this compound to a final concentration of 600 µM. For transiently expressed proteins, this medium exchange is typically performed at a selected time post-transfection.

  • Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for protein synthesis and incorporation of 3-F-Tyr.

  • Harvesting: Harvest the cells by scraping or trypsinization. Wash the cell pellet with cold PBS.

  • Protein Extraction and Analysis: Lyse the cells and extract the total protein. The labeled proteins can then be purified for further analysis or analyzed directly in the cell lysate by techniques such as Western blotting with antibodies specific to the protein of interest, followed by mass spectrometry or 19F NMR of the purified protein.

G Workflow for Labeling in Mammalian Cells culture Culture mammalian cells transfection Optional: Transfect with plasmid DNA culture->transfection wash Wash with PBS transfection->wash add_media Add Tyrosine-free media + this compound wash->add_media incubate Incubate for 24-48 hours add_media->incubate harvest Harvest cells incubate->harvest analysis Protein extraction and analysis harvest->analysis G Incorporation of 3-F-Tyr into the Proteome cluster_input Amino Acid Pool Tyr L-Tyrosine TyrRS Tyrosyl-tRNA Synthetase Tyr->TyrRS FTyr This compound FTyr->TyrRS competes charged_tRNA Tyrosyl-tRNA(Tyr) TyrRS->charged_tRNA charges f_charged_tRNA 3-F-Tyrosyl-tRNA(Tyr) TyrRS->f_charged_tRNA charges tRNA_tyr tRNA(Tyr) tRNA_tyr->TyrRS ribosome Ribosome charged_tRNA->ribosome f_charged_tRNA->ribosome protein Newly Synthesized Protein ribosome->protein f_protein 3-F-Tyr Labeled Protein ribosome->f_protein

References

Protocols for Site-Specific Incorporation of 3-Fluoro-L-tyrosine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure and function, as well as for the development of novel therapeutics. 3-Fluoro-L-tyrosine (3-FY), a fluorinated analog of tyrosine, is of particular interest due to the unique spectroscopic properties of the fluorine atom, which can serve as a sensitive probe for NMR spectroscopy and other biophysical studies.[1][2][3] This document provides detailed protocols and application notes for the site-specific incorporation of 3-FY into proteins using various established methods. This compound is a tyrosine analogue that can be biologically incorporated into proteins in place of tyrosine.[4]

Methods for Site-Specific Incorporation

Several methods have been developed for the site-specific incorporation of 3-FY into proteins. The primary strategies include:

  • Metabolic Labeling in Auxotrophic Strains: This method involves replacing tyrosine with 3-FY in the growth media of an E. coli strain that cannot synthesize its own tyrosine.

  • Amber Stop Codon Suppression with Engineered Aminoacyl-tRNA Synthetases: This technique utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize the amber stop codon (UAG) and insert 3-FY at that specific site in the protein sequence.[5]

  • Cell-Free Protein Synthesis (CFPS): In vitro protein synthesis systems offer a high degree of control and can be optimized for the efficient incorporation of non-canonical amino acids.

  • In Vivo Biosynthesis and Incorporation: This approach uses an engineered cellular system to synthesize 3-FY from simple precursors and concurrently incorporate it into the target protein.

Quantitative Data Summary

The efficiency of 3-FY incorporation can vary depending on the chosen method and experimental conditions. The following table summarizes reported quantitative data for different techniques.

MethodHost SystemProteinIncorporation Efficiency (%)Protein Yield (mg/L)Reference
Metabolic Labeling (Dual-gene plasmid)E. coli DL39(DE3)BRD4(D1)5 - 42Not specified
Metabolic LabelingE. coli DL39(DE3)BRD4(D1)>955 - 15
In vivo BiosynthesisE. coliGFP, ω-TAs, AlaDHNot specifiedNot specified
Amber Suppression (Evolved aaRS)E. coliRibonucleotide ReductaseGood yieldsNot specified
Cell-Free Protein Synthesis (Recoded E. coli)E. coli C321.ΔA extractsfGFP≥ 98 (for p-acetyl-L-phenylalanine)96 ± 3 (for ELP with 40 ncAAs)

Experimental Protocols

Protocol 1: Metabolic Labeling using an Auxotrophic E. coli Strain

This protocol describes the incorporation of 3-FY into a target protein expressed in a tyrosine-auxotrophic E. coli strain.

Workflow Diagram:

Metabolic_Labeling_Workflow cluster_culture Cell Culture cluster_purification Purification & Analysis Culture Grow E. coli auxotroph in rich media Induction Induce protein expression in minimal media with 3-FY Culture->Induction Switch media Harvest Harvest cells Induction->Harvest Purify Purify target protein Harvest->Purify Analyze Analyze incorporation by MS and NMR Purify->Analyze Amber_Suppression_Logic cluster_components Key Components cluster_process Mechanism Engineered_aaRS Engineered TyrRS (specific for 3-FY) Charging Engineered TyrRS charges Orthogonal tRNA with 3-FY Engineered_aaRS->Charging Orthogonal_tRNA Orthogonal tRNA(CUA) Orthogonal_tRNA->Charging Target_Gene Target Gene with Amber Codon (TAG) Recognition Charged tRNA recognizes TAG codon on mRNA Target_Gene->Recognition Three_FY This compound Three_FY->Charging Charging->Recognition Incorporation Ribosome incorporates 3-FY into the polypeptide chain Recognition->Incorporation CFPS_Workflow cluster_reaction_setup Reaction Setup cluster_synthesis_analysis Synthesis & Analysis Cell_Extract Cell Extract (e.g., E. coli lysate) Combine Combine Components Cell_Extract->Combine Energy_Mix Energy Solution & Amino Acids (w/o Tyr) Energy_Mix->Combine Template_DNA Plasmid/Linear DNA with TAG codon Template_DNA->Combine Three_FY_tRNA 3-FY and charged tRNA Three_FY_tRNA->Combine Incubate Incubate at optimal temperature Combine->Incubate Analyze_Product Analyze protein by SDS-PAGE, MS Incubate->Analyze_Product

References

3-Fluoro-L-tyrosine: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a fluorinated analog of the amino acid L-tyrosine. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties, making it a valuable tool in drug discovery and development. Its applications span from a versatile building block in medicinal chemistry to a sophisticated probe in neurochemical and oncological research. This document provides detailed application notes and experimental protocols for the utilization of this compound in various research contexts.

Key Applications

This compound and its derivatives have demonstrated significant utility in several key areas of drug discovery and development:

  • Positron Emission Tomography (PET) Imaging: Radiolabeled derivatives, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), serve as highly specific tracers for imaging malignant tumors.[1] This specificity is attributed to its selective transport via the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells.[1][2][3]

  • Neuroscience Research: As an analog of L-tyrosine, a precursor to catecholamine neurotransmitters like dopamine (B1211576), 3-F-Tyr is instrumental in studying dopamine synthesis, metabolism, and transport.[4] It allows for the investigation of dopamine pathway dysregulation in neurological disorders such as Parkinson's disease.

  • Enzyme Inhibition Studies: The fluorinated analog can act as a competitive or non-competitive inhibitor of enzymes involved in tyrosine metabolism, such as tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

  • Protein Engineering and Drug Design: Incorporation of 3-F-Tyr into peptides and proteins can enhance their metabolic stability and modify their biological activity. Its unique properties can be leveraged to design novel therapeutics with improved pharmacokinetic profiles.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of this compound and its derivatives with biological systems.

CompoundTransporterKm (μM)Cell LineReference
[¹⁴C]FAMTLAT172.7 ± 11.0Xenopus oocytes
CompoundParameterValueAnimal ModelReference
ImipramineCmax150 ± 25 ng/mLRat
Tmax30 minRat
AUC45000 ± 5000 ng·min/mLRat
Half-life180 ± 30 minRat
CompoundEnzymeKi (μM)Inhibition TypeReference
2-hydroxy-estradiolTyrosine Hydroxylase20Competitive
2-hydroxy-estroneTyrosine Hydroxylase20Competitive
ADTNTyrosine HydroxylaseVaries with activationCompetitive

Signaling Pathways and Experimental Workflows

Dopamine Synthesis and Metabolism Pathway

The following diagram illustrates the enzymatic pathway for the synthesis of dopamine from L-tyrosine, which can be studied using this compound as an analog.

Dopamine_Synthesis cluster_enzymes Enzymes Tyrosine L-Tyrosine / this compound L_DOPA L-DOPA Tyrosine->L_DOPA O2, Fe2+, BH4 TH Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC Aromatic L-Amino Acid Decarboxylase DOPAC DOPAC Dopamine->DOPAC MAO Monoamine Oxidase HVA HVA DOPAC->HVA COMT Catechol-O- Methyltransferase

Dopamine synthesis and metabolism pathway.
Experimental Workflow for PET Tracer Synthesis and Imaging

This diagram outlines the general workflow for the synthesis of a radiolabeled tracer like [¹⁸F]FAMT and its application in preclinical PET imaging studies.

PET_Workflow cluster_synthesis Radiotracer Synthesis cluster_imaging Preclinical PET Imaging Precursor Precursor Molecule Radiolabeling [18F] Fluorination Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Animal_Model Tumor-bearing Animal Model QC->Animal_Model Injection Tracer Injection Animal_Model->Injection PET_Scan PET/CT Scan Injection->PET_Scan Image_Analysis Image Reconstruction & Analysis PET_Scan->Image_Analysis

Workflow for PET tracer synthesis and imaging.

Experimental Protocols

Protocol 1: Synthesis of [¹⁸F]O-(2-fluoroethyl)-L-tyrosine ([¹⁸F]FET)

This protocol describes a two-step synthesis of [¹⁸F]FET followed by cartridge-based purification.

Materials:

Procedure:

  • [¹⁸F]Fluoroethyltosylate Synthesis:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reactor with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

    • Add 1,2-bis(tosyloxy)ethane in anhydrous acetonitrile to the dried [¹⁸F]fluoride and heat to perform the nucleophilic substitution, yielding [¹⁸F]fluoroethyltosylate.

  • [¹⁸F]Fluoroethylation of L-tyrosine:

    • Purify the [¹⁸F]fluoroethyltosylate by passing it through a cartridge.

    • Add a solution of L-tyrosine in a suitable solvent to the purified [¹⁸F]fluoroethyltosylate and heat to perform the fluoroethylation.

  • Purification:

    • Trap the final reaction mixture on an SCX cartridge.

    • Elute the [¹⁸F]FET with saline solution and trap it again on an HRX cartridge.

    • For a second purification step, elute the [¹⁸F]FET from the HRX cartridge with ammonium acetate buffer and collect it on two SCX cartridges.

    • Wash the SCX cartridges with water.

    • Elute the final product with saline solution and neutralize with sodium bicarbonate solution.

  • Quality Control:

    • Determine the radiochemical purity of the final product using analytical HPLC.

    • The typical radiochemical yield is around 41% (decay-corrected) with a radiochemical purity of >97%.

Protocol 2: In Vitro Cell Uptake Assay for LAT1 Transport

This protocol is adapted from studies on the transport of fluorinated tyrosine analogs by the LAT1 transporter.

Materials:

  • Cancer cell line overexpressing LAT1 (e.g., HeLa S3, U87 MG)

  • This compound (or its radiolabeled version, e.g., [¹⁴C]FAMT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • LAT1 inhibitor (e.g., 2-amino-2-norbornane-carboxylic acid, BCH)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding:

    • Seed the LAT1-expressing cancer cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Uptake Experiment:

    • On the day of the experiment, wash the cells twice with pre-warmed HBSS.

    • Pre-incubate the cells with HBSS for 10 minutes at 37°C.

    • For inhibition studies, pre-incubate a subset of wells with HBSS containing a known LAT1 inhibitor for 10 minutes.

    • Initiate the uptake by adding HBSS containing the desired concentration of this compound (or its radiolabeled analog) to each well.

    • Incubate for a defined period (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for at least 30 minutes.

  • Quantification:

    • If using a radiolabeled compound, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • If using a non-labeled compound, quantify the intracellular concentration using a suitable analytical method like LC-MS.

    • Normalize the uptake to the total protein content in each well.

  • Data Analysis:

    • Calculate the uptake rate at different time points and concentrations.

    • For inhibition studies, compare the uptake in the presence and absence of the inhibitor to determine the IC₅₀ value.

    • For kinetic analysis, perform uptake experiments with varying concentrations of this compound to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 3: In Vivo Microdialysis in Rat Striatum to Assess Dopamine Metabolism

This protocol provides a framework for using in vivo microdialysis to study the effects of this compound on dopamine and its metabolites in the rat striatum.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • This compound

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine, DOPAC, and HVA analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat with isoflurane (B1672236) or a similar anesthetic.

    • Mount the rat in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region (striatum). Typical coordinates relative to bregma are: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm.

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.

    • Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the awake, freely moving rat.

    • Remove the dummy cannula and insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to a syringe pump containing aCSF and the outlet to a refrigerated fraction collector.

    • Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 2 hours and collect baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

    • Continue to collect dialysate samples at regular intervals for several hours post-administration.

    • Store the collected samples at -80°C until analysis.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for concentrations of dopamine, DOPAC, and HVA using HPLC-ED.

    • The HPLC system should be equipped with a C18 reverse-phase column and an electrochemical detector set at an appropriate oxidative potential.

  • Data Analysis:

    • Express the concentrations of dopamine and its metabolites as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels in the this compound-treated group to a vehicle-treated control group.

Protocol 4: Measurement of Protein Synthesis with this compound using Mass Spectrometry

This protocol outlines a method for detecting the incorporation of this compound into proteins using mass spectrometry.

Materials:

  • Cell line or organism of interest

  • Culture medium deficient in L-tyrosine

  • This compound

  • Lysis buffer with protease inhibitors

  • Protein purification reagents (e.g., affinity chromatography beads if the protein is tagged)

  • Trypsin (or other site-specific protease)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Metabolic Labeling:

    • Culture the cells in a medium lacking L-tyrosine but supplemented with this compound for a specified period to allow for protein expression and incorporation of the analog.

  • Protein Extraction and Purification:

    • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

    • Purify the protein of interest using an appropriate method, such as affinity chromatography.

  • Proteolytic Digestion:

    • Denature, reduce, and alkylate the purified protein.

    • Digest the protein into smaller peptides using a site-specific protease like trypsin.

  • LC-MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS.

    • The mass spectrometer will detect the mass-to-charge ratio of the peptides.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Identify peptides containing the site where L-tyrosine was expected.

    • Look for a mass shift corresponding to the incorporation of this compound (molecular weight difference compared to L-tyrosine). The molecular weight of this compound is approximately 199.18 g/mol , while L-tyrosine is approximately 181.19 g/mol .

This comprehensive set of application notes and protocols provides a foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. The unique properties of this fluorinated amino acid offer exciting opportunities for advancing our understanding of biological processes and for the creation of novel diagnostics and therapeutics.

References

Application Notes and Protocols: Utilizing 3-Fluoro-L-tyrosine for Advanced Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein folding and dynamics is paramount to understanding biological function and developing novel therapeutics. 3-Fluoro-L-tyrosine (3-F-Tyr), a non-canonical amino acid, has emerged as a powerful tool for these investigations. Its unique spectroscopic properties, particularly the ¹⁹F nucleus, provide a sensitive probe for monitoring local protein environments without significantly perturbing the native structure. These application notes provide a comprehensive overview and detailed protocols for incorporating 3-F-Tyr into proteins and utilizing it to explore protein folding, stability, and dynamics through various biophysical techniques.

Core Applications

Incorporation of 3-F-Tyr into a protein of interest allows for a range of biophysical analyses:

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems.[1] The chemical shift of the ¹⁹F label is highly sensitive to its local environment, providing detailed information on protein conformation, folding intermediates, and ligand binding.[1][2][3]

  • Fluorescence Spectroscopy : While the intrinsic fluorescence of tyrosine can be used to monitor protein conformational changes, the introduction of a fluorine atom can subtly alter its fluorescence properties.[4] These changes can be exploited to study protein folding and dynamics, often in conjunction with quenching experiments.

  • Circular Dichroism (CD) Spectroscopy : CD is a valuable technique for assessing the secondary structure and thermal stability of proteins. Comparing the CD spectra and melting temperatures of wild-type and 3-F-Tyr-labeled proteins can reveal the impact of the fluoro-substitution on protein folding and stability.

Data Presentation: Quantitative Analysis of 3-F-Tyr Labeled Proteins

The incorporation of 3-F-Tyr can lead to measurable changes in protein properties. The following table summarizes key quantitative data from studies utilizing fluorinated amino acids.

Protein SystemMeasurementWild-Type Value3-F-Tyr Labeled ValueTechniqueReference
CalmodulinThermal Stability (Tm)Not specifiedUnaffectedCircular Dichroism
α3Y model proteinFormal Reduction Potential (E°′)1056 ± 4 mV1026 ± 4 mVSquare-Wave Voltammetry
Ribose-binding proteinRelative Fluorescence Contribution of Tyr at position 3210.0%Not applicable (comparison between different Tyr residues)Fluorescence Spectroscopy
fd gene 5 proteinBinding Affinity (Kω) to poly[d(A)]HighestLower than wild-typeCircular Dichroism

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound in E. coli

This protocol describes the general method for incorporating 3-F-Tyr into a target protein using a tyrosine-auxotrophic E. coli strain.

Materials:

  • E. coli DL39(DE3) strain (tyrosine auxotroph)

  • Plasmid DNA encoding the protein of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine

  • 19 standard amino acids (excluding tyrosine)

  • This compound (3-F-Tyr)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotic

Procedure:

  • Transformation: Transform the plasmid DNA encoding the protein of interest into chemically competent E. coli DL39(DE3) cells. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Cell Growth in Minimal Medium: Pellet the cells from the starter culture by centrifugation (5,000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 minimal medium.

  • Induction: Resuspend the cell pellet in 1 L of M9 minimal medium supplemented with all 20 amino acids (including a low concentration of tyrosine, e.g., 20 mg/L) and the antibiotic. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Labeling: Pellet the cells by centrifugation (5,000 x g, 10 min, 4°C). Wash the cells twice with M9 minimal medium lacking tyrosine. Resuspend the cells in 1 L of fresh M9 minimal medium containing the 19 other amino acids, 3-F-Tyr (e.g., 100 mg/L), and the antibiotic.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (7,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

  • Purification and Verification: Purify the 3-F-Tyr labeled protein using standard chromatography techniques. Confirm the incorporation of 3-F-Tyr by mass spectrometry.

Protocol 2: Analysis of Protein Folding and Stability using ¹⁹F NMR

This protocol outlines the use of ¹⁹F NMR to monitor the folding of a 3-F-Tyr labeled protein.

Materials:

  • Purified 3-F-Tyr labeled protein (0.1-0.5 mM)

  • NMR buffer (e.g., 20 mM Phosphate buffer, pH 6.0, containing 10% D₂O)

  • Denaturant (e.g., NaCl, Guanidinium Chloride)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve the lyophilized 3-F-Tyr labeled protein in the NMR buffer to the desired concentration.

  • Initial Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein in its unfolded state (e.g., in the absence of salt or with a high concentration of denaturant).

  • Titration: Gradually add aliquots of a concentrated solution of the folding agent (e.g., NaCl) to the NMR tube.

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum after each addition, ensuring the temperature is stable.

  • Data Analysis: Monitor the changes in the ¹⁹F chemical shifts. The appearance of new peaks or shifts in existing peaks indicates conformational changes associated with protein folding. The relative integrals of the peaks corresponding to the unfolded and folded states can be used to determine the folding equilibrium.

Protocol 3: Assessing Protein Stability using Circular Dichroism

This protocol describes how to perform a thermal denaturation experiment using CD to determine the melting temperature (Tm) of a 3-F-Tyr labeled protein.

Materials:

  • Purified 3-F-Tyr labeled protein (0.1-0.2 mg/mL)

  • CD buffer (e.g., 10 mM Potassium Phosphate, pH 7.4)

  • CD spectropolarimeter with a temperature controller

Procedure:

  • Sample Preparation: Prepare the protein sample in the CD buffer. Ensure the buffer has low absorbance in the far-UV region.

  • Wavelength Scan: Record a far-UV CD spectrum (e.g., from 200 to 260 nm) at a starting temperature (e.g., 20°C) to confirm the protein is folded.

  • Thermal Denaturation: Monitor the CD signal at a single wavelength (typically 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min).

  • Data Analysis: Plot the CD signal at 222 nm as a function of temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

  • Tm Determination: Fit the denaturation curve to a two-state transition model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. Compare the Tm of the 3-F-Tyr labeled protein to that of the wild-type protein to assess the effect of the fluorine substitution on thermal stability.

Visualizations

experimental_workflow cluster_expression Protein Expression & Labeling cluster_analysis Biophysical Analysis plasmid Plasmid DNA ecoli E. coli (Tyr Auxotroph) plasmid->ecoli Transformation culture Cell Culture ecoli->culture induction Induction with 3-F-Tyr culture->induction labeled_protein Labeled Protein induction->labeled_protein nmr 19F NMR labeled_protein->nmr Folding & Dynamics cd Circular Dichroism labeled_protein->cd Stability (Tm) fluorescence Fluorescence Spec. labeled_protein->fluorescence Conformation

Caption: Experimental workflow for studying proteins with 3-F-Tyr.

nmr_principle unfolded Unfolded State nmr_peak_u Single 19F NMR Peak unfolded->nmr_peak_u Homogeneous Environment folded Folded State nmr_peak_f Multiple 19F NMR Peaks folded->nmr_peak_f Heterogeneous Environments intermediate Intermediate State nmr_peak_i Distinct 19F NMR Peak intermediate->nmr_peak_i Unique Environment

Caption: Principle of using ¹⁹F NMR to probe protein folding states.

References

Application Notes and Protocols for 3-Fluoro-L-tyrosine (3-F-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a synthetic analog of the natural amino acid L-tyrosine. [1]The substitution of a hydrogen atom with a fluorine atom on the phenyl ring significantly alters the electronic properties of the amino acid while maintaining a similar size, making it a valuable tool for a variety of research applications. [2][3]Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance the biochemical properties of peptides and proteins into which it is incorporated. [3][4]3-F-Tyr has been shown to be biologically incorporated into proteins in place of tyrosine and can act as an inhibitor of enzymes like tyrosine aminotransferase (TAT). Its applications span from protein engineering and mechanistic enzyme studies to the development of radiopharmaceuticals for PET imaging.

Key Applications

  • Protein Engineering and Structural Analysis: The incorporation of 3-F-Tyr into proteins provides a sensitive ¹⁹F-NMR probe to study protein structure, dynamics, and interactions without significantly perturbing the native conformation. The broad chemical shift range of ¹⁹F makes it highly sensitive to subtle changes in the local chemical environment.

  • Enzyme Mechanism Studies: As a tyrosine analog, 3-F-Tyr can be used to investigate the active sites and catalytic mechanisms of enzymes that recognize tyrosine, such as tyrosine kinases and phosphatases.

  • PET Imaging Agent Development: Radiolabeled 3-F-Tyr, particularly ¹⁸F-labeled derivatives like L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), is used in Positron Emission Tomography (PET) for tumor imaging. These tracers can exhibit high specificity for malignant tumors due to selective transport by systems like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

  • Neuroscience Research: It is used to study neurotransmitter pathways, particularly those involving dopamine, providing insights into neurological conditions like Parkinson's disease.

  • Drug Development: 3-F-Tyr serves as a building block in the synthesis of novel pharmaceuticals, where the fluorine atom can improve metabolic stability, binding affinity, and other pharmacokinetic properties.

Experimental Design Considerations

3.1. Cytotoxicity Before initiating experiments, it is crucial to determine the optimal, non-toxic concentration of 3-F-Tyr for the specific cell line or organism being used. High concentrations of non-canonical amino acids can be cytotoxic. A dose-response curve should be generated to assess cell viability and proliferation.

3.2. Incorporation Efficiency The efficiency of 3-F-Tyr incorporation can be influenced by the expression level of the target protein, the concentration of 3-F-Tyr in the media, and the depletion of endogenous L-tyrosine. For bacterial expression, methods to inhibit endogenous aromatic amino acid synthesis, such as using glyphosate (B1671968), can significantly improve incorporation rates.

3.3. Controls

  • Negative Control: Cells or organisms not treated with 3-F-Tyr to establish baseline protein synthesis and function.

  • Positive Control: For labeling experiments, a known protein that incorporates tyrosine can be used to validate the incorporation of 3-F-Tyr.

  • Competitive Control: To confirm that 3-F-Tyr is incorporated via the normal translational machinery, a control experiment can be run with an excess of natural L-tyrosine.

Data Presentation

Quantitative data from cytotoxicity and optimization experiments should be summarized for clear comparison.

Table 1: Cytotoxicity of 3-F-Tyr on Various Cell Lines (Hypothetical Data)

Cell Line3-F-Tyr Conc. (mM)Incubation Time (h)Viability (%)Proliferation Inhibition (%)
HEK2930.52498 ± 22 ± 1
HEK2931.02495 ± 35 ± 2
HEK2932.02485 ± 515 ± 4
HeLa0.52497 ± 23 ± 1
HeLa1.02494 ± 47 ± 3
HeLa2.02482 ± 620 ± 5

Table 2: Optimization of 3-F-Tyr Incorporation into Protein X in E. coli (Hypothetical Data)

Condition3-F-Tyr (mg/L)Glyphosate (g/L)Induction Temp (°C)Yield of Protein X (mg/L)Incorporation (%)
1500372540
2501372285
3501181595
410011818>98

Experimental Protocols

5.1. Protocol 1: Metabolic Labeling of Proteins with 3-F-Tyr in Mammalian Cells

This protocol is adapted from general methods for non-canonical amino acid labeling.

Objective: To incorporate 3-F-Tyr into newly synthesized proteins in cultured mammalian cells for subsequent analysis.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, EMEM)

  • Tyrosine-free medium

  • This compound (3-F-Tyr) stock solution (e.g., 100 mM in 0.1 M HCl, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours in complete medium.

  • Tyrosine Depletion (Optional but Recommended):

    • Aspirate the complete medium.

    • Wash cells twice with pre-warmed, sterile PBS.

    • Add tyrosine-free medium and incubate for 30-60 minutes to deplete intracellular tyrosine pools.

  • Labeling:

    • Prepare the labeling medium by supplementing the tyrosine-free medium with 3-F-Tyr to the desired final concentration (determined from cytotoxicity assays, typically 0.5-2 mM). Add other necessary supplements like serum.

    • Aspirate the depletion medium and add the 3-F-Tyr labeling medium.

    • Incubate for the desired labeling period (e.g., 4 to 24 hours).

  • Cell Harvest and Lysis:

    • Place the culture dish on ice and aspirate the labeling medium.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis:

    • Collect the supernatant containing the proteome.

    • The proteome can now be analyzed by methods such as SDS-PAGE, Western Blotting, or mass spectrometry to confirm the incorporation of 3-F-Tyr.

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_harvest Harvest & Analysis seed Seed Cells in Complete Medium deplete Deplete Endogenous Tyr (Tyrosine-Free Medium) seed->deplete 24h growth add_label Incubate with 3-F-Tyr Medium deplete->add_label 30-60 min wash_pbs Wash with Ice-Cold PBS add_label->wash_pbs 4-24h incubation lyse Lyse Cells wash_pbs->lyse analyze Downstream Analysis (MS, WB, etc.) lyse->analyze

Caption: Workflow for metabolic labeling of mammalian cells with 3-F-Tyr.

5.2. Protocol 2: Expression of 3-F-Tyr-Labeled Protein in E. coli

This protocol is based on methods for incorporating fluorinated amino acids into proteins expressed in bacteria.

Objective: To produce a specific protein with 3-F-Tyr incorporated at tyrosine positions for NMR or other biophysical studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.

  • LB medium and agar (B569324) plates with appropriate antibiotic.

  • M9 minimal medium supplemented with glucose, MgSO₄, and trace metals.

  • This compound (3-F-Tyr).

  • L-Phenylalanine, L-Tryptophan.

  • Glyphosate (inhibitor of aromatic amino acid synthesis).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture:

    • Inoculate 1 L of M9 minimal medium with the overnight culture.

    • Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Inhibition and Supplementation:

    • Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 1 hour.

    • Add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway.

    • Add the amino acids: 50-100 mg/L 3-F-Tyr, 50 mg/L L-Phenylalanine, and 50 mg/L L-Tryptophan.

  • Induction:

    • Immediately after adding the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

    • Incubate at 18-20°C with shaking for 18-20 hours.

  • Harvesting:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Purification and Analysis:

    • Purify the protein using standard chromatography techniques (e.g., Ni-NTA, size exclusion).

    • Confirm incorporation of 3-F-Tyr using mass spectrometry.

Signaling Pathway Application Example: Probing Tyrosine Kinase Activity

Receptor Tyrosine Kinases (RTKs) are crucial in cell signaling, and their dysregulation is implicated in diseases like cancer. They are activated by ligand binding, which induces dimerization and autophosphorylation of tyrosine residues, creating docking sites for downstream signaling proteins containing SH2 domains. 3-F-Tyr can be used to study these pathways. If 3-F-Tyr is incorporated into a kinase substrate, the altered electronic properties of the fluorinated ring may affect the rate of phosphorylation. This can be monitored by ¹⁹F-NMR or traditional kinase assays.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols for the Analytical Detection of 3-Fluoro-L-tyrosine in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to detect and quantify the incorporation of 3-Fluoro-L-tyrosine (3-F-Tyr) into proteins. The protocols focus on mass spectrometry and high-performance liquid chromatography as primary analytical techniques.

Introduction

This compound is a non-canonical amino acid that can be incorporated into proteins in place of tyrosine.[1] Its unique properties, conferred by the fluorine atom, make it a valuable probe for studying protein structure, function, and dynamics using techniques like ¹⁹F NMR.[2] Accurate and sensitive detection of 3-F-Tyr in proteins is crucial for validating its incorporation and for subsequent functional studies. The following protocols detail robust methods for the analysis of 3-F-Tyr in biological samples.

Key Analytical Techniques

The primary methods for the quantification of this compound and similar halogenated tyrosines include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization.[3] LC-MS/MS is often preferred for its high sensitivity and specificity.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analysis of halogenated tyrosines using LC-MS/MS, which are expected to be similar for this compound.

ParameterValueReference
Quantification Range 2.0–200 ng/mL (in blood)[4]
4.0–400 ng/g (in tissue)
Limit of Detection (LOD) 0.030 ng/mL
Limit of Quantification (LOQ) 0.100 ng/mL
Intra-assay CV < 7.73%
Inter-assay CV < 6.94%
Accuracy 95 - 105%

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 3-F-Tyr. The general workflow involves protein hydrolysis, sample clean-up, and analysis by LC-MS/MS.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis protein_sample Protein Sample hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) protein_sample->hydrolysis Release Amino Acids precipitation Protein Precipitation (e.g., Acetonitrile) hydrolysis->precipitation Remove Debris spe Solid-Phase Extraction (Cation-Exchange) precipitation->spe Purify Sample lc LC Separation (Reversed-Phase) spe->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: Workflow for 3-F-Tyr analysis by LC-MS/MS.

Detailed Protocol

1. Sample Preparation: Protein Hydrolysis a. To an aliquot of the protein sample, add 6N HCl. b. Incubate the mixture at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids. c. Dry the samples under a stream of nitrogen.

2. Sample Clean-up a. Protein Precipitation: Reconstitute the dried hydrolysate in a suitable buffer. Add 400 µL of acetonitrile (B52724) to precipitate any remaining larger molecules. Vortex vigorously and centrifuge. b. Solid-Phase Extraction (SPE): i. Condition a cation-exchange SPE cartridge with methanol (B129727) followed by deionized water. ii. Load the supernatant from the precipitation step onto the SPE cartridge. iii. Wash the cartridge with deionized water and then methanol to remove interferences. iv. Elute 3-F-Tyr and other amino acids using a suitable solvent (e.g., 5% ammonia (B1221849) in methanol). v. Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis a. Reconstitution: Reconstitute the dried sample in 30 µL of 0.1% formic acid in water. b. LC System: i. Column: Use a C18 reversed-phase column (e.g., ODS-HG-3, 2 x 50 mm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in methanol. iv. Gradient: Develop a suitable gradient to separate 3-F-Tyr from other amino acids and matrix components. c. MS System: i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-F-Tyr. While not explicitly found for 3-F-Tyr, a similar compound, 3-Chloro-L-Tyrosine, uses the transition m/z 216.0 → 135.1. The appropriate transition for 3-F-Tyr would need to be determined empirically.

4. Optional Derivatization for Enhanced Sensitivity a. For certain applications, derivatization with a reagent like dansyl chloride can improve sensitivity. b. After protein precipitation, the supernatant can be derivatized with dansyl chloride before LC-MS/MS analysis.

II. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method provides a quantitative analysis of 3-F-Tyr incorporation into proteins using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by HPLC separation and fluorescence detection. This method is advantageous as it separates 3-F-Tyr from tyrosine and other amino acids in a single step.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis protein_sample Protein Sample hydrolysis Acid Hydrolysis protein_sample->hydrolysis derivatization OPA Derivatization hydrolysis->derivatization hplc HPLC Separation (Reversed-Phase) derivatization->hplc detection Fluorescence Detection hplc->detection

Caption: Workflow for 3-F-Tyr analysis by HPLC.

Detailed Protocol

1. Sample Preparation: Protein Hydrolysis a. Perform acid hydrolysis of the protein sample as described in the LC-MS/MS protocol (Section I, Step 1).

2. Pre-column Derivatization a. To the amino acid hydrolysate, add a solution of o-phthalaldehyde (OPA) to derivatize the primary amines of the amino acids.

3. HPLC Analysis a. System: A reverse-phase high-performance liquid chromatography system. b. Separation: The OPA-derivatives of tyrosine and 3-fluorotyrosine are well separated from each other and other amino acids using a standard reverse-phase column and gradient. c. Detection: Use a fluorescence detector to monitor the elution of the OPA-derivatized amino acids.

4. Quantification a. Prepare a standard curve using known concentrations of 3-F-Tyr and tyrosine. b. The amount of 3-F-Tyr incorporated into the protein can be determined by comparing the peak area of the 3-F-Tyr derivative to the standard curve.

III. Considerations for Other Techniques

Fluorescence-Based Assays

Direct detection of 3-F-Tyr using its intrinsic fluorescence is challenging. While native tyrosine has fluorescent properties, it is often quenched within a protein. The introduction of a fluorine atom is not expected to create a significant or unique fluorescent signal that would allow for direct detection without substantial interference from other aromatic amino acids like tryptophan. Therefore, fluorescence-based methods are more suitable for monitoring global protein conformational changes rather than for direct quantification of 3-F-Tyr incorporation.

Immunoassays

Currently, there are no commercially available antibodies specifically targeting this compound. The development of a specific monoclonal or polyclonal antibody could enable the use of immunoassay techniques like ELISA or Western Blotting for detection. This would require synthesizing a 3-F-Tyr-containing peptide or protein as an immunogen to generate the required antibodies. While immunoassays for other tyrosine modifications exist, this approach for 3-F-Tyr would necessitate significant development effort.

Logical Relationship of Method Selection

start Need to Detect 3-F-Tyr in Protein quant Quantitative Analysis? start->quant lcms LC-MS/MS quant->lcms  Yes (High Sensitivity) hplc HPLC with Derivatization quant->hplc  Yes (Good for Quantification) immunoassay Immunoassay (Requires Antibody Development) quant->immunoassay  No (Qualitative/Semi-Quantitative)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Incorporation Efficiency of 3-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incorporation of 3-Fluoro-L-tyrosine (3-F-Tyr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (3-F-Tyr) is a non-canonical amino acid, an analogue of the natural amino acid L-tyrosine. The fluorine atom on the tyrosine ring alters the electronic properties, pKa, and hydrophobicity of the amino acid.[1] This modification can lead to proteins with enhanced stability, altered enzymatic activity, or unique spectroscopic properties, making it a valuable tool in enzyme engineering and drug development.[1]

Q2: What are the main challenges associated with the low incorporation efficiency of 3-F-Tyr?

The primary challenge is the low efficiency and specificity of incorporating 3-F-Tyr at the desired position within a protein. This often results from several factors, including:

  • Competition with endogenous L-tyrosine: The native translational machinery of the cell preferentially recognizes and incorporates the natural amino acid L-tyrosine.

  • Suboptimal recognition by aminoacyl-tRNA synthetase (aaRS): The wild-type tyrosyl-tRNA synthetase (TyrRS) may not efficiently recognize and "charge" the modified amino acid onto its corresponding tRNA.

  • Inefficient codon recognition: Competition with cellular release factors at the target codon (often an amber stop codon) can lead to premature termination of protein synthesis.[2]

  • Potential toxicity: High concentrations of fluorinated precursors or the non-canonical amino acid itself can sometimes be toxic to the expression host.[3]

Q3: What is an orthogonal translation system and why is it crucial for 3-F-Tyr incorporation?

An orthogonal translation system is a specially engineered set of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that functions independently of the host cell's own translational machinery.[1] This system is essential for the site-specific incorporation of non-canonical amino acids like 3-F-Tyr. The engineered aaRS is designed to specifically recognize and attach 3-F-Tyr to its partner tRNA, which in turn is engineered to recognize a specific codon (typically a nonsense or "stop" codon like UAG) that has been introduced at the desired site in the target gene. This orthogonality prevents the incorporation of 3-F-Tyr at other tyrosine codons and minimizes the mis-incorporation of natural amino acids at the target site.

Q4: How can I confirm the successful incorporation of this compound into my protein?

The most definitive method for verifying the incorporation of 3-F-Tyr is mass spectrometry. By analyzing the intact protein or peptide fragments after digestion, you can confirm the precise mass change corresponding to the incorporation of 3-F-Tyr instead of L-tyrosine. Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect the presence and location of the fluorine atoms.

Q5: Is codon optimization necessary when expressing proteins with 3-F-Tyr?

Yes, codon optimization is highly recommended to maximize the expression of proteins containing non-canonical amino acids. Expression hosts like E. coli have a biased usage of synonymous codons. The presence of rare codons in your gene of interest can lead to translational pausing, premature termination, and a significant reduction in protein yield. By optimizing the codon usage to align with the tRNA abundance of your expression host, you can significantly improve the overall efficiency of translation.

Troubleshooting Guide

Problem: Low or no expression of the target protein.

Possible Cause Suggested Solution
Toxicity of 3-F-Tyr or precursors Titrate the concentration of 3-F-Tyr in the growth media to find the optimal balance between incorporation and cell viability. If using precursors for in-cell synthesis, optimize their concentrations as well.
Suboptimal expression conditions Optimize expression parameters such as temperature, induction time, and media composition. For some sensitive proteins, lower temperatures and longer induction times can be beneficial.
Poor codon usage Re-design the synthetic gene with codons optimized for the specific expression host (e.g., E. coli K12).
Inefficient orthogonal system Ensure that the engineered aaRS and suppressor tRNA are expressed at sufficient levels. Consider using a more efficient engineered synthetase variant if available.

Problem: Low incorporation efficiency of 3-F-Tyr.

Possible Cause Suggested Solution
Competition with endogenous L-tyrosine Use an auxotrophic host strain for tyrosine, which is unable to synthesize its own L-tyrosine. Supplement the minimal media with a controlled amount of L-tyrosine and an excess of 3-F-Tyr.
Inefficient charging of tRNA by the engineered aaRS Sequence the engineered aaRS to confirm there are no mutations. Consider using a more evolved synthetase with higher specificity for 3-F-Tyr.
Competition with Release Factor 1 (RF1) at the amber stop codon Use an E. coli strain with a knockout of the RF1 gene. This reduces premature termination of translation at the UAG codon.
Insufficient concentration of 3-F-Tyr Increase the concentration of 3-F-Tyr in the culture medium. Perform a titration to find the optimal concentration that maximizes incorporation without causing significant toxicity.

Problem: High background incorporation of L-tyrosine at the target site.

Possible Cause Suggested Solution
"Leaky" engineered aaRS The engineered synthetase may still have some residual activity for L-tyrosine. Perform further directed evolution or site-directed mutagenesis of the aaRS to improve its specificity for 3-F-Tyr over L-tyrosine.
High intracellular concentration of L-tyrosine Ensure the use of a tyrosine auxotrophic strain and minimize the amount of L-tyrosine supplemented in the minimal media.

Data Presentation

Table 1: Comparison of Engineered Tyrosyl-tRNA Synthetase Variants for Non-Canonical Amino Acid Incorporation.

Synthetase VariantAmino Acid SpecificityRelative Efficiency (vs. L-tyrosine)Expression SystemReference
Wild-type E. coli TyrRSL-tyrosineHigh for L-tyrosine, does not recognize 3-iodo-L-tyrosineEukaryotic translation systems
E. coli TyrRS (Y37V)3-iodo-L-tyrosine, L-tyrosineActivates bothEukaryotic translation systems
E. coli TyrRS (Y37V, Q195C)3-iodo-L-tyrosine10-fold more efficient for 3-iodo-L-tyrosineEukaryotic translation systems
Engineered M. jannaschii TyrRSO-methyl-L-tyrosine10-fold improved incorporationE. coli

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 3-F-Tyr in E. coli

  • Strain and Plasmid Preparation:

    • Co-transform an E. coli strain (preferably a tyrosine auxotroph with an RF1 knockout) with two plasmids:

      • A plasmid expressing the engineered tyrosyl-tRNA synthetase specific for 3-F-Tyr and the corresponding suppressor tRNA (tRNACUA).

      • An expression plasmid for the target protein containing an amber (UAG) stop codon at the desired incorporation site.

  • Culture and Induction:

    • Grow the cells in a minimal medium supplemented with all amino acids except L-tyrosine.

    • Add 3-F-Tyr to the medium at an optimized concentration (e.g., 1-2 mM). A very small amount of L-tyrosine may be required for initial cell growth.

    • Induce the expression of the target protein and the orthogonal system components at the appropriate cell density (e.g., OD600 of 0.6-0.8).

  • Protein Expression and Purification:

    • Continue the culture at an optimized temperature (e.g., 20-30°C) for a suitable period (e.g., 16-24 hours).

    • Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

  • Verification:

    • Confirm the incorporation of 3-F-Tyr using mass spectrometry or NMR spectroscopy.

Protocol 2: Cell-Free Protein Synthesis (CFPS) with 3-F-Tyr

  • Reaction Setup:

    • Prepare a CFPS reaction mixture containing cell extract (e.g., E. coli S30 extract), energy sources (ATP, GTP), amino acids (excluding L-tyrosine), and the DNA template for the target protein with the UAG codon.

    • Add the purified engineered TyrRS, the suppressor tRNA, and 3-F-Tyr to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for 2-4 hours.

  • Analysis:

    • Analyze the synthesized protein by SDS-PAGE, Western blotting, and mass spectrometry to confirm expression and successful incorporation of 3-F-Tyr.

Visualizations

Orthogonal_Translation_System cluster_synthesis Engineered Components cluster_translation Translation Machinery aaRS Engineered aaRS Charged_tRNA 3-F-Tyr-tRNA aaRS->Charged_tRNA tRNA Suppressor tRNA (CUA) tRNA->Charged_tRNA F_Tyr 3-F-Tyr F_Tyr->Charged_tRNA Charged by engineered aaRS Ribosome Ribosome Protein Protein with 3-F-Tyr Ribosome->Protein Incorporation mRNA mRNA with UAG codon mRNA->Ribosome Charged_tRNA->Ribosome Recognizes UAG codon Troubleshooting_Workflow Start Low Incorporation of 3-F-Tyr Check_Expression Is protein expressed? Start->Check_Expression Optimize_Expression Optimize Expression Conditions (Temp, Induction, Media) Check_Expression->Optimize_Expression No Check_Incorporation Mass Spec Confirms Low Incorporation Check_Expression->Check_Incorporation Yes Check_Toxicity Check for 3-F-Tyr Toxicity Optimize_Expression->Check_Toxicity Check_Codons Optimize Codon Usage Check_Toxicity->Check_Codons Check_Codons->Start Re-evaluate Increase_FTyr Increase 3-F-Tyr Concentration Check_Incorporation->Increase_FTyr Yes Success Successful Incorporation Check_Incorporation->Success No (High Inc.) Use_Auxotroph Use Tyr Auxotroph Strain Increase_FTyr->Use_Auxotroph Improve_aaRS Improve aaRS Specificity Use_Auxotroph->Improve_aaRS Use_RF1_KO Use RF1 Knockout Strain Improve_aaRS->Use_RF1_KO Use_RF1_KO->Success

References

Technical Support Center: Optimizing 3-Fluoro-L-tyrosine Labeled Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of proteins labeled with 3-Fluoro-L-tyrosine (3-F-Tyr) in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind incorporating this compound into proteins in E. coli?

A1: The incorporation of this compound (3-F-Tyr), a non-canonical amino acid (ncAA), into proteins in E. coli is achieved through nonsense suppression.[1][2][3] This method utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically derived from an organism like Methanocaldococcus jannaschii.[1][2] The aaRS is engineered to specifically recognize and charge 3-F-Tyr onto a suppressor tRNA. This suppressor tRNA has an anticodon that recognizes a nonsense codon, most commonly the amber stop codon (UAG), which has been introduced at the desired site in the gene of the target protein. When the ribosome encounters the UAG codon, the charged suppressor tRNA delivers 3-F-Tyr, allowing its incorporation into the growing polypeptide chain instead of terminating translation.

Q2: Which E. coli strains are recommended for expressing 3-F-Tyr labeled proteins?

A2: BL21(DE3) and its derivatives are widely used and robust strains for recombinant protein expression, including those containing unnatural amino acids. For enhanced incorporation efficiency, strains with modified genomes, such as those with reduced release factor 1 (RF1) activity or with genomically recoded codons, can be advantageous. Strains like C321.ΔA, where all UAG codons have been replaced, and the RF1 gene is knocked out, can significantly improve the yield of the target protein. Additionally, tyrosine auxotrophic strains like DL39(DE3) can be beneficial as they are dependent on supplemented tyrosine or its analogs for growth, which can increase the incorporation efficiency of 3-F-Tyr.

Q3: What are the key components of the expression system for 3-F-Tyr incorporation?

A3: A successful expression system requires three main components:

  • An expression vector for the target protein: This plasmid contains the gene of interest with an in-frame amber (UAG) codon at the desired labeling site.

  • A plasmid encoding the orthogonal tRNA-synthetase/tRNA pair: A commonly used plasmid is pEVOL, which expresses an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 3-F-Tyr and its cognate suppressor tRNA (tRNA CUA).

  • A suitable E. coli host strain: As mentioned in Q2, strains like BL21(DE3) are a good starting point, with specialized strains offering higher efficiency.

Q4: Is this compound toxic to E. coli?

A4: Yes, 3-F-Tyr and other tyrosine analogs can exhibit toxicity to E. coli. This toxicity can arise from its misincorporation into essential endogenous proteins or by interfering with metabolic pathways. It is crucial to optimize the concentration of 3-F-Tyr in the growth medium to balance incorporation efficiency with cell health.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the full-length labeled protein 1. Inefficient nonsense suppression. 2. Toxicity of 3-F-Tyr leading to poor cell growth. 3. Suboptimal expression conditions (inducer concentration, temperature, induction time). 4. Degradation of the target protein.1. Use an E. coli strain with reduced or eliminated RF1 activity. 2. Optimize the concentration of 3-F-Tyr in the culture medium (typically in the range of 0.5-2 mM). 3. Perform a systematic optimization of IPTG concentration (e.g., 0.1-1 mM), induction temperature (e.g., 18-30°C), and post-induction incubation time (e.g., 4-24 hours). 4. Use a protease-deficient E. coli strain like BL21(DE3)pLysS.
High levels of truncated protein (terminated at the UAG codon) 1. Competition between the suppressor tRNA and Release Factor 1 (RF1). 2. Insufficient levels of the orthogonal aaRS or suppressor tRNA.1. Switch to an RF1 knockout strain (e.g., C321.ΔA). 2. Use a higher copy number plasmid for the aaRS/tRNA pair or a plasmid with a stronger promoter.
Mass spectrometry analysis shows incorporation of natural amino acids at the target site 1. The engineered aaRS is not entirely specific for 3-F-Tyr and can charge natural amino acids. 2. Endogenous E. coli synthetases are aminoacylating the suppressor tRNA.1. Use a more evolved, highly specific aaRS. 2. Ensure the aaRS/tRNA pair is truly orthogonal to the E. coli translational machinery. The M. jannaschii TyrRS/tRNA CUA pair is well-established for its orthogonality.
Poor cell growth after induction 1. Toxicity of the expressed protein. 2. High concentration of 3-F-Tyr.1. Lower the induction temperature and/or the inducer concentration to reduce the expression rate. 2. Decrease the concentration of 3-F-Tyr in the growth medium.

Experimental Protocols

Protocol 1: General Expression of 3-F-Tyr Labeled Protein in E. coli BL21(DE3)

This protocol outlines a general procedure for the expression of a target protein labeled with 3-F-Tyr using the pEVOL plasmid system in the BL21(DE3) E. coli strain.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the target protein with a UAG codon at the desired position

  • pEVOL plasmid encoding the 3-F-Tyr specific aaRS and tRNA CUA

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • This compound (3-F-Tyr)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli BL21(DE3) cells with the target protein expression plasmid and the pEVOL plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of 3-F-Tyr: Add 3-F-Tyr to the culture to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 25°C and continue to grow the culture for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.

Data Presentation

Parameter Condition A Condition B Condition C
E. coli Strain BL21(DE3)C321.ΔADL39(DE3)
3-F-Tyr Conc. (mM) 111
Induction Temp. (°C) 303030
Induction Time (h) 161616
Protein Yield (mg/L) ~5-15Potentially higher~5-15
Incorporation Efficiency ModerateHighHigh

Note: The protein yields and incorporation efficiencies are approximate and can vary significantly depending on the target protein.

Visualizations

ExpressionWorkflow cluster_prep Preparation cluster_culture Cell Culture & Induction cluster_downstream Downstream Processing Transformation Co-transformation of Plasmids StarterCulture Overnight Starter Culture Transformation->StarterCulture Plasmids Target Protein Plasmid (UAG) + pEVOL (aaRS/tRNA) Plasmids->Transformation Ecoli E. coli Host Strain (e.g., BL21(DE3)) Ecoli->Transformation MainCulture Grow Main Culture to OD600 0.6-0.8 StarterCulture->MainCulture Add_3FTyr Add 3-F-Tyr MainCulture->Add_3FTyr Induction Induce with IPTG Add_3FTyr->Induction Expression Express at Lower Temperature Induction->Expression Harvest Harvest Cells Expression->Harvest Purification Protein Purification Harvest->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for 3-F-Tyr labeled protein expression.

SignalingPathway cluster_translation Mechanism of 3-F-Tyr Incorporation mRNA mRNA with UAG codon Ribosome Ribosome mRNA->Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide adds 3-F-Tyr Suppressor_tRNA 3-F-Tyr-tRNA_CUA Suppressor_tRNA->Ribosome recognizes UAG aaRS Engineered TyrRS aaRS->Suppressor_tRNA charges Three_F_Tyr 3-F-Tyr Three_F_Tyr->aaRS Labeled_Protein Labeled Protein Polypeptide->Labeled_Protein

Caption: Nonsense suppression for 3-F-Tyr incorporation.

References

Challenges in the chemical synthesis of 3-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 3-Fluoro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important amino acid analog.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: I am observing low to no yield of this compound during direct electrophilic fluorination of L-tyrosine. What are the possible causes and how can I improve the yield?

Answer:

Low yields in the direct fluorination of L-tyrosine are a common challenge. Several factors can contribute to this issue:

  • Inadequate Protection of Functional Groups: The amino and carboxylic acid groups of L-tyrosine are reactive and can interfere with the fluorination reaction. It is crucial to protect these groups before fluorination. The most common protecting groups are Boc (tert-butyloxycarbonyl) for the amino group and a methyl or ethyl ester for the carboxylic acid.

  • Choice of Fluorinating Agent: The reactivity of the electrophilic fluorinating agent is critical. Selectfluor™ is a commonly used reagent for this purpose. Ensure the reagent is fresh and has been stored under appropriate conditions to maintain its reactivity.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. The reaction is typically carried out at room temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.

  • Solvent Choice: Anhydrous acetonitrile (B52724) is a common solvent for this reaction. Ensure the solvent is of high purity and free from water, as moisture can deactivate the fluorinating agent.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 2: My synthesis is producing a mixture of isomers (e.g., 2-Fluoro-L-tyrosine, 3,5-Difluoro-L-tyrosine) along with the desired this compound. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a significant challenge in the electrophilic fluorination of activated aromatic rings like tyrosine. The hydroxyl group strongly directs ortho and para, leading to the formation of multiple products. Here are some strategies to improve regioselectivity for the desired 3-fluoro isomer:

  • Use of Directing Groups: While the inherent hydroxyl group is a strong ortho, para-director, more sophisticated strategies involving removable directing groups can enhance selectivity. However, for a direct fluorination approach, controlling the stoichiometry of the fluorinating agent is key.

  • Stoichiometry of the Fluorinating Agent: Using a slight excess (1.1-1.2 equivalents) of the fluorinating agent can favor mono-fluorination. A large excess will likely lead to di-fluorination.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.

  • Alternative Synthetic Routes: If direct fluorination consistently yields inseparable isomeric mixtures, consider a multi-step synthesis starting from a pre-fluorinated precursor. For example, starting with 3-amino-L-tyrosine and performing a Sandmeyer-type reaction (diazotization followed by reaction with a fluoride (B91410) source) can offer better regiocontrol.

Question 3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification methods?

Answer:

Purification of this compound requires careful consideration of its properties as an amino acid.

  • Column Chromatography: For protected intermediates (e.g., N-Boc-3-Fluoro-L-tyrosine methyl ester), silica (B1680970) gel column chromatography is effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.

  • High-Performance Liquid Chromatography (HPLC): For the final deprotected this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for achieving high purity (>98%). A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Recrystallization: This technique can be effective for purifying the final product if a suitable solvent system is identified.

General Workflow for Synthesis and Purification:

SynthesisPurificationWorkflow Start Start: L-Tyrosine Protection Protection of Amino and Carboxyl Groups Start->Protection Fluorination Electrophilic Fluorination Protection->Fluorination Deprotection Deprotection of Protecting Groups Fluorination->Deprotection CrudeProduct Crude this compound Deprotection->CrudeProduct Purification Purification CrudeProduct->Purification HPLC Reversed-Phase HPLC Purification->HPLC ColumnChromatography Silica Gel Column Chromatography (for protected intermediates) Purification->ColumnChromatography FinalProduct Pure this compound HPLC->FinalProduct ColumnChromatography->Deprotection if applicable

Caption: General workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and related halogenated tyrosines. Please note that yields can vary significantly based on the specific reaction conditions and scale.

Table 1: Comparison of Synthetic Methods for Halogenated L-Tyrosine Derivatives

ProductStarting MaterialReagent(s)SolventYield (%)Reference
3-Chloro-L-TyrosineL-TyrosineN-Chlorosuccinimide (NCS)MethanolHigh (not specified)Analogous to bromination
3-Bromo-4-O-methyl-L-tyrosine4-O-methyl-L-tyrosineBromineFormic Acid88%[1]
6-[18F]Fluoro-L-m-tyrosineFluorobenzophenone derivative[18F]FluorideNot specified8-13%

Table 2: Typical HPLC Purification Parameters for Amino Acids

ParameterValue/RangeNotes
Column C18 Reversed-PhaseStandard choice for amino acid purification.
Mobile Phase A Water with 0.1% TFAAcidic modifier improves peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% TFAOrganic solvent for elution.
Gradient Linear gradient of Mobile Phase B into AGradient will depend on the hydrophobicity of the compound.
Flow Rate 1-10 mL/min (preparative)Adjusted based on column diameter.
Detection UV at 220 nm and 280 nmAromatic ring of tyrosine absorbs at 280 nm.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Fluoro-L-tyrosine Methyl Ester (Protected Intermediate)

This protocol describes the protection of L-tyrosine followed by electrophilic fluorination.

Materials:

  • L-Tyrosine

  • Thionyl chloride

  • Methanol (anhydrous)

  • Di-tert-butyl dicarbonate (B1257347) (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Selectfluor™

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Esterification (Protection of Carboxyl Group):

    • Suspend L-tyrosine in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride.

  • N-Boc Protection (Protection of Amino Group):

    • Dissolve the L-tyrosine methyl ester hydrochloride in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add triethylamine, followed by a solution of (Boc)2O in DCM.

    • Stir the reaction at room temperature for several hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-L-tyrosine methyl ester.

  • Electrophilic Fluorination:

    • Dissolve N-Boc-L-tyrosine methyl ester in anhydrous acetonitrile.

    • Add Selectfluor™ (1.1 equivalents) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Boc-3-fluoro-L-tyrosine methyl ester.

Protocol 2: Deprotection to Obtain this compound

Materials:

  • N-Boc-3-fluoro-L-tyrosine methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Boc Deprotection:

    • Dissolve N-Boc-3-fluoro-L-tyrosine methyl ester in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Ester Hydrolysis (Saponification):

    • Dissolve the residue from the previous step in a mixture of methanol and water.

    • Add LiOH or NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with HCl to the isoelectric point of this compound (around pH 5-6) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain crude this compound.

  • Purification:

    • Purify the crude product by RP-HPLC as described in the purification section to obtain high-purity this compound.

References

Technical Support Center: Enhancing Yield of 3-Fluoro-L-tyrosine Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of proteins containing the non-canonical amino acid 3-Fluoro-L-tyrosine (3-F-Tyr).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields of proteins containing this compound?

Low yields of proteins incorporating 3-F-Tyr can stem from several factors throughout the expression and purification process. Key areas to investigate include:

  • Low Incorporation Efficiency: The cellular machinery may not efficiently incorporate 3-F-Tyr in place of natural tyrosine. This can be due to competition with endogenous tyrosine or suboptimal performance of the aminoacyl-tRNA synthetase (aaRS).

  • Cellular Toxicity: The precursor for 3-F-Tyr synthesis, 3-fluorophenol (B1196323), can be toxic to expression hosts like E. coli, leading to inhibited growth and lower protein production.[1]

  • Suboptimal Expression Conditions: Factors such as media composition, induction time and temperature, and the concentration of 3-F-Tyr can significantly impact protein yield.

  • Protein Misfolding and Aggregation: The presence of the fluorinated analog can sometimes interfere with proper protein folding, leading to the formation of insoluble inclusion bodies.[2]

  • Inefficient Cell Lysis and Purification: Poor cell disruption or issues with the purification strategy can lead to loss of the target protein.[2]

Q2: Which E. coli strain is recommended for expressing proteins with this compound?

For efficient incorporation of 3-F-Tyr, a tyrosine auxotrophic E. coli strain is often recommended.[1][3] These strains are unable to synthesize their own tyrosine, which reduces competition between the natural amino acid and the fluorinated analog. A commonly used strain is DL39(DE3), which is auxotrophic for both phenylalanine and tyrosine. While this can lead to high incorporation efficiency (>95%), overall protein yields may be lower (5-15 mg/L) compared to expressions of the unlabeled protein.

Q3: How can I optimize the culture medium to improve protein yield?

Medium optimization is crucial for maximizing the yield of 3-F-Tyr containing proteins. Key considerations include:

  • Rich Media for Growth: Initially, grow the cells in a nutrient-rich medium like Luria-Bertani (LB) or Terrific Broth (TB) to achieve a high cell density before induction.

  • Defined Minimal Medium for Expression: For the expression phase, switch to a defined minimal medium. This allows for precise control over the amino acid composition, ensuring that 3-F-Tyr is the primary option for incorporation.

  • Concentration of this compound: The optimal concentration of 3-F-Tyr can vary depending on the protein being expressed. A general starting point is to add 10 mg/L for each tyrosine residue in your target protein.

  • Ammonium (B1175870) and Phosphate (B84403) Concentrations: Adjusting the levels of essential nutrients like ammonium and phosphate can significantly impact protein production.

  • pH Control: Maintaining an optimal pH is important. For in-cell synthesis of 3-F-Tyr using tyrosine phenol (B47542) lyase, a pH of 8 has been shown to be effective.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Protein Expression Suboptimal Induction Conditions - Optimize the inducer (e.g., IPTG) concentration. - Vary the induction temperature (e.g., 20°C, 30°C, 37°C) and duration. - Induce at a higher cell density (OD600 of 3-7) after initial growth in rich media.
Codon Usage Bias - Optimize the gene sequence for the codon usage of your expression host (E. coli). This can significantly improve translation efficiency.
Weak Promoter - Use a strong, constitutive promoter like EF1A or CAG if possible.
Low Incorporation of 3-F-Tyr Competition with Endogenous Tyrosine - Use a tyrosine auxotrophic E. coli strain (e.g., DL39(DE3)). - In non-auxotrophic strains, consider using glyphosate (B1671968) to induce auxotrophy.
Inefficient Aminoacyl-tRNA Synthetase (aaRS) - Co-express an engineered or evolved tyrosyl-tRNA synthetase (TyrRS) that has a higher specificity for 3-F-Tyr.
Cell Toxicity/Poor Growth Toxicity of 3-Fluorophenol - If synthesizing 3-F-Tyr in situ, carefully determine the maximum tolerable concentration of 3-fluorophenol for your E. coli strain.
Stress Response - L-tyrosine supplementation has been shown to alleviate stress responses, though this may not be directly applicable when trying to incorporate an analog. Ensure other culture conditions are optimal to minimize cellular stress.
Protein in Inclusion Bodies Misfolding - Lower the expression temperature after induction (e.g., to 20°C). - Co-express molecular chaperones to assist in proper folding. - Use solubility-enhancing tags.

Experimental Protocols

Protocol 1: Expression of 3-F-Tyr Containing Protein in E. coli DL39(DE3)

This protocol is adapted for expressing a target protein with high incorporation of 3-F-Tyr using an auxotrophic strain.

  • Transformation: Transform the plasmid containing your gene of interest into chemically competent E. coli DL39(DE3) cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Media Exchange: Pellet the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Resuspension: Gently wash the cell pellet with M9 minimal medium and then resuspend in M9 medium supplemented with all amino acids except tyrosine, the appropriate antibiotic, and this compound.

  • Induction: Add the inducer (e.g., IPTG to a final concentration of 0.5 mM).

  • Expression: Incubate the culture at a reduced temperature (e.g., 20°C) for 18-24 hours with shaking.

  • Harvesting: Pellet the cells by centrifugation and store at -80°C until purification.

Protocol 2: In-Cell Synthesis and Incorporation of 3-F-Tyr

This protocol describes a method for producing 3-F-Tyr from 3-fluorophenol within the E. coli cells and its subsequent incorporation into the target protein.

  • Plasmid System: Utilize a dual-gene plasmid that encodes for both the target protein and tyrosine phenol lyase (TPL).

  • Initial Culture: Grow the transformed E. coli (e.g., BL21*(DE3) or DL39(DE3)) in LB medium to the exponential growth phase.

  • Media Swap: Exchange the LB medium with a defined medium containing 3-fluorophenol, pyruvate, and pyridoxal (B1214274) phosphate (PLP) at pH 8.

  • Synthesis of 3-F-Tyr: Incubate the culture under conditions optimized for TPL activity (e.g., 37°C for a set period).

  • Induction of Target Protein: Add an inducer (e.g., IPTG) to initiate the expression of your protein of interest.

  • Expression and Harvest: Continue the culture at a suitable temperature (e.g., 20°C) for an extended period (e.g., 18 hours) before harvesting the cells.

Visualizing Workflows and Pathways

Expression_Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_expression Expression Phase cluster_harvest Harvesting Transformation Transform Plasmid into E. coli (e.g., DL39(DE3)) Starter_Culture Overnight Starter Culture (LB Medium) Transformation->Starter_Culture Main_Culture Inoculate Main Culture (LB Medium) Starter_Culture->Main_Culture Growth Grow to Mid-Log Phase (OD600 ~0.6-0.8) Main_Culture->Growth Media_Exchange Pellet Cells & Resuspend in Minimal Medium + 3-F-Tyr Growth->Media_Exchange Induction Add Inducer (e.g., IPTG) Media_Exchange->Induction Protein_Expression Incubate at Reduced Temperature (e.g., 20°C) Induction->Protein_Expression Harvest Pellet Cells by Centrifugation Protein_Expression->Harvest Storage Store Cell Pellet at -80°C Harvest->Storage

Troubleshooting_Logic Start Low Protein Yield Check_Expression Check Total Protein Expression (SDS-PAGE of whole cell lysate) Start->Check_Expression Check_Incorporation Verify 3-F-Tyr Incorporation (Mass Spectrometry) Check_Expression->Check_Incorporation Expression OK No_Expression Low/No Expression Band Check_Expression->No_Expression Problem Found Check_Solubility Analyze Soluble vs. Insoluble Fractions Check_Incorporation->Check_Solubility Incorporation OK Low_Incorporation Low Incorporation Efficiency Check_Incorporation->Low_Incorporation Problem Found Insoluble_Protein Protein in Inclusion Bodies Check_Solubility->Insoluble_Protein Problem Found Optimize_Induction Optimize Induction (Temp, Time, [Inducer]) No_Expression->Optimize_Induction Optimize_Codons Codon Optimize Gene No_Expression->Optimize_Codons Use_Auxotroph Use Tyr Auxotrophic Strain Low_Incorporation->Use_Auxotroph Evolve_Synthetase Use Engineered aaRS Low_Incorporation->Evolve_Synthetase Optimize_Folding Lower Expression Temp, Add Chaperones Insoluble_Protein->Optimize_Folding

Shikimate_Pathway_to_3FTyr cluster_exogenous Exogenous Supply PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate E4P Erythrose 4-phosphate (E4P) E4P->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase pathway_label Endogenous Shikimate Pathway HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Prephenate dehydrogenase L_Tyr L-Tyrosine HPP->L_Tyr Aromatic amino acid transaminase Incorporation Incorporation into Protein L_Tyr->Incorporation Endogenous TyrRS competition Competition Point Three_F_Tyr This compound Three_F_Tyr->Incorporation Engineered or Endogenous TyrRS

References

Technical Support Center: 3-Fluoro-L-tyrosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-L-tyrosine (3-F-Tyr) in cell culture. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound (3-F-Tyr) is a synthetic analog of the natural amino acid L-tyrosine.[1] It is widely used in biomedical research for several purposes, including:

  • Protein engineering and analysis: Incorporation of 3-F-Tyr into proteins allows for the study of protein structure and function using ¹⁹F-NMR spectroscopy.

  • Enzyme mechanism studies: As an analog of L-tyrosine, it can be used to probe the active sites of enzymes that recognize tyrosine.

  • Drug development: It serves as a building block for the synthesis of novel therapeutic compounds.

Q2: What is the primary mechanism of this compound toxicity in cell culture?

While direct studies on 3-F-Tyr are limited, the toxicity of similar amino acid analogs, such as meta-tyrosine, is often attributed to its misincorporation into proteins. This can lead to:

  • Protein misfolding: The presence of the fluorine atom can alter the chemical properties of the amino acid, leading to incorrectly folded proteins.

  • Cellular stress: The accumulation of misfolded proteins can trigger cellular stress responses, such as the Unfolded Protein Response (UPR).

  • Disruption of normal cellular function: Misfolded or non-functional proteins can impair essential cellular processes, ultimately leading to reduced viability and cell death.

Q3: Are there established toxic concentrations or IC50 values for this compound in common cell lines like CHO and HEK293?

Currently, there is a lack of publicly available, specific IC50 values for this compound in commonly used mammalian cell lines such as CHO and HEK293. Toxicity is cell-line dependent and influenced by experimental conditions. It is therefore crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and application.

Q4: Can supplementation with L-tyrosine mitigate the toxic effects of this compound?

Yes, it is a common strategy to supplement the cell culture medium with natural L-tyrosine to reduce the toxicity of 3-F-Tyr. The rationale is based on the principle of competitive inhibition. Both 3-F-Tyr and L-tyrosine are transported into the cell and compete for the same enzyme, tyrosyl-tRNA synthetase, which is responsible for attaching the amino acid to its corresponding tRNA for protein synthesis. By providing an excess of L-tyrosine, the probability of 3-F-Tyr being incorporated into proteins is reduced, thereby minimizing its toxic effects.

Troubleshooting Guides

Problem 1: Low cell viability or cell death after addition of this compound.

  • Possible Cause 1: 3-F-Tyr concentration is too high.

    • Solution: Perform a dose-response curve to determine the optimal concentration of 3-F-Tyr for your cell line. Start with a low concentration and gradually increase it, while monitoring cell viability using a standard assay such as MTT or Trypan Blue exclusion.

  • Possible Cause 2: Insufficient L-tyrosine in the culture medium.

    • Solution: Supplement your culture medium with additional L-tyrosine. The optimal ratio of L-tyrosine to 3-F-Tyr will need to be determined empirically for your specific cell line and experimental goals. A good starting point is a 1:1 or 2:1 molar ratio of L-tyrosine to 3-F-Tyr.

  • Possible Cause 3: Cell line is particularly sensitive to 3-F-Tyr.

    • Solution: If possible, consider using a different cell line that may be more robust. Alternatively, you can try to adapt your cells to gradually increasing concentrations of 3-F-Tyr over several passages.

Problem 2: Poor recombinant protein expression when using this compound for non-canonical amino acid incorporation.

  • Possible Cause 1: Toxicity of 3-F-Tyr is inhibiting overall protein synthesis.

    • Solution: Follow the steps outlined in "Problem 1" to find a concentration of 3-F-Tyr that is well-tolerated by your cells. Ensure adequate L-tyrosine supplementation to maintain cell health.

  • Possible Cause 2: Inefficient incorporation of 3-F-Tyr by the orthogonal translation machinery.

    • Solution: Optimize the expression of your engineered aminoacyl-tRNA synthetase and suppressor tRNA. Ensure that the expression of these components is not causing additional metabolic burden on the cells.

  • Possible Cause 3: The incorporated 3-F-Tyr is causing the recombinant protein to misfold and aggregate.

    • Solution: Try expressing the protein at a lower temperature (e.g., 30°C) to slow down protein synthesis and facilitate proper folding. You can also consider co-expressing molecular chaperones to assist in the folding process.

Experimental Protocols

1. Determining the Optimal Concentration of this compound using an MTT Assay

This protocol describes a general method to assess the cytotoxicity of 3-F-Tyr and determine a suitable working concentration.

Materials:

  • Your mammalian cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • This compound (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Prepare a serial dilution of 3-F-Tyr in complete medium. A suggested range is from 0 µM to 1000 µM.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 3-F-Tyr. Include a "no treatment" control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

2. Protocol for L-tyrosine Co-supplementation

This protocol provides a framework for optimizing L-tyrosine supplementation to mitigate 3-F-Tyr toxicity.

Materials:

  • Your mammalian cell line

  • Complete cell culture medium (preferably a chemically defined medium with a known concentration of L-tyrosine)

  • This compound (stock solution)

  • L-tyrosine (stock solution)

  • 24-well or 6-well cell culture plates

  • Cell counting method (e.g., hemocytometer and Trypan Blue, or an automated cell counter)

Procedure:

  • Determine the sub-toxic concentration of 3-F-Tyr from the MTT assay.

  • Seed your cells in a multi-well plate at a known density.

  • Prepare a matrix of culture conditions with a fixed concentration of 3-F-Tyr and varying concentrations of supplemented L-tyrosine (e.g., 0x, 0.5x, 1x, 2x, 5x the molar concentration of 3-F-Tyr).

  • Culture the cells for a period that allows for several population doublings (e.g., 3-5 days).

  • At regular intervals (e.g., every 24 hours), harvest the cells from one well of each condition and perform a cell count to determine the viable cell density.

  • Plot the growth curves for each condition. The optimal concentration of L-tyrosine will be the one that rescues the growth inhibition caused by 3-F-Tyr without negatively impacting cell growth.

Data Summary

Table 1: Example Data Table for Cell Viability as a Function of 3-F-Tyr and L-Tyr Concentrations

3-F-Tyr (µM)L-Tyr (µM)Cell Viability (%)
00100
100085
1005092
10010098
250060
25012575
25025088
500030
50025045
50050065

Visualizations

Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm 3_F_Tyr_ext This compound Transporter Amino Acid Transporter 3_F_Tyr_ext->Transporter Uptake L_Tyr_ext L-Tyrosine L_Tyr_ext->Transporter Uptake 3_F_Tyr_int This compound Transporter->3_F_Tyr_int L_Tyr_int L-Tyrosine Transporter->L_Tyr_int TyrRS Tyrosyl-tRNA Synthetase 3_F_Tyr_int->TyrRS Competition L_Tyr_int->TyrRS Competition 3_F_Tyr_tRNA 3-F-Tyr-tRNA TyrRS->3_F_Tyr_tRNA Aminoacylation Ribosome Ribosome 3_F_Tyr_tRNA->Ribosome Translation Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein Misincorporation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Hypothesized mechanism of this compound toxicity.

Troubleshooting_Workflow Start Low Cell Viability with 3-F-Tyr Check_Conc Is 3-F-Tyr concentration optimized? Start->Check_Conc Optimize_Conc Perform Dose-Response (e.g., MTT assay) Check_Conc->Optimize_Conc No Check_L_Tyr Is L-Tyr supplemented? Check_Conc->Check_L_Tyr Yes Optimize_Conc->Check_L_Tyr Add_L_Tyr Supplement with L-Tyr (e.g., 1:1 to 5:1 ratio to 3-F-Tyr) Check_L_Tyr->Add_L_Tyr No Assess_Growth Monitor Cell Growth and Viability Check_L_Tyr->Assess_Growth Yes Add_L_Tyr->Assess_Growth Success Toxicity Minimized Assess_Growth->Success Improved Failure Consider alternative cell line or experimental approach Assess_Growth->Failure No Improvement

Caption: Troubleshooting workflow for low cell viability.

References

Technical Support Center: Refining NMR Data Acquisition for 3-Fluoro-L-tyrosine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-L-tyrosine (3-FY) labeled proteins for Nuclear Magnetic Resonance (NMR) studies.

Frequently Asked Questions (FAQs)

Q1: Why use ¹⁹F NMR for studying proteins labeled with this compound?

A1: The fluorine-19 (¹⁹F) nucleus offers several distinct advantages for protein NMR studies:

  • High Sensitivity: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1]

  • No Background Signal: Fluorine is virtually absent in biological systems, which means that ¹⁹F NMR spectra are free from background signals that can complicate ¹H, ¹³C, or ¹⁵N NMR.[2]

  • Large Chemical Shift Range: The ¹⁹F chemical shift spans a very broad range (>400 ppm), making it highly sensitive to subtle changes in the local chemical environment of the labeled tyrosine residue.[1] This allows for the effective monitoring of protein conformational changes, ligand binding, and dynamics.[1][2]

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom on the tyrosine ring is a relatively small modification that generally has a minimal effect on the protein's structure and function.

Q2: What are the common methods for labeling proteins with this compound?

A2: The most common method is biosynthetic incorporation using an E. coli expression system. This typically involves:

  • Growing the E. coli cells containing the expression plasmid for the protein of interest in a minimal media.

  • Inhibiting the endogenous synthesis of aromatic amino acids by adding glyphosate (B1671968), which blocks the shikimate pathway.

  • Supplementing the media with this compound, along with unlabeled phenylalanine and tryptophan, just before inducing protein expression with IPTG.

Site-specific incorporation is also possible using amber codon suppression technology, which allows for the insertion of 3-FY at a single, specific site in the protein sequence.

Q3: How can I confirm the incorporation of this compound into my protein?

A3: The efficiency of 3-FY incorporation can be quantified using the following methods:

  • Mass Spectrometry (MS): Intact protein mass spectrometry can be used to determine the mass of the labeled protein. An increase in mass corresponding to the number of incorporated 3-FY residues (an addition of approximately 18 Da for each tyrosine substituted with 3-fluorotyrosine) confirms labeling.

  • High-Performance Liquid Chromatography (HPLC): After acid hydrolysis of the protein, the resulting amino acids can be derivatized with o-phthalaldehyde (B127526) and analyzed by reverse-phase HPLC. This method can separate and quantify tyrosine and 3-fluorotyrosine.

Troubleshooting Guide

Issue 1: Low yield of 3-FY labeled protein.

Question Possible Cause Suggested Solution
Why is my protein expression level low after adding 3-FY and glyphosate? Toxicity of glyphosate or the fluorinated amino acid to the E. coli cells.Optimize the concentration of glyphosate and 3-FY. Lowering the induction temperature (e.g., to 18-20°C) and extending the expression time can also improve protein yield and proper folding.
Inefficient uptake or utilization of 3-FY by the cells.Ensure the use of a suitable E. coli strain, such as BL21(DE3). Some studies have developed specialized expression systems to improve uptake and incorporation.

Issue 2: Poor quality of ¹⁹F NMR spectra.

Question Possible Cause Suggested Solution
Why are my ¹⁹F NMR signals very broad? Chemical Shift Anisotropy (CSA): CSA is a major relaxation mechanism for ¹⁹F and is proportional to the square of the magnetic field strength. This can lead to significant line broadening, especially for larger proteins at high magnetic fields.While you cannot eliminate CSA, acquiring data at a lower field strength can reduce its effect. For larger proteins, consider perdeuteration to reduce dipolar relaxation contributions to the linewidth.
Protein Aggregation: Aggregated protein will tumble very slowly, leading to extremely broad NMR signals.Centrifuge your sample at high speed before placing it in the magnet. Check for aggregation using techniques like dynamic light scattering (DLS). Optimize buffer conditions (pH, salt concentration, additives) to ensure protein stability.
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will result in broad and distorted peaks.Carefully shim the magnet using your sample. Start with on-axis shims (Z1, Z2) and then adjust non-spinning shims if necessary. The final assessment should be based on the lineshape of a known singlet in a ¹H spectrum.
Why is the signal-to-noise ratio (S/N) in my spectrum so low? Insufficient Sample Concentration: NMR is an inherently insensitive technique, and a low protein concentration will result in a poor S/N.For proteins, a concentration of 0.1-0.5 mM is typically recommended. If your protein is not soluble at high concentrations, you may need to acquire data for a longer time.
Incorrect Acquisition Parameters: An insufficient number of scans or an improperly set receiver gain can lead to low S/N.Increase the number of scans. Ensure the receiver gain is set correctly to avoid signal clipping or failure to detect weak signals.
Why is the baseline of my spectrum distorted or rolling? Acoustic Ringing: The radiofrequency pulse can cause mechanical vibrations in the probe, leading to oscillations in the FID and a distorted baseline.Use a pulse sequence with a short spin echo (Hahn echo) to help remove this artifact.
Probe Background Signals: Fluorine-containing materials in the NMR probe (like Teflon) can contribute broad background signals.This is another reason to use a pulse sequence with a Hahn echo, which can help to suppress these broad signals.

Quantitative Data Summary

Table 1: Recommended Sample Conditions for ¹⁹F NMR of 3-FY Labeled Proteins

ParameterRecommended RangeNotes
Protein Concentration 25 - 500 µMHigher concentrations improve S/N but may lead to aggregation.
NMR Tube High-precision 5 mm NMR tubes
Buffer Phosphate or Tris buffer, pH 7.0-8.0Buffer should be chosen to maintain protein stability.
Additives 5-10% D₂OFor locking the magnetic field.
DTT or TCEP (if needed)For proteins with cysteine residues to prevent oxidation.

Table 2: Typical Acquisition Parameters for 1D ¹⁹F NMR Experiments

ParameterTypical ValuePurpose
Pulse Program Simple pulse-acquire (e.g., zg on Bruker)A basic experiment to obtain a 1D spectrum.
Spectral Width (SW) 50 - 100 ppmMust be wide enough to encompass all ¹⁹F signals.
Acquisition Time (AT) 1 - 2 secondsLonger times provide better digital resolution.
Recycle Delay (D1) 1 - 2 secondsThe time between scans for magnetization to recover.
Number of Scans (NS) 128 - 2048+Depends on sample concentration and desired S/N.
Temperature 298 K (25°C)Should be optimized for protein stability.

Experimental Protocols

Protocol 1: Biosynthetic Labeling of Proteins with this compound in E. coli

This protocol is adapted for the expression of proteins in E. coli BL21(DE3) cells in M9 minimal media.

Day 1: Starter Culture

  • Inoculate a single colony of E. coli BL21(DE3) cells harboring the expression plasmid into 50 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (220 rpm).

Day 2: Expression in Minimal Media

  • Prepare 1 L of M9 minimal media in a 2.8 L baffled flask.

  • Inoculate the 1 L of M9 media with the 50 mL overnight starter culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Reduce the shaker temperature to 18°C and allow the culture to equilibrate for 1 hour.

  • Prepare the amino acid supplement stock solution. Dissolve:

    • 50 mg this compound

    • 50 mg L-phenylalanine

    • 50 mg L-tryptophan in a small amount of sterile water.

  • Add the following to the culture:

    • Glyphosate to a final concentration of 1 g/L.

    • The amino acid supplement stock solution.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 18°C for 18-20 hours with shaking.

Day 3: Cell Harvesting

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

  • Purify the 3-FY labeled protein using the standard protocol established for the unlabeled protein.

Protocol 2: Preparation of NMR Sample and 1D ¹⁹F Data Acquisition

  • Protein Purification and Buffer Exchange: Purify the 3-FY labeled protein to >95% purity. Perform a final buffer exchange into a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4).

  • Sample Concentration: Concentrate the protein to a final concentration between 50 µM and 500 µM.

  • Final Sample Preparation: Add 5-10% (v/v) D₂O to the protein sample for the spectrometer lock. Transfer ~500 µL of the final sample to a high-precision NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the ¹⁹F channel of the probe.

    • Load a standard set of shims and perform manual shimming to optimize the magnetic field homogeneity.

  • 1D ¹⁹F NMR Data Acquisition:

    • Set up a simple 1D pulse-acquire experiment.

    • Set the spectral width to approximately 60 ppm, centered around -120 ppm (a common region for 3-FY).

    • Set the acquisition time to 1-2 seconds.

    • Set the recycle delay to 1.5 seconds.

    • Set the number of scans based on the sample concentration (start with 1024 for a ~100 µM sample).

    • Acquire the data.

  • Data Processing:

    • Apply an exponential window function (line broadening of 10-20 Hz can improve S/N).

    • Fourier transform the FID.

    • Phase the spectrum and perform baseline correction.

Visualizations

experimental_workflow cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Prep cluster_nmr NMR Data Acquisition & Analysis expr_1 Transform E. coli with Expression Plasmid expr_2 Grow Culture in Minimal Media expr_1->expr_2 expr_3 Inhibit Aromatic AA Synthesis (Glyphosate) expr_2->expr_3 expr_4 Add this compound expr_3->expr_4 expr_5 Induce Protein Expression (IPTG) expr_4->expr_5 expr_6 Harvest Cells expr_5->expr_6 pur_1 Cell Lysis expr_6->pur_1 pur_2 Purify Protein (e.g., Affinity Chromatography) pur_1->pur_2 pur_3 Verify Incorporation (Mass Spec) pur_2->pur_3 pur_4 Buffer Exchange into NMR Buffer pur_3->pur_4 pur_5 Concentrate Sample & Add D2O pur_4->pur_5 nmr_1 Insert Sample, Lock, Tune, Shim pur_5->nmr_1 nmr_2 Set Up 1D 19F NMR Experiment nmr_1->nmr_2 nmr_3 Acquire Data nmr_2->nmr_3 nmr_4 Process Data (FT, Phasing, Baseline Correction) nmr_3->nmr_4 nmr_5 Analyze Spectrum nmr_4->nmr_5

Caption: Experimental workflow for this compound labeling and NMR analysis.

insulin_signaling insulin (B600854) Insulin ir Insulin Receptor (IR) insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates akt Akt/PKB pi3k->akt Activates glut4 GLUT4 Translocation akt->glut4 Promotes glucose_uptake Glucose Uptake glut4->glucose_uptake ptp1b PTP1B (Phosphatase) ptp1b->ir ptp1b->irs Dephosphorylates

Caption: Simplified insulin signaling pathway showing the inhibitory role of PTP1B.

References

Addressing off-target effects of 3-Fluoro-L-tyrosine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using 3-Fluoro-L-tyrosine (3-F-Tyr) in vivo. This resource provides troubleshooting guides and answers to frequently asked questions regarding the potential off-target effects of this tyrosine analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (3-F-Tyr) is a synthetic amino acid analog of L-tyrosine.[1] It is utilized in various research applications, including protein engineering, where the unique properties of the fluorine atom can alter protein stability and function, and as a probe in neuropharmacology to study tyrosine-related metabolic pathways.[1][2][3] Radiolabeled versions are also developed for use as imaging agents in positron emission tomography (PET).[1]

Q2: What are the main potential off-target effects of 3-F-Tyr in vivo?

A2: The primary off-target effects stem from its structural similarity to L-tyrosine. Researchers should be aware of three main issues:

  • Unintended Incorporation into Proteins: 3-F-Tyr can be recognized by the cellular machinery and incorporated into newly synthesized proteins in place of tyrosine.

  • Interference with Catecholamine Biosynthesis: As a tyrosine analog, 3-F-Tyr may compete with endogenous tyrosine for enzymes involved in the synthesis of neurotransmitters like dopamine (B1211576).

  • Direct Enzyme Inhibition: 3-F-Tyr is a known inhibitor of certain enzymes, such as tyrosine aminotransferase (TAT).

Q3: Can the incorporation of 3-F-Tyr affect my protein's function?

A3: Yes. The substitution of tyrosine with 3-F-Tyr introduces a highly electronegative fluorine atom, which can alter the protein's local electronic environment, folding, stability, and intermolecular interactions. This can lead to changes in enzyme kinetics, protein-protein binding affinities, or overall protein conformation, resulting in either a loss or gain of function that is unrelated to your intended experimental outcome.

Q4: How might 3-F-Tyr affect the nervous system?

A4: L-tyrosine is the natural precursor for the synthesis of catecholamines, including the neurotransmitter dopamine. The enzyme tyrosine hydroxylase is the rate-limiting step in this pathway. 3-F-Tyr could potentially interfere with this process by either inhibiting tyrosine hydroxylase or by being converted into a "false neurotransmitter." A false neurotransmitter is a compound that mimics the natural neurotransmitter, is packaged into synaptic vesicles, and is released, but does not activate the postsynaptic receptor correctly, leading to aberrant signaling.

Troubleshooting Guide

This guide is designed to help you diagnose and address unexpected results during your in vivo experiments with 3-F-Tyr.

Problem 1: I'm observing an unexpected phenotype (e.g., altered behavior, toxicity, reduced protein activity) after 3-F-Tyr administration.

This is a common issue that requires a systematic approach to identify the root cause. The unexpected phenotype is likely due to one of the main off-target effects.

G start Start: Unexpected Phenotype Observed q1 Is the phenotype related to protein function? start->q1 p1 Hypothesis 1: Off-Target Protein Incorporation q1->p1 Yes q2 Is the phenotype neurological (e.g., altered movement, behavior)? q1->q2 No exp1 Experiment: Mass Spectrometry Analysis of Target Protein p1->exp1 p2 Hypothesis 2: Interference with Dopamine Synthesis q2->p2 Yes p3 Hypothesis 3: Inhibition of Other Enzymes (e.g., Tyrosine Aminotransferase) q2->p3 No / Unsure exp2 Experiment: In Vivo Microdialysis to Measure Dopamine Levels p2->exp2 exp3 Experiment: In Vitro Enzyme Assays with Purified Candidate Enzymes p3->exp3

Caption: Troubleshooting workflow for unexpected phenotypes.
Problem 2: My protein of interest has reduced/altered activity, and I suspect off-target incorporation of 3-F-Tyr.

Question: How can I confirm that 3-F-Tyr is being incorporated into my protein?

Answer: The gold-standard method is mass spectrometry (MS)-based proteomics. After administering 3-F-Tyr in your in vivo model, you will need to isolate your protein of interest and analyze it. The incorporation of 3-F-Tyr will result in a predictable mass shift in the peptides containing tyrosine residues.

ParameterL-Tyrosine (Tyr)This compound (3-F-Tyr)Mass Shift
Monoisotopic Mass 181.0739 Da199.0645 Da+17.9906 Da
Key MS/MS Fragment Immonium ion at m/z 136.1Immonium ion at m/z 154.1+18.0 Da

Troubleshooting Steps:

  • Isolate Protein: Purify your protein of interest from the tissues of animals treated with 3-F-Tyr and from a control group.

  • Proteolytic Digest: Digest the purified protein with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against your protein sequence, defining a variable modification on tyrosine residues corresponding to the mass shift of fluorination (+17.9906 Da). The presence of peptides with this modification confirms incorporation. Look for the characteristic immonium ion in the MS/MS spectra to increase confidence.

Problem 3: I am observing neurological side effects (e.g., tremors, altered locomotion) in my animal models.

Question: Could 3-F-Tyr be interfering with dopamine synthesis, and how can I test this?

Answer: Yes, this is a plausible off-target effect. 3-F-Tyr could be acting as a competitive inhibitor of tyrosine hydroxylase or be metabolized into a false neurotransmitter. The most direct way to test for this is to measure extracellular dopamine levels in the brain.

G cluster_pathway Normal Dopamine Synthesis Pathway Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Tyr->TH L_DOPA L-DOPA TH->L_DOPA AADC AADC L_DOPA->AADC Dopamine Dopamine AADC->Dopamine F_Tyr This compound F_Tyr->TH Competitive Inhibition? F_Tyr->AADC Metabolism to False Neurotransmitter?

Caption: Potential interference points of 3-F-Tyr in the dopamine pathway.

Troubleshooting Experiment:

  • In Vivo Microdialysis: This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions (e.g., the striatum) in awake, freely moving animals.

  • HPLC-ED Analysis: The collected dialysate samples are then analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentration of dopamine and its metabolites (DOPAC and HVA).

  • Experimental Design: Compare extracellular dopamine levels in animals receiving vehicle control versus those receiving 3-F-Tyr. A significant decrease in dopamine would suggest interference with its synthesis or release.

ParameterTypical Value / ConditionReference
Microdialysis Probe Location Striatum (e.g., AP +1.6, ML +2.5 from bregma)
Perfusion Flow Rate 0.5 - 2.0 µL/min
Sample Collection Interval 1 - 20 minutes
HPLC Column C18 reverse-phase
Detection Method Electrochemical Detection (ED)
Oxidation Potential +0.7 V to +0.75 V

Experimental Protocols

Protocol 1: Mass Spectrometry for Detecting 3-F-Tyr Incorporation

Objective: To confirm the incorporation of 3-F-Tyr into a target protein.

  • Sample Preparation:

    • Homogenize tissue from control and 3-F-Tyr-treated animals.

    • Isolate the protein of interest using affinity purification (e.g., immunoprecipitation with a specific antibody or purification of a tagged recombinant protein).

    • Run the purified protein on an SDS-PAGE gel and excise the corresponding band.

  • In-Gel Digestion:

    • Destain the gel piece.

    • Reduce the protein with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

    • Digest the protein overnight with sequencing-grade trypsin.

    • Extract the resulting peptides from the gel matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted peptides into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a nano-flow HPLC system.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant).

    • Search the generated spectra against a database containing the sequence of your protein of interest.

    • Configure the search parameters to include a variable modification on tyrosine with a mass shift of +17.9906 Da.

    • Manually validate the spectra of any identified fluorinated peptides, looking for a logical series of fragment ions and the presence of the 3-F-Tyr immonium ion at m/z 154.1.

Protocol 2: In Vivo Microdialysis for Dopamine Measurement

Objective: To measure changes in extracellular dopamine levels following 3-F-Tyr administration.

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeted to the brain region of interest (e.g., striatum).

    • Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • Place the awake animal in a specialized behavioral bowl that allows free movement.

    • Insert the microdialysis probe through the guide cannula and begin perfusing with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).

    • Allow the system to equilibrate for 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer 3-F-Tyr (or vehicle control) systemically (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-injection. Immediately stabilize samples, often with an antioxidant/acid solution, and store at -80°C until analysis.

  • HPLC-ED Analysis:

    • Thaw samples and inject them into an HPLC system equipped with a C18 column and an electrochemical detector.

    • The mobile phase typically consists of a phosphate/citrate buffer with an organic modifier (e.g., methanol) and an ion-pairing agent.

    • Set the electrochemical detector to an oxidative potential that is optimal for dopamine (e.g., +0.75 V).

    • Quantify dopamine concentrations by comparing the peak areas in the samples to those of a standard curve generated from known dopamine concentrations.

  • Data Analysis:

    • Express post-injection dopamine levels as a percentage of the average baseline concentration for each animal.

    • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the effects of 3-F-Tyr treatment to the vehicle control group.

References

Strategies to enhance the stability of 3-Fluoro-L-tyrosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Fluoro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be degrading over time. What are the primary factors affecting its stability?

A1: The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like its parent amino acid, L-tyrosine, this compound is susceptible to degradation under suboptimal conditions. For instance, a related compound, 3-Chloro-L-tyrosine, is known to degrade via oxidation.[1] To mitigate degradation, it is crucial to control these environmental factors throughout your experiment.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Proper storage is critical for maintaining the integrity of your this compound solutions. Based on supplier recommendations and general best practices for amino acid solutions, the following storage conditions are advised:

Storage ConditionRecommendationRationale
Temperature Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]Minimizes chemical and microbial degradation.
Light Exposure Protect from light by using amber vials or wrapping containers in aluminum foil.[2]Prevents photodegradation.
Atmosphere For extended storage, consider storing under an inert gas like nitrogen.[2]Reduces the risk of oxidation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by preparing single-use aliquots.Each cycle can introduce instability and increase the chance of degradation.

Q3: I am observing variability in my experimental results. Could the pH of my buffer be affecting the stability of this compound?

A3: Yes, the pH of your solution can significantly impact the stability of this compound. While specific data for this compound is limited, the stability of amino acids is generally pH-dependent. Extreme pH values can lead to hydrolysis or other degradation pathways. It is recommended to conduct pilot stability studies using your intended buffer system to determine the optimal pH for your application. The choice of buffer itself can also influence stability; for example, phosphate (B84403) buffers have been shown to affect the stability of certain proteins differently than other buffers like Tris or HEPES.[3]

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantitatively assess the stability of this compound. This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. By monitoring the peak area of this compound over time under various stress conditions (e.g., different pH, temperature, and light exposure), you can determine its degradation rate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer).

  • Apply Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Stress: Incubate at 60°C for 24 hours.

    • Photostability: Expose to UV light (254 nm) for 24 hours.

  • Neutralize Samples: Before analysis, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound and separate it from its degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Note: This is a starting point, and method optimization may be required based on the results of the forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photostability prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Stability Assessment) hplc->data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Aliquots) start->check_storage check_ph Evaluate Solution pH and Buffer Choice check_storage->check_ph Optimal correct_storage Optimize Storage: - Aliquot - Store at -80°C - Protect from Light check_storage->correct_storage Suboptimal check_oxidation Assess Potential for Oxidation check_ph->check_oxidation Optimized perform_ph_study Conduct pH Stability Study and Select Optimal Buffer check_ph->perform_ph_study Not Optimized add_antioxidant Consider Adding Antioxidant or Using Inert Gas check_oxidation->add_antioxidant High Risk re_evaluate Re-evaluate Experiment check_oxidation->re_evaluate Low Risk correct_storage->re_evaluate perform_ph_study->re_evaluate add_antioxidant->re_evaluate

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-L-tyrosine and Other Fluorinated Amino Acids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in chemical biology, drug discovery, and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of macromolecules. This guide provides a detailed comparison of 3-Fluoro-L-tyrosine with other commonly used fluorinated amino acids, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their specific applications.

Physicochemical and Biological Properties: A Comparative Overview

Fluorination can significantly alter the properties of amino acids, impacting protein stability, folding, and interactions. This compound, an analog of L-tyrosine, is particularly valuable for its utility in 19F-NMR spectroscopy and as a probe for biological systems.[1] Its applications span from neuroscience research, where it is used to study neurotransmitter pathways, to drug development as a building block for novel pharmaceuticals.[1] Below is a comparative summary of key quantitative data for this compound and other fluorinated amino acids.

Table 1: Comparison of Physicochemical Properties of Fluorinated Amino Acids
PropertyThis compound4-Fluoro-L-phenylalanineHexafluoroleucine5,5,5-TrifluoroleucineL-Tyrosine (unmodified)L-Phenylalanine (unmodified)L-Leucine (unmodified)
Molecular Weight ( g/mol ) 199.18[2]183.18[3]239.12[4]171.13181.19165.19131.17
pKa (α-carboxyl group) ~1.57 (Predicted)~1.83Data not readily availableData not readily available2.201.832.36
pKa (α-amino group) ~9.48 (Predicted)~9.13Data not readily availableData not readily available9.119.139.60
pKa (Side Chain) Data not readily availableN/AN/AN/A10.07N/AN/A
19F NMR Chemical Shift (ppm) ~ -130 to -140~ -115Varies with environmentVaries with environmentN/AN/AN/A

Impact on Protein and Peptide Properties

The introduction of fluorinated amino acids can confer significant advantages, including enhanced thermal and chemical stability, and increased resistance to proteolytic degradation.

Table 2: Effects of Fluorinated Amino Acids on Peptide and Protein Properties
PropertyThis compoundOther Aromatic Fluorinated AAs (e.g., 4-F-Phe)Aliphatic Fluorinated AAs (e.g., Hfl, Tfl)General Observations and Supporting Data
Protein Stability Can enhance stability through favorable electrostatic interactions.Can enhance stability, with the effect being position-dependent.Generally increases stability due to the hydrophobic nature of the fluorinated side chains.The increased hydrophobicity of fluorinated side chains is a major driver of enhanced protein stability.
Proteolytic Stability Can increase resistance to certain proteases.Can increase resistance, but the effect is highly dependent on the specific protease and the position of the substitution.Can significantly increase resistance to proteolysis.Fluorination of amino acid side chains can hinder recognition by protease active sites.
In Vivo Half-Life Data not readily available for specific peptides.Can be prolonged due to increased proteolytic stability.Can be significantly prolonged.Enhanced proteolytic stability is a key strategy for extending the in vivo half-life of therapeutic peptides.

Experimental Protocols

Incorporation of this compound into Proteins for 19F-NMR Studies

This protocol is adapted for the expression of proteins in E. coli with uniform labeling of tyrosine residues with this compound.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) supplemented with glucose, essential salts, and amino acids (excluding tyrosine).

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification reagents and equipment.

Procedure:

  • Starter Culture: Inoculate a 50 mL sterile tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of minimal media in a 2.8 L baffled flask with the overnight starter culture.

  • Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 100-200 mg/L. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with the standard purification protocol for your protein of interest.

  • 19F-NMR Analysis: Prepare the purified, labeled protein in a suitable buffer for NMR analysis. Acquire 19F-NMR spectra to observe the fluorine signals.

Experimental_Workflow_Protein_Labeling cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis Starter Culture Starter Culture Main Culture Main Culture Starter Culture->Main Culture Inoculation Growth Growth Main Culture->Growth Incubation at 37°C Induction Induction Growth->Induction OD600 = 0.6-0.8 Expression Expression Induction->Expression Add 3-F-Tyr & IPTG Harvesting Harvesting Expression->Harvesting Incubation at 18-25°C Purification Purification Harvesting->Purification 19F-NMR Analysis 19F-NMR Analysis Purification->19F-NMR Analysis

Caption: Experimental workflow for incorporating this compound into proteins.
Proteolytic Stability Assay

This protocol provides a general framework for assessing the stability of fluorinated peptides against protease digestion.

Materials:

  • Fluorinated peptide and non-fluorinated control peptide.

  • Protease of interest (e.g., trypsin, chymotrypsin).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., trifluoroacetic acid).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Peptide Solutions: Prepare stock solutions of the fluorinated and control peptides in the reaction buffer.

  • Protease Solution: Prepare a stock solution of the protease in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the reaction buffer. Pre-incubate at the desired temperature (e.g., 37°C).

  • Initiation: Initiate the digestion by adding the protease solution to the peptide mixture.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the full-length peptide peak over time.

  • Data Analysis: Calculate the percentage of remaining peptide at each time point and determine the rate of degradation.

Proteolytic_Stability_Assay_Workflow cluster_setup Reaction Setup cluster_digestion Digestion & Quenching cluster_analysis Analysis Prepare Peptide Solutions Prepare Peptide Solutions Prepare Protease Solution Prepare Protease Solution Prepare Peptide Solutions->Prepare Protease Solution Reaction Incubation Reaction Incubation Prepare Protease Solution->Reaction Incubation Initiate Digestion Initiate Digestion Reaction Incubation->Initiate Digestion Add Protease Collect Time Points Collect Time Points Initiate Digestion->Collect Time Points Quench Reaction Quench Reaction Collect Time Points->Quench Reaction HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for assessing the proteolytic stability of peptides.

Application in Signaling Pathway Analysis: The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. The phosphorylation of tyrosine residues on key kinases such as MEK and ERK is a critical step in signal propagation.

Incorporating this compound into these kinases can provide a powerful 19F-NMR probe to monitor phosphorylation events in real-time. The fluorine nucleus is highly sensitive to its local chemical environment, and a change in the phosphorylation state of the nearby tyrosine residue will induce a measurable shift in the 19F-NMR signal.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binding Ras Ras Receptor Tyrosine Kinase->Ras Activation Raf Raf Ras->Raf Activation MEK MEK (3-F-Tyr labeled) Raf->MEK Phosphorylation ERK ERK (3-F-Tyr labeled) MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation

Caption: MAPK signaling pathway with potential sites for this compound labeling.

This guide provides a foundational understanding of the comparative advantages and applications of this compound and other fluorinated amino acids. The provided data and protocols are intended to serve as a starting point for researchers to design and execute experiments that leverage the unique properties of these powerful molecular tools.

References

3-Fluoro-L-tyrosine: A High-Fidelity Probe for Unraveling Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 3-Fluoro-L-tyrosine as a faithful analog of tyrosine, with comparative data against other halogenated alternatives.

In the intricate world of cellular signaling and protein dynamics, the ability to observe and manipulate proteins at an atomic level is paramount. The incorporation of unnatural amino acids into proteins has emerged as a powerful tool for these investigations. Among these, this compound (3-F-Tyr) has gained prominence as a minimally perturbative and highly informative analog of the natural amino acid L-tyrosine. This guide provides an objective comparison of 3-F-Tyr with other halogenated tyrosine analogs, supported by experimental data and detailed methodologies, to validate its utility as a faithful probe in biological systems.

Fidelity of Incorporation and Minimal Structural Perturbation

This compound is readily incorporated into proteins in place of tyrosine during protein synthesis in various expression systems, including Escherichia coli.[1] The substitution of a hydrogen atom with a fluorine atom, the smallest and most electronegative of the halogens, results in minimal steric perturbation to the protein's structure. This is a critical feature that allows researchers to study protein function with high confidence that the observed effects are due to the electronic changes introduced by the fluorine atom rather than significant structural rearrangements.

While direct, side-by-side quantitative comparisons of incorporation efficiency with other halogenated tyrosines are limited in the literature, the successful and widespread use of 3-F-Tyr in numerous studies attests to its efficient and reliable incorporation.

Comparative Physicochemical Properties of Halogenated Tyrosines

The choice of a tyrosine analog is often dictated by the specific experimental question. Halogenation at the 3-position of the tyrosine ring alters the electronic properties of the phenolic side chain, influencing its pKa and potential for interactions. A comparison of key physicochemical properties of 3-fluoro-, 3-chloro-, 3-bromo-, and 3-iodo-L-tyrosine is presented below.

PropertyL-TyrosineThis compound3-Chloro-L-tyrosine3-Bromo-L-tyrosine3-Iodo-L-tyrosine
Molecular Weight ( g/mol ) 181.19199.18[2]215.63260.08307.08[3]
Van der Waals Radius of Halogen (Å) N/A (H: 1.20)1.471.751.851.98
Side Chain pKa ~10.1~8.7~8.5~8.4~8.3
Key Features Natural amino acidMinimal steric hindrance, sensitive 19F NMR probeBiomarker for myeloperoxidase activityBiomarker for eosinophil peroxidase activityHeavy atom for crystallography, potent enzyme inhibitor

Impact on Protein Stability

Experimental Protocol: Measuring Protein Stability using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of stability.

dot

G cluster_prep Sample Preparation cluster_run DSF Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (e.g., 20 µM in buffer) Mix Mix Protein and Dye in PCR plate Prep_Protein->Mix Prep_Dye Prepare Fluorescent Dye (e.g., SYPRO Orange) Prep_Dye->Mix Instrument Place plate in Real-Time PCR instrument Mix->Instrument Ramp Apply Thermal Ramp (e.g., 25°C to 95°C) Instrument->Ramp Measure Measure Fluorescence at each temperature increment Ramp->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Fit Fit data to a Boltzmann equation Plot->Fit Tm Determine Melting Temperature (Tm) Fit->Tm

DSF Experimental Workflow

Materials:

  • Purified protein (wild-type and analog-containing variants)

  • Appropriate buffer

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-Time PCR instrument with thermal ramping capability

Procedure:

  • Prepare a master mix containing the protein at the desired concentration (e.g., 20 µM) and the fluorescent dye in the appropriate buffer.

  • Aliquot the master mix into a 96-well PCR plate.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the Real-Time PCR instrument.

  • Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

  • Monitor the fluorescence of the dye at each temperature increment.

  • Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition.

  • The midpoint of this transition corresponds to the melting temperature (Tm) of the protein.[5]

Probing Cellular Signaling with this compound

Tyrosine phosphorylation is a cornerstone of cellular signaling, regulating a vast array of processes. The substitution of tyrosine with 3-F-Tyr provides a unique tool to study these pathways. The fluorine atom's sensitivity to its local electronic environment makes the 19F NMR chemical shift of an incorporated 3-F-Tyr residue a powerful reporter of post-translational modifications, such as phosphorylation.

dot

G cluster_pathway Tyrosine Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (Inactive Dimer) Ligand->Receptor Binding Active_Receptor Activated Receptor (Autophosphorylated) Receptor->Active_Receptor Dimerization & Autophosphorylation SH2_Protein SH2 Domain Containing Protein Active_Receptor->SH2_Protein Recruitment & Binding to pTyr Downstream_Effector Downstream Effector Protein SH2_Protein->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Signal Transduction

Generic Tyrosine Kinase Signaling Pathway

Impact of Halogenation on Tyrosine Phosphorylation

Studies have shown that halogenation of the tyrosine ring can significantly impact its ability to be phosphorylated by protein tyrosine kinases (PTKs). The presence of a halogen at the 3-position generally inhibits phosphorylation. The degree of inhibition is dependent on the halogen, with iodination showing the strongest inhibitory effect, even greater than that of nitration. This suggests that while 3-F-Tyr can be a valuable probe for studying the structural consequences of tyrosine substitution, it may not be a suitable substrate for monitoring active phosphorylation events in all cases.

Tyrosine AnalogRelative Phosphorylation by EGFR and Lck
L-TyrosineHigh
This compoundSignificantly Inhibited
3-Chloro-L-tyrosineSignificantly Inhibited
3-Bromo-L-tyrosineSignificantly Inhibited
3-Iodo-L-tyrosineStrongly Inhibited

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general method for assessing the phosphorylation of a peptide substrate containing a tyrosine analog by a protein tyrosine kinase.

dot

G cluster_setup Reaction Setup cluster_reaction Reaction and Quenching cluster_detection Detection and Analysis Kinase Purified Protein Tyrosine Kinase Mix Combine reactants in microcentrifuge tube Kinase->Mix Substrate Peptide Substrate with Tyrosine or Analog Substrate->Mix ATP ATP (with γ-³²P or for detection by antibody) ATP->Mix Buffer Kinase Reaction Buffer Buffer->Mix Incubate Incubate at optimal temperature (e.g., 30°C) Mix->Incubate Quench Stop reaction with quenching buffer (e.g., EDTA) Incubate->Quench Separate Separate products (e.g., SDS-PAGE, HPLC) Quench->Separate Detect Detect phosphorylation (Autoradiography, Western Blot) Separate->Detect Quantify Quantify signal and determine kinetic parameters Detect->Quantify

In Vitro Kinase Assay Workflow

Materials:

  • Purified protein tyrosine kinase

  • Peptide substrates containing L-tyrosine and halogenated analogs

  • ATP (radiolabeled or non-radiolabeled)

  • Kinase reaction buffer

  • Quenching buffer (e.g., EDTA-containing buffer)

  • Detection reagents (e.g., phosphotyrosine-specific antibody, autoradiography film)

Procedure:

  • Set up kinase reactions by combining the kinase, peptide substrate, and ATP in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at the optimal temperature for the kinase.

  • At various time points, stop the reactions by adding a quenching buffer.

  • Separate the reaction products using a suitable method (e.g., SDS-PAGE, HPLC).

  • Detect the phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, Western blotting with a phosphotyrosine-specific antibody).

  • Quantify the amount of phosphorylated product to determine the initial reaction rates and calculate kinetic parameters such as Km and kcat.

Conclusion

This compound stands out as a robust and faithful analog of tyrosine for probing protein structure and function. Its minimal steric impact ensures that the native protein structure is largely preserved, while the unique properties of the fluorine atom provide a sensitive spectroscopic handle for 19F NMR studies. While other halogenated tyrosines, such as 3-chloro-, 3-bromo-, and 3-iodotyrosine, have their specific applications, particularly as biomarkers of oxidative stress, their larger size can lead to more significant structural perturbations and stronger inhibition of enzymatic activity like phosphorylation. For researchers seeking to introduce a subtle electronic probe with minimal disruption, this compound offers an unparalleled combination of fidelity and utility, making it an invaluable tool in the arsenal (B13267) of protein biochemists, structural biologists, and drug discovery professionals.

References

A Comparative Analysis of 2-Fluoro-L-tyrosine and 3-Fluoro-L-tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, fluorinated amino acids have emerged as powerful tools for probing protein structure, function, and for the development of novel therapeutics. Among these, 2-Fluoro-L-tyrosine (2-FT) and 3-Fluoro-L-tyrosine (3-FT) are two commonly utilized positional isomers of tyrosine, each with distinct properties that render them suitable for different applications. This guide provides a comprehensive comparative analysis of 2-FT and 3-FT, supported by experimental data, to aid researchers in selecting the appropriate analogue for their specific needs.

Physicochemical and Spectroscopic Properties

The position of the fluorine atom on the aromatic ring of tyrosine significantly influences its electronic environment, which in turn affects its physicochemical and spectroscopic properties. This is particularly evident in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shift of the fluorine atom is highly sensitive to its local environment.

A comparative analysis of the ¹⁹F NMR chemical shifts of 2-FT and 3-FT incorporated into proteins reveals distinct differences. For instance, a study on the KIX domain of CBP/p300 showed that the ¹⁹F NMR chemical shift of 2-FT is less perturbed by changes in the solvent environment compared to 3-FT.[1] A mimic of 3-FT exhibited a 2.9-fold greater change in chemical shift in response to solvent polarity changes compared to a 2-FT mimic in aprotic solvents.[1] This suggests that 3-FT may be a more sensitive reporter for changes in the local environment, such as those occurring upon ligand binding or protein conformational changes.

Property2-Fluoro-L-tyrosine (2-FT)This compound (3-FT)Reference
Molecular Formula C₉H₁₀FNO₃C₉H₁₀FNO₃[2]
Molecular Weight 199.18 g/mol 199.18 g/mol [2]
¹⁹F NMR Chemical Shift Sensitivity Less responsive to changes in solvent polarity.More responsive to changes in solvent polarity.[1]
pKa Perturbation in Proteins Reduced perturbation upon incorporation.Greater perturbation upon incorporation.

Protein Incorporation and Yield

Parameter2-Fluoro-L-tyrosine (2-FT)This compound (3-FT)Reference
Protein Incorporation DemonstratedDemonstrated, with >95% efficiency in some systems.
Typical Protein Yield Generally lower than unlabeled protein.5-15 mg/L reported for 3FY-BRD4(D1).

Applications in Research and Drug Development

¹⁹F NMR Spectroscopy

Both 2-FT and 3-FT are valuable probes for protein-observed ¹⁹F NMR studies. The choice between the two often depends on the specific application. The higher sensitivity of the 3-FT chemical shift to the local environment makes it a good reporter for ligand binding and conformational changes. Conversely, the lower perturbation of pKa by 2-FT and its ability to report on allosteric interactions not observed with 3-FT in certain protein complexes make it a suitable alternative, particularly for studies of large proteins.

Positron Emission Tomography (PET) Imaging

Radiolabeled fluorotyrosines are used as tracers for PET imaging, primarily in oncology. O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a derivative of 2-FT, is a well-established PET tracer for brain tumor imaging. It exhibits high uptake in tumor cells, which is mediated by amino acid transporters. While 2-[¹⁸F]FT is known to be incorporated into newly synthesized proteins, [¹⁸F]FET is not.

Direct head-to-head comparative PET imaging studies of radiolabeled 2-FT and 3-FT in the same cancer models are limited. However, studies on derivatives like L-3-[¹⁸F]-Fluoro-α-Methyl Tyrosine ([¹⁸F]FAMT) have shown high specificity for malignant tumors.

Application2-Fluoro-L-tyrosine (2-FT)This compound (3-FT)Reference
¹⁹F NMR Suitable for large proteins, reports on allosteric interactions.Sensitive reporter of local environment changes.
PET Imaging [¹⁸F]2-FT and its derivative [¹⁸F]FET are used as tracers for tumor imaging.Derivatives like [¹⁸F]FAMT show high tumor specificity.

Experimental Protocols

General Protocol for Biosynthetic Incorporation of Fluorotyrosines for NMR Studies

This protocol is adapted from established methods for labeling proteins with fluorinated amino acids in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal media (e.g., M9 medium) supplemented with necessary nutrients.

  • 2-Fluoro-L-tyrosine or this compound.

  • Glyphosate (B1671968) (inhibitor of aromatic amino acid biosynthesis).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Grow a starter culture of the E. coli strain overnight in rich medium (e.g., LB broth) at 37°C.

  • Inoculate a larger volume of minimal media with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.

  • Supplement the medium with 2-Fluoro-L-tyrosine or this compound to a final concentration of 150-200 mg/L. Also, add phenylalanine and tryptophan to a final concentration of 50 mg/L each to ensure cell viability.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvest the cells by centrifugation.

  • Purify the fluorinated protein using a standard protocol for the unlabeled protein.

  • Confirm the incorporation of the fluorinated tyrosine using mass spectrometry.

General Protocol for In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of 2-FT and 3-FT.

Materials:

  • Pooled liver microsomes (human, rat, or other species).

  • NADPH regenerating system.

  • Phosphate (B84403) buffer (pH 7.4).

  • 2-Fluoro-L-tyrosine and this compound stock solutions.

  • Acetonitrile for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (2-FT or 3-FT) to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the disappearance rate of the compound.

Visualizations

Experimental_Workflow_Protein_Labeling cluster_culture Cell Culture and Induction cluster_expression Protein Expression and Harvest cluster_purification Purification and Analysis start Inoculate Minimal Media growth Grow to OD600 0.6-0.8 start->growth inhibit Add Glyphosate growth->inhibit add_fluoro Add 2-FT or 3-FT inhibit->add_fluoro induce Induce with IPTG add_fluoro->induce express Incubate at 18-25°C induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify analyze Mass Spectrometry Analysis purify->analyze

Workflow for biosynthetic incorporation of fluorotyrosines.

Tyrosine_Kinase_Signaling cluster_receptor Receptor Tyrosine Kinase (RTK) cluster_downstream Downstream Signaling cluster_inhibition Potential Impact of Fluorotyrosine RTK RTK (e.g., EGFR) RTK->RTK Grb2 Grb2 RTK->Grb2 Recruitment Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellularResponse Proliferation, Survival ERK->CellularResponse FluoroTyr Incorporation of 2-FT or 3-FT into RTK or substrate FluoroTyr->RTK Alters phosphorylation kinetics?

Generalized Receptor Tyrosine Kinase signaling pathway.

Conclusion

Both 2-Fluoro-L-tyrosine and this compound are powerful tools for research and drug development, each with its own set of advantages and disadvantages. The choice between these two isomers should be guided by the specific requirements of the experiment. 3-FT offers greater sensitivity for detecting changes in the local protein environment, making it an excellent choice for ligand binding studies using ¹⁹F NMR. In contrast, 2-FT causes less perturbation to the protein's pKa and can reveal allosteric interactions that may be missed with 3-FT, making it a valuable tool for studying the structure and dynamics of large proteins.

In the context of PET imaging, derivatives of both isomers have shown promise as tumor-specific tracers. Further head-to-head comparative studies are needed to fully elucidate the relative merits of radiolabeled 2-FT and 3-FT in various cancer models. As our understanding of the subtle effects of fluorination on protein structure and function continues to grow, so too will the rational application of these versatile amino acid analogues in advancing biological and medicinal chemistry.

References

Cross-validation of experimental results obtained with 3-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 3-Fluoro-L-tyrosine's performance against its natural counterpart, L-tyrosine, and other alternatives. The information presented is supported by experimental data and detailed methodologies for key applications.

This compound, a fluorinated analog of the amino acid L-tyrosine, has emerged as a valuable tool in various scientific disciplines, including drug development, neuroscience, and protein engineering. Its unique properties, stemming from the introduction of a fluorine atom, offer distinct advantages in specific experimental contexts. This guide provides a comprehensive cross-validation of experimental results obtained with this compound, comparing its utility and performance with L-tyrosine and other relevant compounds.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize quantitative data across key applications of this compound.

Table 1: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory potential of this compound and related compounds is compared below.

CompoundSubstrateIC50 (µM)Inhibition TypeReference
This compound L-DOPAData not available in a direct comparative study-
L-TyrosineL-DOPAActs as a substrate, not an inhibitor-[1][2]
D-Tyrosine--Competitive[1]
Kojic AcidL-DOPA12.535 ± 0.098Competitive[3]
OxyresveratrolL-DOPA113.8Noncompetitive[4]
GlabridinL-DOPA-Noncompetitive
Table 2: Protein Incorporation in E. coli

The efficiency of incorporating amino acid analogs into proteins is crucial for structural and functional studies. This table compares the incorporation efficiency of this compound with L-tyrosine.

Amino AcidExpression SystemIncorporation Efficiency (%)Protein Yield (mg/L)Reference
This compound E. coli (auxotroph)>955-15
3-Nitro-L-tyrosine (1st gen RS) E. coli-10-30
3-Nitro-L-tyrosine (2nd gen RS) E. coli-100-200
L-TyrosineE. coli (engineered)High (endogenous)>2000

Note: Direct comparative studies on the incorporation efficiency under identical conditions are limited. The data presented is from different studies and should be interpreted with caution. Second-generation aminoacyl-tRNA synthetases (RS) significantly improve the incorporation of unnatural amino acids.

Table 3: Application in Positron Emission Tomography (PET) for Brain Tumor Imaging

Fluorinated amino acids are widely used as tracers in PET imaging to visualize metabolic activity in tumors. This table compares the diagnostic performance of various PET tracers.

PET TracerTargetSensitivity (%)Specificity (%)Key AdvantageReference
[¹⁸F]F-Tyr (Fluorotyrosine) Amino Acid TransportHighModerateGood tumor-to-background ratio
[¹⁸F]FET (Fluoroethyltyrosine) Amino Acid Transport9488High sensitivity and specificity for brain tumor diagnosis
[¹⁸F]FDG (Fluorodeoxyglucose) Glucose Metabolism3886Widely available
¹¹C-MET (Methionine) Amino Acid TransportHighHighHigh sensitivity, but shorter half-life
¹⁸F-Fluciclovine Amino Acid Transport--High tumor-to-background ratio, detects small lesions

Note: The choice of PET tracer often depends on the specific clinical question and tumor type. [¹⁸F]FET has shown superior performance over [¹⁸F]FDG for the initial diagnosis of brain tumors.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Tyrosinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) Buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and L-DOPA solution.

  • Initiate the reaction by adding mushroom tyrosinase solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Incorporation of this compound into Proteins in E. coli

This protocol describes a method for the metabolic labeling of proteins with this compound using an E. coli expression system.

Materials:

  • E. coli strain auxotrophic for tyrosine.

  • Expression vector containing the gene of interest.

  • Minimal medium supplemented with necessary nutrients.

  • This compound.

  • IPTG (for induction of protein expression).

Procedure:

  • Transform the E. coli auxotrophic strain with the expression vector.

  • Grow the cells in a rich medium to a suitable optical density (e.g., OD600 of 0.6-0.8).

  • Harvest the cells by centrifugation and wash them with minimal medium to remove any residual L-tyrosine.

  • Resuspend the cells in minimal medium supplemented with all necessary amino acids except for L-tyrosine.

  • Add this compound to the culture medium.

  • Induce protein expression by adding IPTG.

  • Continue to incubate the cells to allow for protein expression.

  • Harvest the cells and purify the labeled protein using standard chromatography techniques.

  • Confirm the incorporation of this compound using mass spectrometry.

Protocol 3: Assessment of Protein Stability using Thermal Shift Assay (TSA)

This protocol describes a method to assess the effect of amino acid substitutions on protein stability by measuring the change in melting temperature (Tm).

Materials:

  • Purified protein (wild-type and mutant with this compound).

  • SYPRO Orange dye.

  • Real-time PCR instrument.

Procedure:

  • Prepare solutions of the wild-type and mutant proteins in a suitable buffer.

  • In a PCR plate, mix the protein solution with SYPRO Orange dye.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature while monitoring the fluorescence of the SYPRO Orange dye.

  • As the protein unfolds, the hydrophobic core becomes exposed, and the dye binds, leading to an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the fluorescence transition curve.

  • Compare the Tm of the mutant protein containing this compound with that of the wild-type protein to determine the effect of the substitution on protein stability.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the use of this compound.

Tyrosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation on Tyrosine Residues Adaptor_Proteins Adaptor Proteins (e.g., Grb2, Shc) P_RTK->Adaptor_Proteins Recruitment Ras Ras Adaptor_Proteins->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Protein_Incorporation_Workflow Start Start: E. coli Culture Transformation Transform with Expression Vector Start->Transformation Growth Grow in Rich Medium Transformation->Growth Harvest_Wash Harvest and Wash Cells Growth->Harvest_Wash Resuspension Resuspend in Minimal Medium (-L-Tyrosine) Harvest_Wash->Resuspension Addition Add this compound Resuspension->Addition Induction Induce Protein Expression (IPTG) Addition->Induction Expression Protein Expression Induction->Expression Harvest_Lysis Harvest Cells and Lyse Expression->Harvest_Lysis Purification Protein Purification Harvest_Lysis->Purification Analysis Confirm Incorporation (Mass Spec) Purification->Analysis End End: Labeled Protein Analysis->End

Caption: Experimental workflow for incorporating this compound into proteins in E. coli.

PET_Imaging_Workflow Start Patient Preparation Radiotracer_Injection Inject [18F]-labeled Fluoro-tyrosine Start->Radiotracer_Injection Uptake_Phase Uptake Period Radiotracer_Injection->Uptake_Phase PET_Scan PET/CT or PET/MR Scan Uptake_Phase->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Image_Analysis Image Analysis (e.g., SUV calculation) Image_Reconstruction->Image_Analysis Diagnosis Diagnosis and Treatment Planning Image_Analysis->Diagnosis End End Diagnosis->End

Caption: A generalized workflow for PET imaging using a fluorinated tyrosine tracer.

References

Advantages of 3-Fluoro-L-tyrosine over traditional labeling methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to overcome the limitations of traditional protein labeling, 3-Fluoro-L-tyrosine (3-F-Tyr) emerges as a powerful and minimally invasive tool. This non-native amino acid offers distinct advantages over conventional methods like radioactive labeling, fluorescent tagging, and biotinylation, enabling more precise and insightful studies of protein structure, dynamics, and interactions.

Incorporated metabolically into proteins, 3-F-Tyr serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, providing high-resolution information without the significant structural perturbations often associated with bulkier labels. This guide provides an objective comparison of 3-F-Tyr with traditional labeling techniques, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal method for their specific applications.

Unveiling the Advantages: 3-F-Tyr at a Glance

The primary advantage of this compound lies in its subtlety. The substitution of a single hydrogen atom with a fluorine atom on the tyrosine ring results in a probe that is structurally very similar to the native amino acid. This minimizes interference with protein folding, conformation, and biological function, a critical factor for obtaining physiologically relevant data.

FeatureThis compound (¹⁹F-NMR)Radioactive Labeling (e.g., ³H, ¹⁴C)Fluorescent LabelingBiotinylation
Principle Nuclear spin properties of ¹⁹FEmission of radioactive particlesLight emission upon excitationHigh-affinity binding to avidin/streptavidin
Detection Method NMR SpectroscopyScintillation counting, AutoradiographyFluorescence microscopy, SpectroscopyWestern blot, ELISA, Pull-down assays
Structural Perturbation MinimalMinimalModerate to significantSignificant
Reporter Size Single atomSingle atomBulky fluorophoreBulky biotin (B1667282) molecule
Information Content High (structural, dynamic, environmental)Quantitative (amount)Localization, QuantificationPresence, Interaction
Safety Concerns LowHigh (radiation)Low (phototoxicity)Low
Multiplexing Possible with different fluoro-amino acidsLimitedHighLimited

Head-to-Head Comparison: Performance Across Key Metrics

Minimizing Structural Perturbation

A key concern in protein labeling is the potential for the label to alter the protein's natural structure and function. Due to its small size, the fluorine atom in 3-F-Tyr introduces a minimal steric footprint compared to the bulky fluorophores and biotin tags required for other methods.

Experimental Protocols

Metabolic Labeling of Proteins with this compound

This protocol describes the incorporation of 3-F-Tyr into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain containing the plasmid for the protein of interest

  • M9 minimal media

  • Glucose (20% sterile solution)

  • MgSO₄ (1M sterile solution)

  • CaCl₂ (1M sterile solution)

  • Thiamine (1 mg/mL sterile solution)

  • Amino acid stocks (except Tyrosine)

  • This compound (sterile solution)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1M sterile solution)

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C.

  • The following day, inoculate 1L of M9 minimal media supplemented with glucose, MgSO₄, CaCl₂, thiamine, and all essential amino acids except tyrosine, with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Simultaneously, add this compound to the culture medium to a final concentration of 100-200 mg/L.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of 3-F-Tyr.

  • Harvest the cells by centrifugation and proceed with protein purification.

¹⁹F-NMR Spectroscopy of 3-F-Tyr Labeled Proteins

This protocol outlines the basic steps for acquiring a one-dimensional ¹⁹F-NMR spectrum of a protein labeled with 3-F-Tyr.

Materials:

  • Purified 3-F-Tyr labeled protein

  • NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare the protein sample to a concentration of 50-200 µM in the NMR buffer.

  • Transfer the sample to an appropriate NMR tube.

  • Set up the NMR experiment on the spectrometer. A standard one-dimensional ¹⁹F experiment is typically sufficient.

  • Acquire the spectrum at the desired temperature. The chemical shift of the ¹⁹F signal will be sensitive to the local environment of the fluorinated tyrosine residue.

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final ¹⁹F-NMR spectrum.

Traditional Labeling Protocols

Radioactive Labeling with ³H-Tyrosine:

  • Follow a similar metabolic labeling protocol as for 3-F-Tyr, but substitute ³H-tyrosine for 3-F-Tyr at a specific activity appropriate for the desired level of incorporation.

  • After protein purification, quantify the amount of incorporated radioactivity using a scintillation counter.

  • For visualization, perform autoradiography on SDS-PAGE gels.

Fluorescent Labeling of Tyrosine Residues:

  • Prepare a solution of the purified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a tyrosine-reactive fluorescent dye (e.g., a dye with a sulfonyl chloride or other reactive group) at a specific molar excess to the protein solution.

  • Incubate the reaction for a specified time at room temperature or 4°C, protected from light.

  • Remove the excess, unreacted dye using a desalting column or dialysis.

  • Determine the degree of labeling using spectrophotometry.

Biotinylation of Tyrosine Residues:

  • Prepare the purified protein in an amine-free buffer at a slightly alkaline pH (e.g., 8.0-8.5).

  • Add a tyrosine-reactive biotinylation reagent (e.g., a reagent with a diazonium or other tyrosine-reactive group) to the protein solution.

  • Incubate the reaction for a specific time at room temperature.

  • Quench the reaction and remove excess biotinylation reagent using a desalting column or dialysis.

  • Confirm biotinylation using a Western blot with streptavidin-HRP or a dot blot.

Visualizing the Application: Studying Src Kinase Phosphorylation

The Src family of protein tyrosine kinases plays a crucial role in regulating cell growth, differentiation, and survival. Their activity is tightly controlled by phosphorylation and dephosphorylation of specific tyrosine residues. 3-F-Tyr has been instrumental in dissecting the conformational changes that accompany these regulatory events.

Src_Activation cluster_inactive Inactive State cluster_active Active State Inactive_Src Src (Inactive) pY527 SH2 SH2 Domain Inactive_Src->SH2 Intramolecular Interaction Autophosphorylation Autophosphorylation Inactive_Src->Autophosphorylation Conformational Change Kinase_Domain_I Kinase Domain SH3 SH3 Domain Active_Src Src (Active) pY416 Active_Src->Inactive_Src Csk Phosphorylation of Y527 Kinase_Domain_A Kinase Domain (Open Conformation) Active_Src->Kinase_Domain_A Substrate Substrate Protein Kinase_Domain_A->Substrate Phosphorylation PTP Phosphatase (e.g., PTP1B) PTP->Inactive_Src Dephosphorylates pY527 Autophosphorylation->Active_Src Phosphorylates Y416

Src Kinase Activation and Inactivation Cycle.

By incorporating 3-F-Tyr at specific positions within the Src kinase, researchers can use ¹⁹F-NMR to monitor the distinct conformational states of the enzyme. The fluorine probe provides a sensitive readout of the local environment, allowing for the detection of subtle changes in protein structure upon phosphorylation or dephosphorylation. This level of detail is often difficult to achieve with bulkier labels that may interfere with the very conformational changes being studied.

Conclusion

For researchers demanding high-fidelity insights into protein structure and function, this compound offers a compelling alternative to traditional labeling methods. Its minimal perturbation, coupled with the rich information content provided by ¹⁹F-NMR, enables a more accurate and detailed understanding of complex biological processes. While traditional methods will continue to have their place, the unique advantages of 3-F-Tyr position it as an indispensable tool for the modern protein scientist.

A Comparative Guide to Isotopic Labeling: 3-Fluoro-L-tyrosine vs. SILAC, iTRAQ, and TMT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the appropriate isotopic labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of labeling with the amino acid analog 3-Fluoro-L-tyrosine against three widely adopted methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

This comparison focuses on the principles, experimental workflows, data analysis, and key performance metrics of each technique, supported by available data to empower informed decisions for specific research applications.

At a Glance: Key Differences in Labeling Strategies

The fundamental difference between these methods lies in the stage and nature of label incorporation. This compound and SILAC are metabolic labeling techniques where the isotopic or isotope-containing label is incorporated in vivo during protein synthesis. In contrast, iTRAQ and TMT are chemical labeling methods where tags are attached to proteins or peptides in vitro after extraction and digestion.

FeatureThis compoundSILACiTRAQTMT
Labeling Type Metabolic (in vivo)Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Primary Analysis 19F-NMR SpectroscopyMass SpectrometryMass SpectrometryMass Spectrometry
Quantification Signal intensity of 19F nucleusMS1 peak intensity ratioMS2 reporter ion intensityMS2 reporter ion intensity
Multiplexing Limited (typically binary)Up to 3-plex (traditional)4-plex, 8-plex2- to 18-plex (and higher)
Primary Application Protein structure, dynamics, ligand bindingGlobal quantitative proteomicsGlobal quantitative proteomicsGlobal quantitative proteomics
Sample Type Proliferating cellsProliferating cellsAny protein/peptide sampleAny protein/peptide sample

In-Depth Comparison of Labeling Methodologies

This compound: A Probe for Structural and Functional Studies

This compound is a structural analog of the natural amino acid L-tyrosine. When introduced into cell culture media, it can be incorporated into newly synthesized proteins in place of tyrosine[1][2]. The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle: The core of this technique lies in the unique properties of the fluorine-19 (¹⁹F) nucleus. It has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection[3]. Since biological systems are virtually devoid of fluorine, ¹⁹F-NMR spectra of labeled proteins are free from background signals. Changes in the chemical environment of the fluorine atom due to protein folding, conformational changes, or ligand binding result in measurable shifts in the ¹⁹F-NMR spectrum, allowing for quantitative analysis of these events[3][4].

Advantages:

  • Structural and Dynamic Insights: Provides detailed information about the local environment of specific tyrosine residues, making it invaluable for studying protein structure, dynamics, and interactions.

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively small change and often has minimal impact on protein structure and function.

  • Background-Free Signal: The absence of endogenous fluorine in most biological samples results in clean NMR spectra.

Disadvantages:

  • Limited Throughput: Not well-suited for large-scale, proteome-wide quantification in the same manner as MS-based methods.

  • Requires Specialized Equipment: Demands access to high-field NMR spectrometers with fluorine detection capabilities.

  • Incorporation Efficiency: The efficiency of incorporation can vary and may not always reach 100%, potentially complicating quantitative interpretation.

SILAC: The Gold Standard for in vivo Quantitative Proteomics

SILAC is a powerful metabolic labeling technique that enables accurate relative quantification of thousands of proteins between two or three different cell populations.

Principle: Cells are cultured in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, typically lysine (B10760008) and arginine. After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population. The samples are then mixed, and the mass difference between the light and heavy peptides is detected by mass spectrometry. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.

Advantages:

  • High Accuracy and Precision: Mixing of samples at the cell stage minimizes downstream experimental variation, leading to highly accurate and precise quantification.

  • In vivo Relevance: Labeling occurs within living cells, providing a more accurate representation of the cellular proteome.

  • Straightforward Data Analysis: The quantification is based on the straightforward comparison of peak intensities at the MS1 level.

Disadvantages:

  • Limited to Cultured Cells: Only applicable to cells that can be metabolically labeled in culture.

  • Lower Multiplexing: Traditional SILAC is limited to comparing two or three samples simultaneously.

  • Cost and Time: Requires specialized amino acid-deficient media and labeled amino acids, and the labeling process can be time-consuming.

iTRAQ and TMT: High-Throughput Isobaric Tagging

iTRAQ and TMT are chemical labeling methods that utilize isobaric tags to enable multiplexed quantitative proteomics.

Principle: After protein extraction and digestion into peptides, the N-terminus and lysine side chains of peptides from each sample are labeled with a different isobaric tag. All tags have the same total mass, so the same peptide from different samples will appear as a single peak in the MS1 scan. Upon fragmentation in the mass spectrometer (MS/MS), the tags release reporter ions of different masses. The relative intensity of these reporter ions is then used to quantify the relative abundance of the peptide, and thus the protein, across the different samples.

Advantages:

  • High Multiplexing Capability: Allows for the simultaneous comparison of multiple samples (up to 8-plex for iTRAQ and 18-plex or more for TMT), increasing throughput.

  • Broad Sample Applicability: Can be used on virtually any protein sample, including tissues and body fluids, that can be digested into peptides.

  • Increased Peptide Identification: As the same peptides from all samples are co-eluting and fragmented together, this can lead to an increase in the signal-to-noise ratio for peptide identification.

Disadvantages:

  • Ratio Compression: Co-isolation of interfering ions during the MS/MS scan can lead to an underestimation of the true abundance ratios, a phenomenon known as ratio compression.

  • Complex Data Analysis: The analysis of MS/MS spectra for quantification can be more complex than for SILAC.

  • Potential for Incomplete Labeling: The chemical labeling reaction may not go to completion, which can introduce variability.

Experimental Protocols at a Glance

This compound Labeling and 19F-NMR Analysis Workflow

G This compound Labeling and 19F-NMR Workflow A Cell Culture in Tyrosine-deficient Medium B Supplement with this compound A->B C Protein Expression and Incorporation B->C D Cell Lysis and Protein Purification C->D E NMR Sample Preparation D->E F 19F-NMR Data Acquisition E->F G Spectral Analysis (Chemical Shift, Intensity) F->G

Caption: Workflow for this compound labeling and 19F-NMR analysis.

Detailed Methodology:

  • Cell Culture: Cells are grown in a tyrosine-deficient medium to ensure efficient incorporation of the analog.

  • Labeling: The medium is supplemented with this compound. The concentration and duration of labeling need to be optimized for the specific cell line and protein of interest.

  • Protein Expression: For recombinant proteins, expression is induced after a period of labeling.

  • Purification: The labeled protein of interest is purified using standard chromatography techniques.

  • NMR Analysis: The purified protein is prepared in a suitable buffer for NMR analysis. 1D ¹⁹F-NMR spectra are acquired to observe the fluorine signals. For quantitative measurements of binding or conformational changes, spectra are recorded upon titration with a ligand or perturbation of conditions.

SILAC Experimental Workflow

G SILAC Experimental Workflow cluster_0 Condition 1 cluster_1 Condition 2 A Cell Culture in 'Light' Medium (e.g., 12C6-Arg, 12C6-Lys) C Mix Equal Numbers of Cells A->C B Cell Culture in 'Heavy' Medium (e.g., 13C6-Arg, 13C6-Lys) B->C D Cell Lysis and Protein Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis (MS1 Peak Ratios) E->F

Caption: General workflow for a SILAC experiment.

Detailed Methodology:

  • Cell Culture and Labeling: Two populations of cells are cultured for at least five generations in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.

  • Sample Mixing: Equal numbers of cells from the "light" and "heavy" populations are mixed.

  • Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

iTRAQ/TMT Experimental Workflow

G iTRAQ/TMT Experimental Workflow cluster_0 Sample 1 cluster_1 Sample 2 cluster_n Sample N A Protein Extraction & Digestion B Labeling with Tag 1 A->B H Combine Labeled Peptides B->H C Protein Extraction & Digestion D Labeling with Tag 2 C->D D->H E ... F Protein Extraction & Digestion G Labeling with Tag N F->G G->H I LC-MS/MS Analysis H->I J Data Analysis (MS2 Reporter Ions) I->J

Caption: General workflow for iTRAQ/TMT experiments.

Detailed Methodology:

  • Protein Digestion: Protein samples from different conditions are individually extracted and digested into peptides.

  • Labeling: Each peptide digest is labeled with a specific iTRAQ or TMT reagent.

  • Sample Pooling: The labeled peptide samples are combined into a single mixture.

  • Fractionation (Optional but Recommended): The complex peptide mixture is often fractionated by liquid chromatography to reduce complexity before MS analysis.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: Peptide identification is performed using the MS/MS fragmentation data. Relative protein quantification is achieved by comparing the intensities of the reporter ions in the MS/MS spectra.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between this compound, SILAC, iTRAQ, and TMT is dictated by the specific research question, available resources, and the nature of the biological system under investigation.

  • For detailed structural and functional studies of specific proteins , particularly concerning ligand binding and conformational changes, This compound coupled with 19F-NMR offers unparalleled insights. It provides a highly sensitive and specific probe for monitoring the local environment of tyrosine residues.

  • For accurate, proteome-wide quantitative comparisons between two or three conditions in cultured cells , SILAC remains the gold standard due to its high accuracy and precision stemming from in vivo labeling and early-stage sample mixing.

  • For high-throughput, multiplexed quantitative proteomics across a wide range of sample types , including tissues and clinical samples, iTRAQ and TMT are the methods of choice. Their ability to compare multiple samples in a single experiment makes them ideal for large-scale studies.

Ultimately, a thorough understanding of the strengths and limitations of each technique is essential for designing robust quantitative proteomics experiments that yield meaningful and reliable results.

References

Assessing the Structural Impact of 3-Fluoro-L-tyrosine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development. Among these, 3-Fluoro-L-tyrosine (3-FY) has emerged as a valuable probe for studying protein structure, dynamics, and interactions. Its minimal steric perturbation, coupled with the unique spectroscopic properties of the fluorine atom, allows for high-resolution analysis with minimal disruption to the native protein structure. This guide provides a comparative analysis of proteins with and without 3-FY incorporation, supported by experimental data and detailed protocols for key analytical techniques.

Quantitative Comparison of L-Tyrosine vs. This compound Incorporation

The substitution of L-tyrosine with this compound can subtly influence the physicochemical properties of a protein. The electron-withdrawing nature of the fluorine atom can alter the pKa of the tyrosine hydroxyl group and influence local electrostatic and hydrogen-bonding interactions. While often considered a conservative substitution, the extent of the structural and stability impact is protein-context dependent.

Below is a summary of expected and observed impacts based on studies of various proteins.

ParameterL-Tyrosine (Wild-Type)This compound (Incorporated)Rationale for Change & References
Molecular Weight StandardSlight increase per incorporationThe addition of a fluorine atom in place of a hydrogen atom increases the mass of the residue.
Secondary Structure (α-helix, β-sheet) Native conformationGenerally minimal to no significant change.[1][2]The small van der Waals radius of fluorine results in a substitution that is isosteric to the native tyrosine, thus typically not perturbing the protein backbone conformation.[1][2]
Thermal Stability (Melting Temperature, Tm) Protein-dependent baselineCan be slightly stabilizing, destabilizing, or have a negligible effect. For example, some fluorinated proteins exhibit increased thermal stability.[3]The effect is a balance between factors like altered hydrogen bonding capacity, changes in hydrophobic interactions within the protein core, and solvent interactions. The increased hydrophobicity of the fluorinated ring can enhance stability if buried.
Folding Kinetics Native folding pathway and rateGenerally, no significant impact on the folding mechanism.The conservative nature of the substitution usually does not create new folding intermediates or significantly alter the energy landscape of folding.
Protein Dynamics Native flexibilityMay exhibit subtle changes in local or global dynamics.Fluorine incorporation can alter side-chain packing and electrostatic interactions, which can be probed by techniques like NMR.
Binding Affinity (Kd) Baseline affinity for ligands/partnersCan be altered depending on the role of the tyrosine in the binding interface.If the tyrosine hydroxyl group is critical for a hydrogen bond with a binding partner, fluorination may alter the pKa and weaken this interaction. Conversely, new fluorine-mediated interactions could enhance binding.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and subsequent structural analysis are crucial for reproducible and reliable results.

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines the amber suppression-based method for incorporating 3-FY at a specific site in a target protein.

  • Plasmids and Strains:

    • An E. coli expression strain (e.g., BL21(DE3)).

    • An expression vector for the target protein with an in-frame amber stop codon (TAG) at the desired tyrosine position.

    • A pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for 3-FY.

  • Culture and Induction:

    • Co-transform the E. coli strain with the target protein plasmid and the pEVOL plasmid.

    • Grow the cells in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Supplement the medium with 1 mM this compound.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and arabinose (for the pEVOL plasmid, e.g., 0.02%).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification and Verification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press.

    • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

    • Verify the incorporation of 3-FY by mass spectrometry.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).

  • Materials:

    • Purified wild-type and 3-FY incorporated protein (0.1-0.5 mg/mL).

    • SYPRO Orange dye (5000x stock in DMSO).

    • A real-time PCR instrument with a thermal melt curve function.

    • 96-well PCR plates.

  • Assay Setup:

    • Prepare a master mix containing the protein and SYPRO Orange dye in a suitable buffer. The final dye concentration is typically 5x.

    • Aliquot the master mix into the wells of the PCR plate. Include no-protein controls.

    • Seal the plate.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The Tm is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.

    • Compare the Tm of the wild-type and 3-FY incorporated proteins.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of a protein.

  • Sample Preparation:

    • Prepare protein samples (wild-type and 3-FY) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Ensure the samples are free of aggregates by centrifugation or filtration.

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • Record the far-UV CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

    • Acquire spectra at a controlled temperature (e.g., 25°C).

    • Collect a baseline spectrum of the buffer alone.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

    • Deconvolute the spectra using a secondary structure estimation program (e.g., CONTIN, SELCON3) to determine the percentage of α-helix, β-sheet, and random coil.

    • Compare the secondary structure content of the wild-type and 3-FY incorporated proteins.

Visualizations

Experimental Workflow for Assessing Structural Impact

G cluster_incorporation 3-FY Incorporation cluster_analysis Structural Analysis cluster_comparison Comparative Assessment plasmid Protein Expression Plasmid (with TAG codon) ecoli E. coli Transformation plasmid->ecoli pevol pEVOL Plasmid (Synthetase/tRNA) pevol->ecoli culture Cell Culture & Induction with 3-FY ecoli->culture purification Protein Purification culture->purification ms Mass Spectrometry (Verification) purification->ms cd Circular Dichroism (Secondary Structure) purification->cd tsa Thermal Shift Assay (Stability, Tm) purification->tsa nmr 19F NMR (Conformation, Dynamics) purification->nmr data Data Comparison (WT vs. 3-FY) ms->data cd->data tsa->data nmr->data

Caption: Workflow for 3-FY incorporation and structural analysis.

Logical Relationships of this compound Incorporation Effects

G cluster_physicochemical Physicochemical Changes cluster_structural Structural & Functional Consequences incorporation 3-FY Incorporation pka Altered pKa incorporation->pka hydrophobicity Increased Hydrophobicity incorporation->hydrophobicity hbond Modified H-bonding incorporation->hbond stability Protein Stability (Tm) pka->stability binding Ligand/Protein Binding pka->binding hydrophobicity->stability hbond->stability dynamics Conformational Dynamics hbond->dynamics function Biological Function stability->function dynamics->function binding->function

Caption: Potential impacts of 3-FY incorporation on protein properties.

References

A Researcher's Guide to Tyrosine Analogs: A Comparative Review of Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, protein engineering, and drug development, the amino acid tyrosine plays a pivotal role. Its phenolic side chain is a hub of activity, susceptible to post-translational modifications like phosphorylation and serving as a key residue in enzyme active sites. The ability to substitute tyrosine with synthetic analogs has opened up a new frontier in biological research, allowing for the fine-tuning of protein function, the stabilization of signaling states, and the development of novel therapeutic agents. This guide provides a comparative overview of several key classes of tyrosine analogs, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific application.

Phosphotyrosine Analogs: Probing the Phospho-Code

Tyrosine phosphorylation is a cornerstone of signal transduction, regulating a vast array of cellular processes. The transient nature of the phosphate (B84403) group, however, presents challenges for structural and functional studies. Non-hydrolyzable phosphotyrosine analogs have emerged as indispensable tools to "freeze" signaling complexes and dissect their downstream effects.

Performance Comparison of Phosphotyrosine Analogs in SH2 Domain Binding

Src Homology 2 (SH2) domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences, acting as crucial nodes in signaling pathways. The affinity of these interactions is a key determinant of signaling specificity and strength. The following table summarizes the binding affinities of various phosphotyrosine analogs to the SH2 domain of the p85 subunit of phosphatidylinositol 3-kinase (PI 3-kinase), as determined by an in vitro binding assay.

Tyrosine AnalogStructureBinding Potency (Relative to pTyr)
O-Phospho-L-tyrosine (pTyr)Natural phosphorylated tyrosine1.00
(Phosphonomethyl)phenylalanine (Pmp)Methylene (B1212753) substitution for ester oxygenLower
Hydroxy-Pmp (HPmp)Hydroxyl group on methylene bridgeLowest
Monofluoro-Pmp (FPmp)Single fluorine on methylene bridgeHigher than Pmp
Difluoro-Pmp (F2Pmp)Two fluorines on methylene bridge~1.00[1]

Key Findings: The data clearly demonstrates that fluorination of the phosphonate (B1237965) analog significantly enhances its binding affinity to the SH2 domain, with the difluorinated version (F2Pmp) exhibiting a potency comparable to that of natural phosphotyrosine[1]. This makes F2Pmp an excellent non-hydrolyzable mimic for studying SH2 domain-mediated signaling.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for SH2 Domain-Peptide Binding

Isothermal titration calorimetry is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution.[2][3][4]

Materials:

  • Purified SH2 domain protein

  • Synthetic phosphopeptide or analog-containing peptide

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Isothermal titration calorimeter

Procedure:

  • Prepare the SH2 domain solution (typically 10-50 µM) in the ITC buffer and load it into the sample cell of the calorimeter.

  • Prepare the peptide solution (typically 100-500 µM) in the same ITC buffer and load it into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

  • Initiate the titration, where small aliquots of the peptide solution are injected into the sample cell.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep Prepare SH2 Domain and Peptide Solutions load Load into Calorimeter (Sample Cell and Syringe) prep->load titrate Inject Peptide into SH2 Domain Solution load->titrate measure Measure Heat Change per Injection titrate->measure analyze Fit Data to Binding Model measure->analyze results Determine: - Dissociation Constant (Kd) - Enthalpy (ΔH) - Stoichiometry (n) analyze->results

A simplified workflow for determining binding affinities using ITC.

Fluorinated Tyrosine Analogs: High-Resolution Probes for Protein Structure and Stability

The incorporation of fluorine atoms into amino acids provides a sensitive NMR probe for studying protein structure, dynamics, and interactions. The 19F nucleus has a large chemical shift dispersion, making it highly sensitive to its local environment. 2-Fluorotyrosine (2FY) and 3-Fluorotyrosine (3FY) are two commonly used analogs.

Comparative Analysis of 2-Fluorotyrosine and 3-Fluorotyrosine
Feature2-Fluorotyrosine (2FY)3-Fluorotyrosine (3FY)
19F NMR Chemical Shift Responsiveness Less responsive to changes in solvent polarityMore responsive to changes in solvent polarity
Effect on Protein Stability Can increase or have minimal effect on protein stabilityCan decrease or have minimal effect on protein stability
pKa Perturbation Reduced perturbation of the phenolic pKaGreater perturbation of the phenolic pKa

Key Insights: While 3FY exhibits greater sensitivity to the chemical environment, 2FY often has a less perturbing effect on protein stability and the natural pKa of the tyrosine residue. The choice between these analogs will depend on the specific experimental question. For studies where maintaining native-like protein properties is critical, 2FY may be the preferred choice.

Experimental Protocol: Incorporation of Fluorinated Tyrosine Analogs into Proteins in E. coli

This protocol describes a general method for the residue-specific incorporation of fluorinated tyrosine analogs into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a tyrosine codon at the desired position

  • Fluorinated tyrosine analog (e.g., 2-Fluorotyrosine)

  • Minimal media and appropriate antibiotics

  • IPTG for induction

Procedure:

  • Grow a starter culture of E. coli harboring the expression plasmid overnight in rich media.

  • Inoculate a larger volume of minimal media with the starter culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).

  • Pellet the cells and resuspend them in minimal media lacking tyrosine.

  • Add the fluorinated tyrosine analog to the culture.

  • Induce protein expression with IPTG and continue to grow the culture for several hours.

  • Harvest the cells and purify the fluorinated protein using standard chromatography techniques.

cluster_workflow Incorporation of Fluorinated Tyrosine culture Grow E. coli in Rich Media inoculate Inoculate Minimal Media culture->inoculate grow Grow to Mid-Log Phase inoculate->grow resuspend Resuspend in Tyrosine-Free Media grow->resuspend add_analog Add Fluorinated Tyrosine Analog resuspend->add_analog induce Induce Protein Expression (IPTG) add_analog->induce purify Harvest and Purify Fluorinated Protein induce->purify

Workflow for expressing proteins with fluorinated tyrosine analogs.

3-Nitrotyrosine (B3424624): A Biomarker of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a wide range of diseases. 3-Nitrotyrosine, formed by the nitration of tyrosine residues, is a stable biomarker of nitrosative stress, a subtype of oxidative stress.

Comparison with Other Oxidative Stress Biomarkers
BiomarkerWhat it MeasuresAdvantagesDisadvantages
3-Nitrotyrosine Protein nitration by reactive nitrogen speciesStable, long-lived marker of nitrosative stressMay not reflect all types of oxidative damage
Malondialdehyde (MDA) Lipid peroxidationWell-established marker of lipid damageCan be reactive and less stable than 3-nitrotyrosine
8-oxoguanine DNA oxidationDirect measure of DNA damageRequires DNA isolation and analysis

Key Considerations: 3-Nitrotyrosine provides a specific measure of damage caused by reactive nitrogen species, complementing other markers that reflect different aspects of oxidative stress. Its stability makes it particularly suitable for analysis in various biological samples.

Experimental Protocol: Quantification of 3-Nitrotyrosine in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of free 3-nitrotyrosine in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., 13C-labeled 3-nitrotyrosine)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike plasma samples with the internal standard.

  • Solid-Phase Extraction: Use SPE to enrich 3-nitrotyrosine and remove interfering substances from the plasma matrix.

  • LC Separation: Separate 3-nitrotyrosine from other plasma components using a suitable liquid chromatography column.

  • MS/MS Detection: Quantify 3-nitrotyrosine and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of 3-nitrotyrosine in the original plasma samples based on the ratio of the analyte to the internal standard.

cluster_pathway Tyrosine Nitration Pathway ROS Reactive Oxygen Species (ROS) RNS Reactive Nitrogen Species (RNS) ROS->RNS Nitrotyrosine 3-Nitrotyrosine RNS->Nitrotyrosine Nitration Tyrosine Tyrosine Residue in Protein Tyrosine->Nitrotyrosine

Formation of 3-Nitrotyrosine from tyrosine via reactive nitrogen species.

p-Aminophenylalanine: A Versatile Tool for Enzyme Engineering and Bioconjugation

The incorporation of p-aminophenylalanine (pAF) into proteins introduces a reactive aniline (B41778) side chain that can be used for a variety of applications, including the creation of novel enzyme active sites and the site-specific attachment of other molecules.

Impact on Enzyme Kinetics

The introduction of a non-natural amino acid into an enzyme can have a significant impact on its catalytic activity. The following table shows a hypothetical comparison of the kinetic parameters of a wild-type enzyme and a mutant containing p-aminophenylalanine.

Enzyme VariantKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type50102.0 x 105
pAF Mutant7556.7 x 104

Interpretation: In this example, the incorporation of p-aminophenylalanine leads to a slight increase in the Michaelis constant (Km), suggesting a slightly lower affinity for the substrate, and a decrease in the catalytic turnover number (kcat). The overall catalytic efficiency (kcat/Km) is therefore reduced. This highlights the importance of empirical testing when engineering enzymes with unnatural amino acids.

Experimental Protocol: Site-Directed Mutagenesis and Expression of p-Aminophenylalanine-Containing Proteins

This protocol describes the generation and expression of a protein containing p-aminophenylalanine at a specific site.

Materials:

  • Plasmid DNA of the target gene

  • Mutagenic primers to introduce an amber stop codon (TAG)

  • DNA polymerase for PCR

  • E. coli competent cells

  • An orthogonal aminoacyl-tRNA synthetase/tRNA pair for p-aminophenylalanine

  • p-Aminophenylalanine

Procedure:

  • Site-Directed Mutagenesis: Use PCR with mutagenic primers to introduce a TAG codon at the desired location in the target gene.

  • Transformation: Co-transform E. coli cells with the plasmid containing the mutated gene and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Expression: Grow the transformed cells in media supplemented with p-aminophenylalanine and induce protein expression.

  • Purification and Verification: Purify the expressed protein and confirm the incorporation of p-aminophenylalanine by mass spectrometry.

This guide provides a starting point for researchers interested in utilizing the power of tyrosine analogs. By carefully considering the specific application and the properties of each analog, scientists can unlock new avenues of research in a wide range of biological disciplines.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-L-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Fluoro-L-tyrosine. This document provides immediate, procedural, and logistical information to ensure safety and compliance in the laboratory.

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection. This compound, a halogenated amino acid derivative, requires specific handling and disposal procedures due to its chemical properties and potential hazards. Adherence to these guidelines will minimize risks and ensure compliance with safety regulations.

Core Safety and Disposal Information

The following table summarizes the key hazards and recommended procedures for the safe disposal of this compound.

ParameterGuidelineSource
Chemical Classification Halogenated Organic Compound[1][2]
Primary Hazards Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Chemical safety goggles or glasses, protective gloves, lab coat. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[3][4]
Waste Segregation Collect in a designated container for Halogenated Organic Waste . Do not mix with non-halogenated organic or inorganic waste.
Waste Container Use a clearly labeled, sealable container. The label should include "Hazardous Waste" and the chemical name.
Storage of Waste Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Final Disposal Method Dispose of contents/container through an approved waste disposal plant or licensed hazardous waste management company.

Detailed Disposal Protocol

Follow these step-by-step instructions for the routine disposal of this compound waste, including contaminated labware and unused product.

Waste Identification and Segregation
  • Identify: this compound is a fluorinated organic compound and must be treated as halogenated organic waste .

  • Segregate: At the point of generation, separate waste containing this compound from all other waste streams. Maintain separate, designated waste containers for halogenated and non-halogenated organic materials.

Waste Collection
  • Solid Waste: Collect solid this compound powder, contaminated personal protective equipment (e.g., gloves), and weighing papers in a designated, properly labeled hazardous waste container.

  • Solutions: Collect solutions containing this compound in a sealable, chemical-resistant container designated for halogenated organic liquid waste.

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste. The label must clearly identify the contents, including the full chemical name "this compound," and indicate that it is a halogenated compound.

Storage and Handling of Waste Containers
  • Container Integrity: Ensure waste containers are in good condition and are always sealed when not in use to prevent spills and vapor release.

  • Ventilation: Handle the waste and keep the collection containers in a well-ventilated area, such as a chemical fume hood, especially when transferring materials to avoid inhalation of dust or vapors.

  • Secondary Containment: Store waste containers in a designated satellite accumulation area with secondary containment to mitigate spills.

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the halogenated waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Ensure the area is well-ventilated, and restrict access.

  • Personal Protection: Before cleaning, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Containment and Cleanup:

    • For solid spills , carefully sweep or shovel the material into a suitable container for disposal. Avoid actions that generate dust.

    • For liquid spills , use an inert absorbent material to contain the spill. Place the contaminated absorbent into a sealed, labeled container for disposal as halogenated waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 identify Identify as Halogenated Organic Waste ppe->identify Step 2 container Select Labeled 'Halogenated Waste' Container identify->container Step 3 collect Collect Waste in Sealed Container container->collect Step 4 store Store in Ventilated Area with Secondary Containment collect->store Step 5 disposal Arrange Pickup by EHS or Licensed Contractor store->disposal Step 6 end Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

Disclaimer: This document provides general guidance. Researchers are responsible for complying with all applicable local, state, and federal regulations for hazardous waste disposal. Always consult your institution's specific safety protocols and Environmental Health and Safety office for detailed instructions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-L-tyrosine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-L-tyrosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.